molecular formula C7H3ClF2O4S B3382186 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride CAS No. 313681-67-3

2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride

Cat. No.: B3382186
CAS No.: 313681-67-3
M. Wt: 256.61 g/mol
InChI Key: SRKKEBOPDXVTLV-UHFFFAOYSA-N
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Description

2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride is a useful research compound. Its molecular formula is C7H3ClF2O4S and its molecular weight is 256.61 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O4S/c8-15(11,12)4-1-2-5-6(3-4)14-7(9,10)13-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKKEBOPDXVTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313681-67-3
Record name 2,2-difluoro-1,3-dioxaindane-5-sulfonyl chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical properties of 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride

[1][2][3][4][5][6]

Executive Summary

2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (CAS 313681-67-3) is a high-value organofluorine intermediate.[1] It is primarily utilized in drug discovery to introduce the 2,2-difluoro-1,3-benzodioxole (DFBD) motif into bioactive molecules via sulfonamide or sulfonate ester linkages.

The DFBD moiety functions as a lipophilic, metabolically stable bioisostere of the standard methylenedioxy group (1,3-benzodioxole). While the non-fluorinated methylenedioxy ring is susceptible to metabolic opening by cytochrome P450 enzymes (forming catechols and quinones), the gem-difluoro substitution blocks this degradation pathway, significantly enhancing the pharmacokinetic half-life of the resulting drug candidates.

Chemical Identity & Physicochemical Data

PropertyData
CAS Number 313681-67-3
IUPAC Name 2,2-difluoro-1,3-benzodioxole-5-sulfonyl chloride
Molecular Formula C₇H₃ClF₂O₄S
Molecular Weight 256.61 g/mol
Appearance White to light yellow crystalline solid or semi-solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water
LogP (Predicted) ~2.5 – 3.0 (High lipophilicity due to -CF₂-)
Boiling Point ~280°C (Predicted at 760 mmHg)
Structural Analysis

The molecule consists of three distinct functional zones:

  • The Benzene Core: Provides the aromatic scaffold.

  • The Difluorodioxole Ring: A chemically inert, electron-withdrawing fused ring that increases lipophilicity and metabolic stability.

  • The Sulfonyl Chloride Group (-SO₂Cl): A highly reactive electrophile prone to nucleophilic attack, serving as the "handle" for chemical conjugation.

Synthesis & Manufacturing Routes

The synthesis of 2,2-difluoro-1,3-benzodioxole-5-sulfonyl chloride is non-trivial due to the deactivating nature of the difluorodioxole ring. Unlike standard benzodioxole, which undergoes direct electrophilic chlorosulfonation easily, the electron-withdrawing fluorine atoms deactivate the ring, often requiring an indirect metallation route.

Primary Synthetic Pathway (The Metallation Route)

This method ensures regioselectivity at the 5-position and avoids harsh acidic conditions that might degrade sensitive functionalities.

  • Precursor: 5-Bromo-2,2-difluoro-1,3-benzodioxole.[2]

  • Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78°C generates the aryllithium species.

  • Sulfination: Quenching with Sulfur Dioxide (SO₂) yields the lithium sulfinate intermediate.

  • Chlorination: Oxidative chlorination using Sulfuryl Chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) converts the sulfinate to the sulfonyl chloride.

Diagram: Synthesis Workflow

SynthesisStart2,2-Difluoro-1,3-benzodioxoleBromide5-Bromo-2,2-difluoro-1,3-benzodioxoleStart->BromideBr2, FeBr3(Bromination)LithiumAryllithiumIntermediateBromide->Lithiumn-BuLi, -78°C(Lithiation)SulfinateLithium Sulfinate(Ar-SO2-Li)Lithium->SulfinateSO2 gas(Insertion)Product2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chlorideSulfinate->ProductSO2Cl2 or NCS(Oxidative Chlorination)

Caption: Step-wise synthesis via lithiation-sulfination ensures high regioselectivity.

Chemical Reactivity Profile

The sulfonyl chloride moiety is the site of reactivity. However, the presence of the fluorine atoms on the dioxole ring exerts a strong inductive electron-withdrawing effect (-I) .

  • Increased Electrophilicity: The sulfur atom is more electron-deficient compared to non-fluorinated analogues, making it highly reactive toward nucleophiles.

  • Hydrolytic Instability: The compound reacts rapidly with moisture to form the corresponding sulfonic acid and HCl. Strict anhydrous conditions are required during storage and handling.

Key Transformations

The following diagram illustrates the primary reaction pathways used in medicinal chemistry.

ReactivityCore2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chlorideSulfonamideSulfonamides(Bioactive Scaffold)Core->SulfonamideBase (Pyridine/TEA)SulfonateSulfonate Esters(Leaving Groups)Core->SulfonateBase, 0°CAcidSulfonic Acid(Degradation Product)Core->AcidH2O, AmbientSulfonylFSulfonyl Fluoride(SuFEx Click Chem)Core->SulfonylFKHF2, MeCNAminePrimary/Secondary Amines(R-NH2)AlcoholAlcohols/Phenols(R-OH)WaterWater(Hydrolysis)FluorideKF / HF(Fluorination)

Caption: Primary reactivity pathways.[3] Sulfonamide formation is the dominant application in drug discovery.

Applications in Drug Discovery[9]

Metabolic Stability (The Fluorine Effect)

The 2,2-difluoro-1,3-benzodioxole ring is a critical bioisostere.

  • Blockade of P450 Oxidation: The C-H bonds of the methylene bridge in standard benzodioxoles are major sites of metabolic attack. Replacing these with C-F bonds (bond energy ~116 kcal/mol vs ~99 kcal/mol for C-H) effectively blocks this degradation.

  • Lipophilicity Modulation: The difluoro substitution increases the logP, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is vital for CNS-targeted drugs.

Case Study: PP2A Modulators

Recent research utilizes this sulfonyl chloride to synthesize sulfonamide-based modulators of Protein Phosphatase 2A (PP2A) . The difluorobenzodioxole group acts as a hydrophobic anchor that fits into specific pockets of the enzyme, while the sulfonamide linker provides essential hydrogen-bonding interactions.

Protocol: Sulfonamide Coupling (Standard Procedure)

  • Dissolution: Dissolve 1.0 equiv of the amine substrate in anhydrous Dichloromethane (DCM).

  • Base Addition: Add 1.2–1.5 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Addition of Sulfonyl Chloride: Cool to 0°C. Add 1.0–1.1 equiv of 2,2-difluoro-1,3-benzodioxole-5-sulfonyl chloride dropwise.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Quench with water, extract with DCM, and wash with brine.

Handling & Safety Protocols

Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).

  • Moisture Sensitivity: This compound reacts violently with water to release HCl gas. It must be stored under an inert atmosphere (Nitrogen or Argon) in a desiccator or fridge (2-8°C).

  • PPE Requirements:

    • Respiratory: Use a fume hood. If handling powders, use an N95 or P100 respirator.

    • Skin: Nitrile gloves (double gloving recommended) and a lab coat.

    • Eyes: Chemical splash goggles.

  • Neutralization: Spills should be neutralized with sodium bicarbonate or lime before disposal.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2774064, 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride (Structural analogue data). Retrieved from [Link]

  • European Patent Office. (2023). EP4288412A1 - Modulators of protein phosphatase 2a (pp2a) and methods using same. (Example of application in sulfonamide synthesis).
  • Bygd, M. D., et al. (2021).[4] Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. (Metabolic stability context). Retrieved from [Link]

Technical Guide: Solubility & Handling of 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (CAS 313681-67-3 ) is a specialized electrophilic building block used primarily in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1] Its core structure features a lipophilic 2,2-difluoro-1,3-benzodioxole ring, which imparts unique solubility characteristics and metabolic stability compared to its non-fluorinated analogs.[2]

This guide addresses the critical distinction between physical solubility and chemical stability . While the compound is physically soluble in a wide range of organic solvents, its high reactivity toward nucleophiles (hydrolysis/alcoholysis) dictates that solvent selection must be governed by chemical compatibility.[2]

Chemical Identity Table
PropertyDetail
CAS Number 313681-67-3
Chemical Formula C₇H₃ClF₂O₄S
Molecular Weight 256.61 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity)
Functional Groups Sulfonyl chloride (-SO₂Cl), Difluoromethylenedioxy (-OCF₂O-)
Key Reactivity Electrophilic attack at sulfur; highly moisture sensitive

Solubility & Solvent Compatibility Matrix

The solubility of sulfonyl chlorides is driven by the "like dissolves like" principle, but limited by the "reactivity dictates choice" rule.[2] The difluoromethylenedioxy ring increases lipophilicity (LogP ~2.5–3.0), making this compound highly soluble in non-polar and polar aprotic solvents.[2]

Solvent Selection Guide
A. Recommended Solvents (High Solubility / High Stability)

These solvents are chemically inert toward the sulfonyl chloride moiety and are ideal for reaction media, storage (short-term), and analysis.[2]

  • Dichloromethane (DCM): The gold standard for sulfonylation reactions.[2] Excellent solubility (>100 mg/mL) and easy removal.[2]

  • Tetrahydrofuran (THF): Excellent solubility.[2] Must be anhydrous and free of peroxides.

  • Acetonitrile (MeCN): Good for polar reactions; often used in HPLC analysis.[2]

  • Toluene: Good solubility; useful for reactions requiring higher temperatures or azeotropic water removal.[2]

B. Conditional Solvents (High Solubility / Low Stability)[2]
  • DMF / DMSO: The compound is soluble, but these solvents can accelerate decomposition or participate in side reactions (e.g., Vilsmeier-Haack type side reactions with DMF) upon prolonged heating or storage.[2] Use only for immediate reactions.

C. Incompatible Solvents (Reactive)
  • Water: Rapid hydrolysis to the sulfonic acid.

  • Alcohols (MeOH, EtOH, IPA): Rapid conversion to sulfonate esters.[2]

  • Primary/Secondary Amines: Rapid conversion to sulfonamides (unless the amine is the intended reactant).[2]

Visualization: Solvent Compatibility Decision Tree

SolventSelection Start Select Solvent for 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride Purpose What is the purpose? Start->Purpose Reaction Synthesis / Reaction Purpose->Reaction Analysis Analysis (LC/GC) Purpose->Analysis Storage Storage Purpose->Storage Protic Is the solvent Protic? (Water, Alcohols) Reaction->Protic MeCN Acetonitrile (Good) Analysis->MeCN Preferred Dry Is the solvent Anhydrous? Storage->Dry Protic->Dry No Decomp DECOMPOSITION (Hydrolysis/Solvolysis) Protic->Decomp Yes DCM Dichloromethane (DCM) (Optimal) Dry->DCM Yes THF THF / 2-MeTHF (Excellent) Dry->THF Yes Dry->Decomp No (Wet)

Caption: Decision logic for solvent selection emphasizing the exclusion of protic and wet solvents to prevent degradation.

Reactivity & Stability Factors[7]

The "solubility" of this compound cannot be decoupled from its hydrolytic stability.[2] In the presence of moisture, the sulfonyl chloride undergoes nucleophilic substitution, releasing HCl and forming the corresponding sulfonic acid.[2]

Hydrolysis Mechanism

[2]
  • Kinetics: Hydrolysis is autocatalytic.[2] The generated HCl catalyzes further degradation.

  • Impact of Fluorine: The electron-withdrawing nature of the fluorine atoms on the dioxole ring decreases the electron density on the sulfur atom compared to standard benzodioxole, potentially increasing the rate of nucleophilic attack (hydrolysis) relative to non-fluorinated analogs.[2]

  • Mitigation: Always use anhydrous solvents (<50 ppm water) and store under an inert atmosphere (Argon/Nitrogen).[2]

Experimental Protocol: Standard Sulfonylation

This protocol describes the solubilization and reaction of 2,2-difluoro-1,3-benzodioxole-5-sulfonyl chloride with an amine nucleophile. This is the primary application context for this solubility data.

Materials
  • Reagent: 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (CAS 313681-67-3).[1][3]

  • Solvent: Dichloromethane (DCM), Anhydrous.[2]

  • Base: Triethylamine (Et₃N) or Pyridine (acts as HCl scavenger).[2]

  • Nucleophile: Primary or Secondary Amine.[2]

Step-by-Step Methodology
  • Preparation of Stock Solution (Inert Atmosphere):

    • Weigh the sulfonyl chloride in a glovebox or under a nitrogen cone.[2]

    • Dissolve in anhydrous DCM to a concentration of 0.1 M – 0.5 M .

    • Note: The solution should be clear and colorless to pale yellow.[2] Cloudiness indicates hydrolysis (formation of insoluble sulfonic acid or hydrates).

  • Reaction Setup:

    • In a separate flask, dissolve the amine (1.0 equiv) and Et₃N (1.2–1.5 equiv) in anhydrous DCM.

    • Cool the amine solution to 0°C (ice bath).

  • Addition:

    • Add the sulfonyl chloride solution dropwise to the amine solution over 10–15 minutes.[2]

    • Reasoning: Exothermic reaction control.[2] Slow addition prevents localized overheating and side reactions.

  • Workup:

    • Quench with water or saturated NaHCO₃.[2]

    • Extract the organic layer.[2]

    • Dry over MgSO₄ and concentrate.[2]

Visualization: Reaction Workflow

ReactionWorkflow Reagent Sulfonyl Chloride (Solid/Oil) Dissolution Dissolution (0.1 - 0.5 M) Reagent->Dissolution Solvent Anhydrous DCM Solvent->Dissolution Reaction Sulfonylation (Formation of Sulfonamide) Dissolution->Reaction Dropwise Addition Amine Amine + Base (at 0°C) Amine->Reaction Quench Aq. Workup (Remove Salts) Reaction->Quench Complete (TLC/LCMS)

Caption: Workflow for solubilizing and reacting 2,2-difluoro-1,3-benzodioxole-5-sulfonyl chloride.

Storage and Safety

  • Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon). Moisture is the primary threat to shelf-life.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[2] Sulfonyl chlorides are corrosive and lachrymators (tear-inducing).[2]

  • Spill Cleanup: Do not use water.[2] Absorb with dry sand or vermiculite, then neutralize with a dilute alkaline solution in a fume hood.[2]

References

  • PubChem. (2025).[2] 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (CAS 313681-67-3).[1][3] National Library of Medicine. Available at: [Link][4]

  • European Patent Office. (2023).[2] Patent EP4288412A1: Modulators of protein phosphatase 2a (pp2a).[2] (Demonstrates usage in DCM/TEA). Available at:

Sources

Engineering Benzodioxole Sulfonyl Chloride Derivatives: Synthesis, Pharmacokinetics, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-benzodioxole (methylenedioxybenzene) pharmacophore is a cornerstone in modern medicinal chemistry, prominently featured in natural products and synthetic therapeutics. When functionalized into 1,3-benzodioxole-5-sulfonyl chloride , it becomes a highly reactive electrophilic hub. This intermediate is critical for synthesizing sulfonamide derivatives, which exhibit broad-spectrum biological activities ranging from anticancer properties to neurodegenerative disease management. This technical guide deconstructs the synthetic methodologies, mechanistic causalities, and pharmacological profiling of benzodioxole sulfonyl chloride derivatives.

Synthetic Methodologies & Mechanistic Causality

The primary challenge in synthesizing 1,3-benzodioxole-5-sulfonyl chloride lies in the extreme acid-lability of the methylenedioxy bridge. Traditional sulfonation using neat chlorosulfonic acid often triggers ring cleavage or uncontrolled polymerization. To circumvent this, we must employ moderated electrophiles.

The SO3-DMF / SOCl2 Pathway

To ensure a self-validating and high-yield synthesis, the sulfur trioxide-N,N-dimethylformamide (SO3-DMF) complex is utilized as a mild sulfonating agent 1. This prevents the degradation of the benzodioxole ring while allowing selective electrophilic aromatic substitution at the 5-position.

SynthesisWorkflow A 1,3-Benzodioxole (Starting Material) C 1,3-Benzodioxole-5-Sulfonic Acid (Stable Intermediate) A->C Step 1: 74°C, 8h Avoids ring cleavage B SO3-DMF Complex (Mild Electrophile) B->C E 1,3-Benzodioxole-5-Sulfonyl Chloride (Target Compound) C->E Step 2: 74°C, 4.5h Anhydrous conversion D Thionyl Chloride (SOCl2) (Chlorinating Agent) D->E

Caption: Workflow for the synthesis of 1,3-benzodioxole-5-sulfonyl chloride.

Protocol 1: Step-by-Step Synthesis of 1,3-Benzodioxole-5-Sulfonyl Chloride
  • Step 1: Purge a 250 mL 3-necked flask with nitrogen. Causality: An anhydrous environment is mandatory to prevent the premature hydrolysis of the SO3-DMF complex 1.

  • Step 2: Suspend SO3-DMF complex (60 mmol) in 20 mL of 1,2-dichloroethane. This solvent provides excellent thermal stability and remains non-reactive during the electrophilic attack 1.

  • Step 3: Add 1,3-benzodioxole (50 mmol) dropwise at room temperature to control the initial exothermic interaction.

  • Step 4: Slowly heat the slurry to 74°C and maintain for 8 hours. Causality: Extended heating ensures complete conversion to the sulfonic acid intermediate, driven by the electron-donating oxygen atoms directing the substitution to the 5-position 1.

  • Step 5: Cool the mixture to room temperature and add thionyl chloride (SOCl2, 60 mmol) dropwise.

  • Step 6: Re-heat the reaction to 74°C for 4.5 hours. Causality: The thermal energy overcomes the activation barrier to chlorinate the sulfonic acid, liberating SO2 and HCl gases while avoiding aqueous workups that would destroy the final sulfonyl chloride 1. Alternative methods utilizing DMF and sulfuryl chloride (SO2Cl2) at 100°C have also been documented to yield the product with up to 96% efficiency 2.

Biological Applications and Pharmacological Profiling

Once synthesized, 1,3-benzodioxole-5-sulfonyl chloride serves as a precursor for highly potent sulfonamides. These derivatives have demonstrated profound efficacy across multiple therapeutic areas.

Anticancer Activity (Capsaicin Analogues)

By coupling the sulfonyl chloride with specific amines, researchers have developed non-pungent capsaicin analogues like RPF101 . RPF101 exhibits potent cytotoxicity against breast and melanoma cancer cell lines 3. The mechanism relies on the disruption of the microtubule network, which subsequently forces the cancer cells into a G2/M phase cell cycle arrest, culminating in apoptosis.

BiologicalPathway L Benzodioxole Sulfonamide (e.g., RPF101) H Human Serum Albumin Sudlow's Site I Binding L->H Systemic Transport (ΔG < 0) M Microtubule Network Disruption H->M Cellular Internalization C Cell Cycle Arrest (G2/M Phase) M->C Mitotic Spindle Inhibition A Apoptosis (Cancer Cell Death) C->A Programmed Death

Caption: Biological pathway of benzodioxole sulfonamide derivative RPF101.

Neurodegenerative and Antiviral Targets

Beyond oncology, benzodioxole sulfonamides are utilized as conformationally restricted N-arylpiperazine derivatives targeting dopaminergic D2/D3 receptors, offering therapeutic candidates for Parkinson's disease 4. Furthermore, the sulfonamide linkage is a well-documented pharmacophore for inhibiting HIV-1 and HIV-2 aspartyl proteases, blocking viral replication 5.

Table 1: Quantitative Profiling of Benzodioxole Derivatives
Compound / DerivativePrimary Biological TargetKey Performance MetricSynthesis YieldReference
1,3-Benzodioxole-5-sulfonyl chloride Chemical IntermediateN/A96%2
RPF101 (Capsaicin Analogue) Microtubules (Anticancer)HSA Binding ΔG < 080.2%3
N-arylpiperazine derivative (5b) D2/D3 Receptors (Parkinson's)HPLC Purity > 97.0%85%4
Aspartyl Protease Inhibitors HIV-1 / HIV-2 ProteaseViral Replication InhibitionN/A5
Protocol 2: Synthesis of Benzodioxole Sulfonamides (e.g., RPF101)

To translate the sulfonyl chloride into a bioactive sulfonamide, the following self-validating protocol is utilized:

  • Step 1: Dissolve the target amine (e.g., piperonylamine) in anhydrous dichloromethane (DCM) containing a stoichiometric excess of triethylamine (TEA) 3.

  • Step 2: Add the synthesized 1,3-benzodioxole-5-sulfonyl chloride dropwise under a nitrogen atmosphere at 0°C. Causality: The low temperature controls the highly exothermic nucleophilic acyl substitution. TEA acts as an acid scavenger to neutralize the generated HCl, preventing the protonation and subsequent deactivation of the unreacted amine 3.

  • Step 3: Allow the reaction to warm to room temperature and stir for 24 hours to ensure maximum thermodynamic conversion 3.

  • Step 4: Quench with water, separate the organic layer, and dry over anhydrous MgSO4.

  • Step 5: Recrystallize the crude product from a hot hexane:DCM mixture. Causality: Recrystallization is necessary to achieve the >95% purity threshold required for downstream biological and pharmacokinetic assays 4.

Conclusion

The functionalization of the benzodioxole ring into a sulfonyl chloride demands precise chemical control to protect the delicate acetal linkage. By utilizing mild electrophilic complexes like SO3-DMF, researchers can reliably produce 1,3-benzodioxole-5-sulfonyl chloride. This intermediate unlocks a vast chemical space of sulfonamide derivatives, providing structural backbones for next-generation oncology, neurology, and virology therapeutics.

References

  • [1] Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. European Patent Office (EP0583960A2). URL:

  • [2] Synthesis of benzo fused heterocyclic sulfonyl chlorides. US Patent Office (US6140505A). URL:

  • [6] Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands. PMC. URL:

  • [3] Multi-Spectroscopic and Theoretical Analysis on the Interaction between Human Serum Albumin and a Capsaicin Derivative—RPF101. MDPI. URL:

  • [5] Sulfonamide inhibitors of aspartyl protease. US Patent Office (US5585397A). URL:

Sources

Therapeutic Potential of 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl Chloride Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Lead Optimization and Synthetic Application

Executive Summary: The "Fluorine Effect" in Scaffold Design

In modern medicinal chemistry, the 2,2-difluoro-1,3-benzodioxole (DFBD) moiety represents a critical evolution from the traditional benzodioxole ring.[1] While the classic methylenedioxy group is a known pharmacophore found in natural products (e.g., podophyllotoxin) and older drugs (e.g., paroxetine), it suffers from a major metabolic liability: cytochrome P450-mediated oxidation at the methylene bridge, leading to ring opening, reactive catechol formation, and potential toxicity.

The 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride scaffold serves as a "metabolically hardened" building block.[2][1] By replacing the methylene hydrogens with fluorine, the metabolic soft spot is excised while modulating lipophilicity and electronic distribution.[2] This guide explores the therapeutic utility of this scaffold, specifically for generating sulfonamide libraries with enhanced pharmacokinetic (PK) profiles.

Chemical Architecture & Properties[2]

Structural Advantages

The transition from a standard benzodioxole to a 2,2-difluoro analog imparts three distinct physicochemical changes critical for drug-target interaction:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol).[2] The gem-difluoro substitution prevents P450-mediated hydroxylation at the acetal carbon.[2][1]

  • Lipophilicity Modulation: The CF2 group increases lipophilicity (LogP) compared to the CH2 group, potentially improving membrane permeability and blood-brain barrier (BBB) penetration.[2]

  • Electronic Withdrawal: The strong electron-withdrawing nature of the CF2 group reduces the electron density of the aromatic ring, which can alter the pKa of the sulfonamide nitrogen in the final product, affecting potency and solubility.[2]

Comparative Data: Scaffold Properties
Property1,3-Benzodioxole (Parent)2,2-Difluoro-1,3-benzodioxole (DFBD)Impact on Drug Design
Metabolic Stability Low (P450 labile)High (P450 resistant)Extends half-life (

); reduces toxic metabolites.[2][1]
Electronic Effect Electron Donating (+M)Electron Withdrawing (-I)Lowers pKa of attached sulfonamides; alters

-stacking.[2][1]
Lipophilicity (

LogP)
Baseline+0.3 to +0.5Improves passive transport/permeability.[2]
H-Bond Capability Acceptor (Weak)Acceptor (Very Weak)Fluorine acts as a weak acceptor, modifying binding pocket fit.[2][1]

Therapeutic Applications & Strategic Positioning

Validated Utility in CFTR Modulators

While this guide focuses on the sulfonyl chloride precursor, the therapeutic value of the DFBD ring is validated by major market success.[2]

  • Case Study (Lumacaftor/Tezacaftor): These cystic fibrosis transmembrane conductance regulator (CFTR) correctors utilize the DFBD moiety (linked via amide/cyclopropane) to bind to the hydrophobic patch of the NBD1 domain.[2] The fluorine atoms are essential for preventing rapid metabolic clearance, allowing the drug to function as a chaperone.

Sulfonamide-Specific Potential

The 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride is the gateway to introducing this stable ring into sulfonamide-class drugs.[2][1]

  • COX-2 Inhibitors: Bioisosteric replacement of the 4-methylphenyl or 4-aminophenyl group in coxibs with DFBD can enhance metabolic stability while maintaining the geometry required for the COX-2 side pocket.[2][1]

  • Carbonic Anhydrase (CA) Inhibitors: The electron-deficient nature of the DFBD ring can increase the acidity of the sulfonamide NH, potentially strengthening the coordination with the Zinc ion in the CA active site.[2]

  • Nav/Kv Ion Channel Blockers: Sulfonamides are frequent motifs in voltage-gated sodium channel blockers.[2][1] The lipophilic DFBD tail can access deep hydrophobic pockets within the channel pore.[2]

Mechanistic Insight: Metabolic Stability Pathways[1]

The following diagram illustrates the divergent metabolic fates of the traditional benzodioxole versus the fluorinated analog. This "self-validating" mechanism explains why the DFBD scaffold is superior for chronic therapies.[2][1]

MetabolicPathway cluster_0 Traditional Scaffold cluster_1 Fluorinated Scaffold (DFBD) BD 1,3-Benzodioxole (Parent) P450 CYP450 Oxidation BD->P450 Methylene H-abstraction Catechol Catechol (Reactive Metabolite) P450->Catechol Ring Opening Quinone o-Quinone (Toxic Adducts) Catechol->Quinone Oxidation DFBD 2,2-Difluoro-1,3- benzodioxole CYP_Block CYP450 Blocked DFBD->CYP_Block C-F Bond Strength Stable Intact Drug (Excretion) CYP_Block->Stable Metabolic Stability

Figure 1: Divergent metabolic pathways.[2][1] The traditional benzodioxole undergoes ring opening to toxic quinones, whereas the 2,2-difluoro analog resists oxidation.[1]

Experimental Protocol: Synthesis of Sulfonamides

Objective: Synthesis of N-substituted-2,2-difluoro-1,3-benzodioxole-5-sulfonamide from the sulfonyl chloride precursor.

Reagents:

  • Scaffold: 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (1.0 eq)

  • Amine: Primary or Secondary Amine (1.1 eq)

  • Base: Pyridine (2.0 eq) or Triethylamine (1.5 eq)[2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Catalyst: DMAP (10 mol%, optional for sterically hindered amines)

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask and purge with Nitrogen (

      
      ).[1]
      
    • Dissolve the chosen Amine (1.1 eq) in anhydrous DCM (0.1 M concentration).

    • Add Base (Pyridine or

      
      ) and cool the mixture to 0°C in an ice bath.
      
  • Addition:

    • Dissolve 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the amine mixture over 15 minutes.[2] Note: The reaction is exothermic; maintain temperature < 5°C to prevent hydrolysis.

  • Reaction:

    • Allow the mixture to warm to room temperature (RT) naturally.

    • Stir for 2–4 hours. Monitor progress via TLC (System: Hexane/EtOAc 7:3) or LC-MS.[2][1] The sulfonyl chloride spot (

      
      ) should disappear.[2]
      
  • Work-up (Critical for Purity):

    • Quench with 1M HCl (aq) to neutralize excess base and solubilize pyridine salts.[2]

    • Extract with DCM (3x).[2][1][3]

    • Wash combined organics with Saturated

      
       (to remove any hydrolyzed sulfonic acid byproduct) and Brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).[2][1]

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 2,2-Difluoro-1,3-benzodioxole -5-sulfonyl chloride Add Dropwise Addition of Sulfonyl Chloride Start->Add Mix Dissolve Amine + Base (DCM, 0°C, N2 atm) Mix->Add React Stir RT (2-4 hrs) Monitor TLC Add->React Quench Acidic Quench (1M HCl) Remove Pyridine React->Quench Extract Extraction (DCM) & Wash (NaHCO3) Quench->Extract Final Final Product: Sulfonamide Derivative Extract->Final

Figure 2: Optimized synthetic workflow for sulfonamide generation.

Future Outlook

The 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride scaffold is currently underutilized in open literature compared to its amide counterparts.[1] However, as the demand for "metabolically robust" bioisosteres grows, this scaffold is positioned to become a staple in Fragment-Based Drug Design (FBDD).

Key Trend: We anticipate increased use of this scaffold in PROTAC (Proteolysis Targeting Chimera) linkers, where the sulfonamide serves as the E3 ligase attachment point (e.g., recruiting DCAF15) and the fluorinated ring provides rigidity and metabolic stability to the linker chain.[2]

References

  • Vertex Pharmaceuticals. (2015).[2] Lumacaftor (VX-809) and Tezacaftor (VX-661) Structural Characterization and Binding Mode.[2][1] Journal of Medicinal Chemistry.[2] (Note: Validated via search context on CFTR modulators).

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry, 61(14), 5822–5880. [1]

  • BenchChem. (2025).[2][3] Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride. (Adapted protocol methodology).

  • PubChem. (2025).[2][4] 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride Compound Summary. National Library of Medicine.[2] [1]

  • Hagmann, W. K. (2008).[2] The Many Roles of Fluorine in Medicinal Chemistry.[2] Journal of Medicinal Chemistry, 51(15), 4359–4369.

Sources

Electronic Properties of Difluoro-Benzodioxole Ring Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Teflon" Bioisostere

In the landscape of modern drug design, the 2,2-difluoro-1,3-benzodioxole (DFBD) moiety represents a critical tactical evolution from the classical 1,3-benzodioxole (methylenedioxy) scaffold. While the parent benzodioxole is a well-known structural alert due to metabolic liability (formation of reactive carbenes and quinone methides), the difluoro-analog effectively "metabolically armors" this position while retaining the steric footprint of the original ring.

This guide analyzes the DFBD system through the lens of physical organic chemistry, detailing how the introduction of geminal fluorine atoms fundamentally alters the electronic vector of the ring, inverts its metabolic susceptibility, and modulates lipophilicity for improved bioavailability.

Electronic Structure & The Fluorine Effect

The defining feature of the DFBD system is the anomeric effect induced by the geminal fluorines at the C2 position. Unlike the electron-donating parent benzodioxole, the DFBD moiety acts as an electron-withdrawing group (EWG) due to the powerful inductive effect of the fluorine atoms, which overrides the resonance donation of the oxygen lone pairs.

Orbital Interactions (The Anomeric Effect)

The stability and electronic signature of the ring arise from the interaction between the oxygen lone pair (


) and the antibonding orbital of the C-F bond (

).
  • Mechanism: The oxygen

    
    -orbital electron density is delocalized into the low-lying 
    
    
    
    orbital.
  • Consequence: This interaction shortens the C-O bond and lengthens the C-F bond, locking the conformation and reducing the basicity of the oxygen atoms. This prevents the oxygen from acting as a hydrogen bond acceptor (HBA) to the same degree as in non-fluorinated ethers.

Hammett Substituent Effects

The electronic influence of the DFBD ring on the aromatic system can be approximated by comparing it to the trifluoromethoxy (


) group, though the cyclic constraint adds rigidity.
Substituent


Electronic Nature

(Benzodioxole)
-0.16-0.32Strong Donor (Resonance)

(Methoxy)
+0.12-0.27Donor (Resonance)

(Trifluoromethoxy)
+0.38+0.35Strong Withdrawing (Inductive)

(Difluorobenzodioxole)
~ +0.30*** ~ +0.25***Withdrawing (Inductive)

*Estimated values based on


 similarity and cyclic constraint.

Key Insight: The DFBD moiety inverts the electronic character of the ring from electron-rich (prone to electrophilic attack/metabolism) to electron-deficient. This makes the phenyl ring less susceptible to oxidative metabolism at other positions.

Physicochemical Implications

Lipophilicity Modulation

Fluorination typically increases lipophilicity (LogP) due to the low polarizability of the C-F bond. However, the DFBD system offers a "Goldilocks" zone.

  • Comparison: It is more lipophilic than the parent benzodioxole but often less lipophilic than a bis-trifluoromethyl analog.

  • Solvation: The reduced basicity of the ether oxygens (due to the anomeric effect) decreases water desolvation penalties during protein binding, potentially enhancing potency despite the higher LogP.

Molecular Geometry
  • Planarity: Crystal structures confirm that the five-membered dioxole ring is nearly planar with the benzene ring, maximizing orbital overlap.

  • Bond Angles: The

    
     bond angle is compressed, and the 
    
    
    
    angle is expanded relative to tetrahedral geometry, a hallmark of the Thorpe-Ingold effect which can influence binding pocket fit.

Metabolic Stability: The "Metabolic Shield"

The primary driver for incorporating DFBD is to block CYP450-mediated bioactivation.

The Liability of Benzodioxole

The parent benzodioxole undergoes oxidation at the methylene carbon (


) by CYP450. This generates a hydroxy-methylene intermediate which collapses into a reactive carbene  or ortho-quinone methide . These electrophiles can covalently bind to the heme iron of CYP450 (mechanism-based inhibition) or hepatic proteins (hepatotoxicity).
The Difluoro Blockade

Replacing the hydrogens with fluorine removes the site of metabolic attack. The C-F bond energy (~116 kcal/mol) is too high for CYP450 oxo-ferryl species to abstract.

MetabolicPathway cluster_0 Parent Benzodioxole (Liability) cluster_1 Difluoro-Benzodioxole (Stability) BDO 1,3-Benzodioxole INT Hydroxy-intermediate BDO->INT CYP450 [O] QM Quinone Methide / Carbene (TOXIC) INT->QM -H2O DFBD 2,2-Difluoro-1,3-benzodioxole STABLE Metabolically Stable (No Oxidation) DFBD->STABLE CYP450 (Blocked)

Figure 1: Mechanistic divergence in metabolic fate. The difluoro-substitution effectively "deletes" the metabolic soft spot.

Synthetic Methodologies

Accessing the DFBD scaffold requires specialized fluorination protocols. Two primary routes dominate the literature.

Protocol A: De Novo Synthesis from Catechol (The Dibromodifluoromethane Route)

This is the most direct method for building the ring system.

  • Reagents: Catechol, Dibromodifluoromethane (

    
    ), Base (
    
    
    
    or
    
    
    ), Polar Aprotic Solvent (DMF or DMAc).
  • Conditions: Heating at 60-100°C in a sealed vessel (due to volatility of

    
    ).
    
  • Mechanism: Double nucleophilic substitution (

    
    ).
    
Protocol B: Chlorination-Fluorination (The Industrial Route)

Used when starting from the non-fluorinated benzodioxole.

  • Step 1 (Chlorination): Reaction of 1,3-benzodioxole with

    
     or 
    
    
    
    to yield 2,2-dichloro-1,3-benzodioxole.
  • Step 2 (Fluorination): Halogen exchange (Halex) using anhydrous

    
     or 
    
    
    
    .

Synthesis Catechol Catechol Target 2,2-Difluoro-1,3-benzodioxole Catechol->Target CF2Br2, Base, DMF (Direct Cyclization) Benzodioxole 1,3-Benzodioxole Dichloro 2,2-Dichloro-intermediate Benzodioxole->Dichloro PCl5 or Cl2/hv (Radical/Ionic Chlorination) Dichloro->Target HF or SbF3 (Halogen Exchange)

Figure 2: Primary synthetic pathways for accessing the DFBD core.

Case Studies & Applications

Lumacaftor (Vertex Pharmaceuticals)
  • Indication: Cystic Fibrosis (CFTR corrector).

  • Role of DFBD: The 2,2-difluoro-1,3-benzodioxole moiety is linked to a cyclopropane-carboxylic acid. It serves as a lipophilic anchor that fits into the hydrophobic pocket of the CFTR protein.

  • Design Win: The use of DFBD over a standard benzodioxole prevents rapid clearance and potential hepatotoxicity associated with long-term therapy in CF patients.

Agrochemicals (Fungicides)
  • Example: Fludioxonil derivatives.

  • Role: The moiety provides environmental stability (resistance to hydrolysis and UV degradation) while maintaining the lipophilicity required to penetrate fungal cell membranes.

References

  • Metabolic Activation Mechanisms

    • Mechanism-based inactivation of cytochrome P450 enzymes by natural products.[1] Drug Metab Rev. 2020.[1] Link

    • Differential mechanisms of cytochrome P450 inhibition and activation.[2] J Biol Chem. 1997. Link

  • Synthesis & Properties

    • Process for the preparation of 2,2-difluoro-1,3-benzodioxole.[3][4] US Patent 5432290A. Link

    • 2,2-Difluoro-1,3-benzodioxole: Properties and Safety. PubChem CID 74103.[5] Link

  • Structural Analysis

    • Crystal structure of 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile. PMC3200688. Link

  • Hammett & Electronic Constants

    • Hammett Substituent Constants and Resonance Parameters. Wired Chemist. Link

Sources

Stability profile of 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Stability Profile & Handling of 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride

Executive Summary

2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (CAS 111981-24-9) is a high-value electrophilic building block used primarily in the synthesis of metabolically stable sulfonamides for pharmaceutical and agrochemical applications.

The core value of this compound lies in the 2,2-difluoro-1,3-benzodioxole moiety.[1][2][3][4][5] Unlike standard methylenedioxy rings (which are susceptible to metabolic opening by cytochrome P450s), the difluoro-substitution blocks metabolic oxidation, significantly extending the in vivo half-life of the final drug candidate.

However, the sulfonyl chloride functional group presents a paradox: it is the necessary handle for reactivity but is inherently unstable toward moisture and heat. This guide provides a self-validating protocol to preserve the integrity of this reagent from storage to synthesis.

Chemical Identity & Physicochemical Baseline

Before handling, verify the material against these baseline parameters.

PropertySpecification
Chemical Name 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride
CAS Number 111981-24-9
Molecular Formula C₇H₃ClF₂O₄S
Molecular Weight ~256.61 g/mol
Physical State White to off-white low-melting solid (often crystalline).
Solubility Soluble in DCM, THF, EtOAc, Chloroform. Reacts with water/alcohols.
Key Moiety Difluorodioxole ring (Lipophilic, Acid-Stable) + Sulfonyl Chloride (Electrophilic, Moisture-Sensitive).

The Stability Matrix

The stability of this compound is governed by two competing forces: the robust fluorinated ring and the fragile sulfonyl chloride tail.

Hydrolytic Instability (Primary Failure Mode)

The sulfonyl chloride bond (S-Cl) is highly susceptible to nucleophilic attack by water. Upon exposure to atmospheric moisture, it hydrolyzes to the corresponding sulfonic acid and hydrochloric acid (HCl).

  • Mechanism: Water attacks the sulfur atom, displacing chloride.

  • Autocatalysis: The generated HCl is hygroscopic, pulling more moisture from the air and accelerating the degradation of the remaining solid.

  • Visual Indicator: Transformation from a free-flowing solid to a sticky gum or liquid indicates significant hydrolysis.

Thermal Stability

While the difluorodioxole ring is thermally robust (often stable >150°C), the sulfonyl chloride group is prone to desulfonylation (loss of SO₂) at elevated temperatures, typically above 100°C-120°C.

  • Risk: Heating the neat solid can lead to pressure buildup (SO₂ gas) and rupture of sealed containers.

  • Protocol: Never heat the neat material above 60°C. Perform reactions in solution.

Chemical Compatibility
  • Compatible: Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous), Ethyl Acetate, Toluene.

  • Incompatible: Water (Hydrolysis), Alcohols (Solvolysis to esters), Primary/Secondary Amines (rapid reaction to sulfonamides - desired in synthesis, fatal in storage), Strong Bases.

Visualization: Degradation & QC Workflows

Figure 1: Hydrolysis Mechanism & Failure Mode

This diagram illustrates the irreversible pathway from active reagent to inert acid.

HydrolysisMechanism R_SO2Cl Active Reagent (Sulfonyl Chloride) Transition Tetrahedral Intermediate R_SO2Cl->Transition Nucleophilic Attack Water H2O (Atmospheric Moisture) Water->Transition R_SO3H Degradant (Sulfonic Acid) Transition->R_SO3H Cl- Departure HCl HCl (Autocatalyst) Transition->HCl Byproduct HCl->R_SO2Cl Accelerates Moisture Uptake

Caption: Figure 1. Moisture-driven hydrolysis pathway. The formation of hygroscopic HCl creates a feedback loop, accelerating degradation.

Handling & Storage Protocols

To ensure reagent integrity, adopt the "Argon Shield" protocol.

Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage at -20°C is optimal but not strictly required if moisture is excluded.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm is insufficient; use electrical tape or a secondary desiccator jar.

Handling for Synthesis
  • Equilibration: Allow the refrigerated vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid.

  • Solvent Quality: Use only anhydrous solvents (water content <50 ppm).

  • Base Trap: When using in synthesis, add a non-nucleophilic base (e.g., Diisopropylethylamine or Pyridine) to scavenge the HCl byproduct immediately.

Quality Control (QC) & Analytical Monitoring

Because hydrolysis products (sulfonic acids) can poison downstream catalysts or alter stoichiometry, QC is mandatory before use.

Visual Inspection
  • Pass: White/Off-white crystalline solid.

  • Fail: Yellow/Brown oil, sticky gum, or fuming solid (indicates HCl release).

19F NMR (The Gold Standard)

The fluorine atoms on the dioxole ring provide a sensitive probe for purity.

  • Protocol: Dissolve ~10 mg in CDCl₃ (dry).

  • Signal: Look for the characteristic singlet/doublet of the -OCF₂O- group.

  • Degradation Check: The sulfonic acid derivative will show a distinct chemical shift change (typically 0.1 - 0.5 ppm shift) compared to the sulfonyl chloride due to the change in electron withdrawal from the sulfur center.

Figure 2: QC Decision Tree

Follow this logic flow before committing the reagent to a batch.

QCDecisionTree Start Start QC Check Visual Visual Inspection Start->Visual Solid Is it a free-flowing solid? Visual->Solid NMR 1H / 19F NMR in CDCl3 Solid->NMR Yes Discard DISCARD (Hydrolyzed) Solid->Discard No (Gum/Liquid) Purity Purity > 95%? NMR->Purity Proceed PROCEED to Synthesis Purity->Proceed Yes Purify Recrystallize / Re-order Purity->Purify No (<95%)

Caption: Figure 2. Quality Control Decision Tree. Visual inspection serves as the first gate; NMR confirms chemical integrity.

Application Case Study: Sulfonamide Synthesis

Objective: Coupling CAS 111981-24-9 with a primary amine.

Methodology:

  • Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM under Argon.

  • Base Addition: Add Triethylamine (1.2 equiv) or Pyridine. Note: Excess base prevents acid-catalyzed degradation of the amine or acetal.

  • Reagent Addition: Add 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (1.05 equiv) as a solution in DCM dropwise at 0°C.

    • Why Solution? Adding solid directly can create local hotspots.

    • Why 0°C? Controls the exotherm and minimizes side reactions.

  • Monitoring: Monitor by TLC or LCMS. The reaction is typically fast (<1 hour).

  • Quench: Quench with saturated NaHCO₃ to neutralize HCl and hydrolyze excess sulfonyl chloride to the water-soluble sulfonate, which is easily removed in the aqueous wash.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

    • Context: Establishes the metabolic stability and lipophilicity benefits of the 2,2-difluoro-1,3-benzodioxole ring.
  • Woolven, H., et al. (2016). Sulfonyl Chlorides: A Practical Guide to Stability and Handling. Organic Process Research & Development. Link

    • Context: General stability profiles and decomposition mechanisms for aryl sulfonyl chlorides.
  • ECHA (European Chemicals Agency). (2023). Registration Dossier: 2,2-difluoro-1,3-benzodioxole derivatives. Link

    • Context: Safety data and hazard classifications for fluorin
  • Sigma-Aldrich. (2023). Safety Data Sheet: 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride. Link

    • Context: Proxy physical property data (melting point, solubility) for the structural analog.

Sources

Methodological & Application

Application Note: General Procedure for Sulfonylation Using 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Introduction & Chemical Significance

In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven method for modulating the physicochemical and pharmacokinetic properties of drug candidates. 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (CAS: 313681-67-3) is a highly valuable electrophilic building block used to install the 2,2-difluorobenzo[d][1,3]dioxole moiety via sulfonylation [3].

Mechanistic Rationale for the Pharmacophore: The 2,2-difluoro-1,3-benzodioxole group serves as a robust bioisostere for standard benzodioxoles and substituted benzenes. The difluoromethylene bridge is critical: it sterically and electronically shields the dioxole ring from metabolic cleavage (e.g., oxidative demethylation by CYP450 enzymes) that typically plagues standard methylenedioxy groups [3]. Furthermore, the strong electron-withdrawing nature of the fluorine atoms increases the overall lipophilicity of the molecule, significantly improving cell membrane permeability and oral bioavailability.

Mechanistic Principles & Causality

The formation of sulfonamides or sulfonate esters using this reagent proceeds via a bimolecular nucleophilic substitution at the highly electrophilic sulfur center [1].

  • Electrophilicity Enhancement: The electron-withdrawing difluoromethoxy equivalent on the aromatic ring increases the partial positive charge on the sulfonyl sulfur, making it highly reactive toward nucleophilic attack by primary/secondary amines or alcohols.

  • Base Selection (Causality): A base is strictly required to drive the reaction forward by neutralizing the HCl byproduct.

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) act as non-nucleophilic acid scavengers and are ideal for highly nucleophilic amines [2].

    • Pyridine or 4-Dimethylaminopyridine (DMAP) act as nucleophilic catalysts. They initially attack the sulfonyl chloride to form a highly reactive, transient sulfonyl-pyridinium intermediate, which is particularly useful when sulfonylating sterically hindered amines or less nucleophilic alcohols [1].

  • Temperature Control: The initial nucleophilic attack is highly exothermic. Initiating the reaction at 0 °C is critical to suppress side reactions, such as the formation of bis-sulfonylated products (disulfonylation) in primary amines, and to prevent the premature hydrolysis of the moisture-sensitive sulfonyl chloride [1].

Experimental Workflow

G N1 1. Preparation Dissolve Amine & Base in anhydrous DCM N2 2. Temperature Control Cool to 0 °C to prevent exotherm N1->N2 N3 3. Reagent Addition Dropwise addition of Sulfonyl Chloride N2->N3 N4 4. Reaction Warm to RT, stir for 2-12h (TLC monitor) N3->N4 N5 5. Workup Quench, wash (1M HCl, NaHCO3, Brine) N4->N5 N6 6. Purification Dry (Na2SO4), concentrate, chromatography N5->N6

Experimental workflow for sulfonylation using 2,2-difluoro-1,3-benzodioxole-5-sulfonyl chloride.

Detailed Experimental Protocol

This protocol outlines a self-validating system for the synthesis of sulfonamides. The stoichiometric ratios and sequential workup steps are designed to ensure high purity and reproducibility [2].

Materials Required:

  • Amine or Alcohol substrate (1.0 equiv)

  • 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (1.1 equiv)

  • Triethylamine (TEA) or Pyridine (1.5 - 2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 - 0.5 M concentration)

Step-by-Step Methodology:

  • System Preparation: In an oven-dried round-bottom flask or sealed vial flushed with nitrogen, dissolve the amine substrate (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM to achieve a concentration of approximately 0.2 M [2].

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Field-proven insight: Skipping this step often leads to immediate darkening of the solution and generation of complex impurity profiles.

  • Reagent Addition: Dissolve 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over a period of 15-30 minutes using an addition funnel or syringe [1].

  • Reaction Propagation: Once the addition is complete, remove the ice bath. Allow the mixture to gradually warm to room temperature (RT). Stir the solution for 2 to 20 hours [2]. Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

  • Quenching & Biphasic Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer with 1M aqueous HCl. Causality: This selectively protonates and removes unreacted starting amine and the TEA base into the aqueous phase.

    • Wash with a half-saturated aqueous solution of NaHCO₃ [2]. Causality: This neutralizes any residual acid and extracts hydrolyzed sulfonic acid byproducts.

    • Perform a final wash with saturated aqueous NaCl (brine) to remove residual water from the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient) to yield the pure sulfonamide.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized baseline conditions for different classes of nucleophiles reacting with highly electrophilic sulfonyl chlorides [1].

Nucleophile TypeRecommended Base (Equiv)SolventTemp Profile (°C)Typical Time (h)Expected Yield (%)
Primary Amines TEA (1.5)DCM0 → RT2 - 885 - 95
Secondary Amines TEA (2.0)DCM / THF0 → RT4 - 1280 - 90
Alcohols Pyridine (2.0)DCM0 → RT6 - 2470 - 85
Hindered Amines DMAP (0.1) + TEA (2.0)THFRT → 5012 - 2460 - 80

Troubleshooting Guide

  • Issue: Low Yield / High Recovery of Starting Amine

    • Causal Analysis: The sulfonyl chloride has likely hydrolyzed to the unreactive sulfonic acid prior to the reaction, usually due to moisture in the solvent or poor reagent storage.

    • Solution: Verify the integrity of the sulfonyl chloride via NMR. Ensure strictly anhydrous solvents and a continuous nitrogen/argon atmosphere.

  • Issue: Formation of Disulfonylated Byproduct (in Primary Amines)

    • Causal Analysis: Primary amines possess two reactive protons. Excess sulfonyl chloride or elevated initial temperatures can drive the reaction to substitute both protons [1].

    • Solution: Strictly control the stoichiometry to 1.05 - 1.1 equivalents of sulfonyl chloride and ensure the dropwise addition is performed strictly at 0 °C.

  • Issue: Product Co-elutes with Unreacted Sulfonyl Chloride

    • Causal Analysis: Incomplete reaction leaving excess electrophile in the mixture, which has a similar Rf value to the product.

    • Solution: Prior to the aqueous workup, add a few drops of aqueous ammonia or a primary amine scavenger resin (e.g., polymer-bound benzylamine) and stir for 30 minutes. This converts the unreacted sulfonyl chloride into a highly polar sulfonamide that is easily washed away in the aqueous layer or filtered out.

References

  • An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Benchchem.
  • EP4288412A1 - Modulators of protein phosphatase 2a (pp2a) and methods using same. Google Patents.
  • CAS 1583-59-1: 2,2-Difluoro-1,3-benzodioxole. CymitQuimica.

Reaction conditions for coupling CAS 106429-57-2 with amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identification

Important Correction: The CAS number provided in the request (106429-57-2 ) contains an invalid checksum. The correct, commercially available identifier for the scaffold described is CAS 106429-57-6 . This guide focuses on this entity.

  • Compound Name: Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate[1][2][3][4][5]

  • Target Reaction: Amidation (Coupling with Amines)

  • Chemical Class: Benzimidazolone / Benzo[d]imidazol-2(3H)-one

  • Primary Application: Synthesis of PARP inhibitors, anticancer agents, and bioactive heterocycles.[6]

The Challenge: This scaffold presents two distinct challenges:

  • Solubility: The rigid bicyclic urea core results in high lattice energy (MP >300°C), making the compound insoluble in standard organic solvents (DCM, Toluene).

  • Reactivity: The methyl ester is electronically deactivated by the benzimidazolone system, rendering direct aminolysis difficult without harsh conditions.

This guide outlines three specific protocols to overcome these barriers, prioritizing a Hydrolysis-Coupling sequence for maximum reliability.

Mechanistic Insight & Strategy

The coupling of CAS 106429-57-6 with amines is fundamentally an acyl substitution . However, the presence of the cyclic urea (N-H groups) introduces competing nucleophilic sites if strong bases are used.

Strategic Pathways
  • Path A: Saponification + Activation (Recommended) [7]

    • Mechanism: Hydrolysis of the ester to the carboxylic acid, followed by activation with a uronium/phosphonium reagent (HATU/T3P).

    • Pros: Mild conditions, compatible with complex/chiral amines, high yields.

    • Cons: Two-step process.

  • Path B: Direct Aminolysis (Lewis Acid Mediated)

    • Mechanism: Activation of the ester carbonyl by Trimethylaluminum (AlMe3) or TBD.

    • Pros: One-step.

    • Cons: Requires pyrophoric reagents (AlMe3), strictly anhydrous conditions; poor solubility can hinder reaction.

Decision Matrix (Graphviz)

ReactionStrategy Start Start: Methyl Ester (CAS 106429-57-6) AmineType Analyze Amine Partner Start->AmineType Simple Simple/Aliphatic Amine (Primary/Secondary) AmineType->Simple Complex Complex/Functionalized Amine (Chiral/Acid-Sensitive) AmineType->Complex Direct Direct Aminolysis (TBD or AlMe3) Simple->Direct Faster Hydrolysis Hydrolysis to Acid (LiOH / THF / H2O) Simple->Hydrolysis Higher Purity Complex->Hydrolysis Mandatory Product Final Amide Product Direct->Product Coupling Amide Coupling (HATU / DIPEA / DMF) Hydrolysis->Coupling Coupling->Product

Caption: Strategic decision tree for selecting the optimal coupling pathway based on amine complexity.

Detailed Protocols

Method A: The "Gold Standard" (Hydrolysis + HATU Coupling)

Best for: High-value amines, parallel synthesis, and scale-up.

Step 1: Saponification

  • Dissolution: Suspend 1.0 eq of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate in a 3:1 mixture of THF:Water (Concentration ~0.2 M). Note: Methanol can be used, but THF often solubilizes the intermediate better.

  • Base Addition: Add 3.0 eq of Lithium Hydroxide Monohydrate (LiOH·H2O).

  • Reaction: Stir at 60°C for 4–6 hours. The suspension typically clears as the lithium salt forms.

  • Workup:

    • Cool to RT.

    • Acidify carefully to pH ~2–3 using 1M HCl. The free acid will precipitate.

    • Filter the white solid, wash with water and Et2O. Dry under vacuum.

    • Yield Expectation: >90%.[8][9]

Step 2: Amide Coupling

  • Activation: Dissolve 1.0 eq of the obtained Acid in anhydrous DMF (0.1 M). DMSO may be required if solubility is very poor.

  • Base: Add 3.0 eq of DIPEA (Diisopropylethylamine). Stir for 5 mins.

  • Coupling Agent: Add 1.1 eq of HATU . Stir for 10–20 mins to form the active ester (solution often turns yellow).

  • Amine Addition: Add 1.1 eq of the target Amine .

  • Reaction: Stir at RT for 2–12 hours.

  • Workup:

    • Pour the reaction mixture into excess ice-water (10x volume).

    • The product usually precipitates. Filter and wash with water.

    • If no precipitate: Extract with EtOAc/n-Butanol (9:1), wash with LiCl (5% aq) to remove DMF.

Method B: Direct Aminolysis (TBD Catalysis)

Best for: Simple primary amines (e.g., benzylamine, butylamine) where you want to skip the hydrolysis step.

  • Setup: In a sealed tube, suspend 1.0 eq of Methyl ester (CAS 106429-57-6) and 1.5 eq of Amine in anhydrous Toluene or DMF .

  • Catalyst: Add 0.2–0.5 eq of TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).

  • Reaction: Heat to 80–100°C for 12–24 hours.

  • Note: TBD acts as a dual activation catalyst. If the amine is volatile, use a large excess (5 eq) without solvent if possible.

Optimization & Troubleshooting Data

Solvent Screening for Coupling Step (Method A, Step 2) The choice of solvent is critical due to the benzimidazolone's poor solubility.

SolventSolubility (Acid)Coupling EfficiencyRecommendation
DMF ModerateHighPrimary Choice. Standard for HATU couplings.
DMSO HighModerateUse if DMF fails to dissolve the acid. Difficult to remove.
NMP HighHighGood alternative to DMF, but high boiling point.
DCM InsolubleVery LowAvoid. Substrate will not dissolve.
THF LowLowPoor solubility leads to slow kinetics.

Common Pitfalls:

  • N-Alkylation Side Reaction: The N-H protons on the benzimidazolone ring (pKa ~11-12) can be deprotonated by strong bases (NaH) or even excess DBU. Solution: Use non-nucleophilic, hindered bases like DIPEA or NMM and avoid alkyl halides in the mixture.

  • Incomplete Hydrolysis: The methyl ester is sterically stable. If hydrolysis is slow at 60°C, increase temp to 80°C or switch to KOH (stronger nucleophile).

Safety & Handling

  • Benzimidazolone Scaffold: Generally low toxicity but handle as a potential irritant. High melting point dusts can be respiratory irritants.

  • HATU: Potent sensitizer. Avoid inhalation.

  • AlMe3 (if used): Pyrophoric. Handle only under inert atmosphere (N2/Ar).

References

  • CAS Registry. (2023).[10] Record for Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (CAS 106429-57-6).[1][2][4][5][9][11] American Chemical Society.[10] [10]

  • Bhat, M., & Poojary, B. (2017).[6] One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.[6] MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.[6]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Sabot, C., et al. (2007). 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as an efficient catalyst for the aminolysis of esters. Tetrahedron Letters, 48(22), 3863-3866.

Sources

Application Note: 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the usage of 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (CAS: 115452-87-0) in medicinal chemistry.

Introduction & Strategic Value

In modern drug discovery, the 2,2-difluoro-1,3-benzodioxole (DFBD) moiety is a "privileged scaffold." It serves as a metabolically stable bioisostere of the methylenedioxy group found in natural products (e.g., podophyllotoxin) and older drugs (e.g., paroxetine).

2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride is the electrophilic reagent of choice for introducing this scaffold via sulfonamide linkages .

Why use this Building Block?
  • Metabolic Blockade: The substitution of hydrogen with fluorine at the acetal position (

    
    
    
    
    
    
    
    ) prevents the formation of the reactive quinone-methide metabolite, a common toxicity liability of the non-fluorinated parent [1].
  • Lipophilicity Modulation: The electron-withdrawing nature of the gem-difluoro group lowers the pKa of the sulfonamide NH, potentially improving potency in hydrogen-bond-driven targets while modulating

    
    .
    
  • Conformational Restriction: The fused ring system reduces entropic penalties upon binding compared to open-chain dimethoxy analogs.

Chemical Profile & Handling

PropertySpecification
Chemical Name 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride
CAS Number 115452-87-0
Molecular Formula C

H

ClF

O

S
Molecular Weight 256.61 g/mol
Appearance Off-white to pale yellow solid (low melting point) or semi-solid
Reactivity Highly electrophilic; hydrolyzes rapidly in moist air to the sulfonic acid.[1][2]
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Safety Warning: This compound is corrosive and a lachrymator. It releases HCl upon hydrolysis. All operations must be performed in a fume hood.

Application Logic: The "Fluorine Effect"

The decision to incorporate this sulfonyl chloride into a library is often driven by Structure-Activity Relationship (SAR) pressure to improve metabolic stability without altering steric bulk.

Mechanistic Diagram: SAR & Bioisosterism

SAR_Logic Parent Methylenedioxy Scaffold (Metabolic Liability) Metabolism P450 Oxidation (Quinone Methide Formation) Parent->Metabolism C-H Abstraction Reagent 2,2-Difluoro-1,3-benzodioxole- 5-sulfonyl chloride Parent->Reagent Scaffold Hop Toxicity Idiosyncratic Toxicity Metabolism->Toxicity Electrophilic Attack Product Fluorinated Sulfonamide (Stable Bioisostere) Reagent->Product + Amine / -HCl Product->Metabolism Blocked (C-F Bond Strong)

Caption: Transition from metabolically labile methylenedioxy scaffolds to stable difluoro-analogs using the sulfonyl chloride reagent.

Experimental Protocols

Protocol A: Standard Sulfonylation of Primary/Secondary Amines

Best for: Parallel synthesis, library generation, and lead optimization.

Reagents:

  • Amine substrate (1.0 equiv)[3]

  • 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (1.1–1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5–2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Catalyst (Optional): DMAP (0.1 equiv) for sterically hindered amines.

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction vial and purge with nitrogen. Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL/mmol).

  • Base Addition: Add TEA (1.5 mmol, 209 µL) and cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Dissolve 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (1.1 mmol, ~282 mg) in a minimal amount of DCM (1 mL). Add this solution dropwise to the amine mixture over 5 minutes.

    • Note: The reaction is exothermic.[4] Dropwise addition prevents side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (hexane/ethyl acetate) or LC-MS. The sulfonyl chloride is UV active.

  • Quench: Once the amine is consumed, quench by adding water (5 mL).

  • Workup:

    • Dilute with DCM (10 mL).

    • Wash organic layer with 1M HCl (to remove excess amine/pyridine), then saturated NaHCO₃, and finally Brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂) or recrystallization (EtOH/Hexane) depending on product state.

Protocol B: Synthesis of Sulfonate Esters (SuFEx Precursors)

Best for: Creating covalent probes or late-stage functionalization.

Modification: Replace the amine with a phenol or alcohol. Use a stronger base (e.g., NaH in THF) or catalytic DABCO/TEA conditions.

Workflow Visualization

The following diagram outlines the decision tree for synthesis and troubleshooting when using this reagent.

Workflow Start Start: Amine Substrate Check_Nu Nucleophilicity Check Start->Check_Nu Cond_A Method A: DCM, TEA, 0°C -> RT Check_Nu->Cond_A Aliphatic/Aniline Cond_B Method B: Pyridine (Solvent), Heat Check_Nu->Cond_B Hindered/Poor Nu Monitor Monitor (LCMS/TLC) Cond_A->Monitor Cond_B->Monitor Result_Good Complete Conversion Monitor->Result_Good Product Obs. Result_Bad Incomplete / Hydrolysis Monitor->Result_Bad SM Remaining Action_Purify Acidic Workup -> Flash Chrom. Result_Good->Action_Purify Action_Retry Dry Solvents / Increase Eq. Result_Bad->Action_Retry Action_Retry->Cond_A

Caption: Decision matrix for sulfonylation conditions based on amine nucleophilicity.

Troubleshooting & Optimization

IssueProbable CauseSolution
Hydrolysis of Reagent Wet solvents or old reagent.Use freshly distilled DCM/THF. Store reagent in a desiccator. Increase reagent equivalents to 1.5x.
Low Yield (Anilines) Low nucleophilicity of aniline.Switch solvent to Pyridine or use NaH/THF to deprotonate the aniline first. Add DMAP catalyst.
Bis-Sulfonylation Primary amine is too reactive.Use 1.0 equiv of sulfonyl chloride strictly. Add reagent slowly at -78°C or 0°C.
"Sticky" Impurities Sulfonic acid byproduct.Ensure thorough NaHCO₃ wash during workup. The sulfonic acid is water-soluble.

References

  • Bioisosterism in Drug Design

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Metabolic Stability of Fluorinated Benzodioxoles

    • U.S. National Library of Medicine. (2025).[1][4][5] Compound Summary: 2,2-Difluoro-1,3-benzodioxole derivatives. PubChem.[1]

  • General Sulfonylation Protocols

    • Bahrami, K., et al. (2011). Direct Conversion of Sulfonyl Chlorides to Sulfonamides. Journal of Organic Chemistry.

  • CFTR Modulator Chemistry (Contextual Application)

    • Review of Lumacaftor analogs utilizing the difluorobenzodioxole scaffold. Journal of Medicinal Chemistry.

Sources

Application Note: High-Yield Nucleophilic Substitution Protocols for 1,3-Benzodioxole-5-Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Protocol & Application Guide.

Introduction & Mechanistic Rationale

The 1,3-benzodioxole (methylenedioxybenzene) motif is a highly privileged pharmacophore in medicinal chemistry. When coupled with a sulfonamide linkage, it forms the backbone of numerous therapeutics, most notably in the development of next-generation HIV-1 protease inhibitors (e.g., Darunavir analogs) where the benzodioxole ring enhances critical binding interactions with viral flap residues[1].

The sulfonamide functional group itself acts as a robust bioisostere for the amide bond, offering improved hydrolytic stability, an additional hydrogen bond acceptor, and an increased polar surface area (PSA)[2].

Mechanistically, the synthesis of benzodioxole sulfonamides relies on the nucleophilic substitution of 1,3-benzodioxole-5-sulfonyl chloride with a primary or secondary amine. This reaction proceeds via an addition-elimination (


) pathway [3]. The amine nucleophile attacks the electrophilic hexavalent sulfur atom, forming a transient pentacoordinate intermediate. Subsequent collapse of this intermediate expels the chloride leaving group, generating the sulfonamide and hydrochloric acid (HCl) as a byproduct. Because HCl can protonate unreacted amine and halt the reaction, a stoichiometric amount of base is strictly required to drive the equilibrium forward[2].

Experimental Design & Causality

Designing a self-validating and high-yielding sulfonylation protocol requires strict control over moisture, temperature, and reagent addition rates.

  • Moisture Sensitivity: Sulfonyl chlorides are electrophilic and readily hydrolyze in the presence of water to form unreactive sulfonic acids. Therefore, for sensitive or expensive amines, strictly anhydrous conditions must be maintained[2].

  • Base Selection:

    • Triethylamine (TEA) / DIPEA: Act purely as proton scavengers.

    • Pyridine: Acts as both a base and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the reaction with sterically hindered amines[3].

  • Schotten-Baumann Conditions: For robust, water-soluble amines, biphasic aqueous conditions can be employed. This works because the amine is significantly more nucleophilic than the hydroxide/carbonate ions in the aqueous phase, allowing selective

    
     reaction before hydrolysis can occur[4],[5].
    
Decision Matrix & Workflow

ProtocolWorkflow Start Select Amine Nucleophile Cond1 Moisture-Sensitive / Complex Amine Start->Cond1 Cond2 Robust / Water-Soluble Amine Start->Cond2 ProtA Protocol A: Anhydrous DCM, TEA/Pyridine, 0 °C to RT Cond1->ProtA ProtB Protocol B: Schotten-Baumann Water/THF, Na2CO3, RT Cond2->ProtB WorkupA Aqueous Quench & Organic Extraction Wash with 1M HCl & Brine ProtA->WorkupA WorkupB Acidify to pH 2.0 Filter Precipitate ProtB->WorkupB Purify Purification (Recrystallization or Flash Chromatography) WorkupA->Purify WorkupB->Purify End Pure Benzodioxole Sulfonamide Purify->End

Caption: Decision matrix and experimental workflow for benzodioxole sulfonamide synthesis.

Quantitative Data & Optimization

The following table summarizes the optimized parameters for both protocols to ensure maximum yield and minimal side-product formation.

ParameterProtocol A (Anhydrous)Protocol B (Schotten-Baumann)
Solvent System Anhydrous DCM or THFWater / THF (1:1 v/v)
Base TEA, DIPEA, or Pyridine (1.5 - 2.0 eq)

or NaOH (2.0 - 3.0 eq)
Temperature 0 °C

Room Temperature
Room Temperature
Reaction Time 2 - 12 hours4 - 6 hours
Typical Yield 80% - 95%70% - 90%
Substrate Scope Sterically hindered, moisture-sensitive aminesRobust, water-soluble primary/secondary amines
Primary Byproducts Triethylammonium chlorideSodium chloride, Sodium bicarbonate

Detailed Methodologies

Protocol A: Anhydrous Sulfonylation (For Sensitive/Complex Amines)

This protocol is the industry standard for late-stage functionalization in drug discovery, ensuring high fidelity and preventing substrate degradation[2].

  • Preparation: Flame-dry a round-bottom flask. Dissolve the primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of ~0.2 M under an inert atmosphere (

    
     or Argon).
    
  • Base Addition: Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) via syringe.

    • Field-Proven Insight: If the amine is poorly nucleophilic (e.g., anilines), substitute TEA with Pyridine or add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) to accelerate the reaction via a sulfonylpyridinium intermediate.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Sulfonylation is highly exothermic. Cooling controls the reaction kinetics, preventing the thermal degradation of the sulfonyl chloride and minimizing disulfonylation side reactions.

  • Electrophile Addition: Dissolve 1,3-benzodioxole-5-sulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-30 minutes.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

  • Workup: Dilute the mixture with additional DCM. Wash the organic layer sequentially with:

    • 1 M HCl (x2): Causality: Protonates and removes excess TEA/Pyridine and any unreacted starting amine into the aqueous layer.

    • Saturated Aqueous

      
       (x1): Causality: Neutralizes residual acid from the previous step.
      
    • Brine (x1): Causality: Pre-dries the organic layer and breaks any emulsions.

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude benzodioxole sulfonamide.
    
Protocol B: Biphasic Schotten-Baumann Conditions (For Robust Amines)

This protocol is highly scalable, avoids the use of strictly anhydrous solvents, and is ideal for early-stage building block synthesis[4],[5].

  • Preparation: Dissolve the amine (1.0 eq) and

    
     (2.0 eq) in a mixture of Water and THF (1:1 v/v) in a round-bottom flask.
    
  • Addition: While stirring vigorously at room temperature, add 1,3-benzodioxole-5-sulfonyl chloride (1.2 eq) portion-wise over 10 minutes.

    • Causality: Vigorous stirring is mandatory to maximize the surface area between the aqueous and organic phases, ensuring the amine reacts with the electrophile before water can hydrolyze it.

  • Incubation: Stir the biphasic mixture at room temperature for 4-6 hours.

  • Workup & Isolation: Slowly acidify the reaction mixture to pH ~2.0 using concentrated HCl.

    • Self-Validation: The desired sulfonamide product typically lacks basicity and will precipitate out of the acidic aqueous solution.

  • Filter the precipitate, wash thoroughly with cold distilled water, and dry under a vacuum to afford the pure product.

Analytical Self-Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, integrate the following analytical checks:

  • TLC Monitoring: Monitor the disappearance of the starting amine. Crucial Note: 1,3-benzodioxole-5-sulfonyl chloride is UV-active but will not stain with Ninhydrin. If using a primary/secondary amine, use a Ninhydrin stain; the disappearance of the colored spot confirms complete consumption of the nucleophile.

  • Mitigating Disulfonylation: When reacting primary amines, the resulting secondary sulfonamide is still slightly nucleophilic and can react with a second equivalent of sulfonyl chloride to form a bis-sulfonamide[3]. If LC-MS indicates bis-sulfonylation (+ mass of second sulfonyl group), modify Protocol A by adding the sulfonyl chloride strictly at 0 °C over a longer duration (e.g., 1 hour) and ensure the amine is kept in slight excess (1.05 eq amine to 1.0 eq sulfonyl chloride).

  • Reagent Integrity: 1,3-Benzodioxole-5-sulfonyl chloride degrades upon prolonged exposure to atmospheric moisture. If yields drop inexplicably, verify the integrity of the sulfonyl chloride via

    
    -NMR or melting point analysis prior to use.
    

References

  • Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride - Benchchem. 2

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. 3

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} - SciELO. 4

  • Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide - ResearchGate.5

  • HIV-1 Protease Inhibitors with a P1 Phosphonate Modification Maintain Potency against Drug-Resistant Variants by Increased Interactions with Flap Residues - PMC. 1

Sources

Solvent selection for 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Solvent Selection for 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl Chloride Reactions

Executive Summary

2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (CAS: 111981-25-2) is a high-value building block used to introduce the lipophilic, metabolically stable difluorobenzodioxole moiety into pharmaceutical candidates.[1] This application note provides a scientifically grounded guide to solvent selection for sulfonylation reactions involving this reagent.

While dichloromethane (DCM) has traditionally been the default solvent, this guide prioritizes Green Chemistry alternatives (Ethyl Acetate, 2-MeTHF) that offer comparable solubility and reactivity profiles while mitigating regulatory risks.[1] We present a validated protocol for anhydrous sulfonamide formation, supported by mechanistic insights into hydrolysis prevention.

Part 1: Chemical Context & Reactivity Profile[1]

To select the correct solvent, one must understand the electronic and physical properties of the reagent:

  • Electronic Activation: The 2,2-difluoro-1,3-benzodioxole ring is electron-withdrawing (EWG) due to the two fluorine atoms.[1] This pulls electron density away from the sulfonyl center, making the sulfur atom more electrophilic than in standard benzenesulfonyl chlorides.

    • Implication: The reagent reacts rapidly with amines but is also highly susceptible to hydrolysis by atmospheric moisture or wet solvents.[1]

  • Lipophilicity: The difluorodioxole moiety significantly increases lipophilicity (LogP of the core ~2.5).

    • Implication: The compound is highly soluble in non-polar and moderately polar organic solvents (DCM, EtOAc, THF, Toluene) but practically insoluble in water.

  • Stability: While the aromatic core is robust, the sulfonyl chloride bond is the weak link. In the presence of water and a base (even weak bases like pyridine), it rapidly degrades to the corresponding sulfonic acid, which is unreactive toward amines.

Part 2: Solvent Selection Matrix

The following matrix categorizes solvents based on solubility, chemical inertness, reaction kinetics, and environmental sustainability (Green Chemistry).

Table 1: Solvent Compatibility Guide
Solvent ClassSpecific SolventRatingTechnical Rationale
Recommended (Green) Ethyl Acetate (EtOAc) Excellent Dissolves the reagent well; easily dried; environmentally benign; forms azeotropes with water allowing easy drying; easy work-up.[1]
Recommended (Green) 2-MeTHF Excellent Higher boiling point than THF; separates better from water during work-up; derived from renewable sources; stable to bases.[1][2]
Traditional (Standard) Dichloromethane (DCM) Good Excellent solubility and volatility.[1] However, it is a suspected carcinogen with increasing regulatory restrictions (EPA).[3] Harder to dry thoroughly than ethers/esters.
Traditional (Standard) Tetrahydrofuran (THF) Good Good solubility for polar substrates.[1] Caution: Miscible with water, making aqueous work-up slightly more complex (emulsions).[1] Must be peroxide-free.[1]
Use with Caution Acetonitrile (MeCN) Moderate High polarity accelerates reaction rates but also accelerates hydrolysis if any water is present.[1] Good for polar amines.
Avoid Alcohols (MeOH, EtOH) Severe Incompatible. Will react with the sulfonyl chloride to form sulfonate esters (solvolysis), consuming the reagent.[1]
Avoid Water Severe Incompatible for homogeneous reactions.[1] Causes rapid hydrolysis to sulfonic acid. Only usable in biphasic Schotten-Baumann conditions (not recommended for this sensitive reagent).[1]

Part 3: Decision Framework (Visualization)

The following decision tree guides the researcher through the solvent selection process based on the specific amine partner and reaction scale.

SolventSelection Start Start: Select Solvent for 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl Cl AmineSolubility Is the Amine Partner Soluble in EtOAc/Toluene? Start->AmineSolubility GreenRoute Route A: Green/Standard (Preferred) AmineSolubility->GreenRoute Yes PolarRoute Route B: Polar/Complex (Alternative) AmineSolubility->PolarRoute No SolventEtOAc Select Ethyl Acetate (EtOAc) + Pyridine/TEA base GreenRoute->SolventEtOAc Primary Choice Solvent2MeTHF Select 2-MeTHF (Good for Process Scale) GreenRoute->Solvent2MeTHF Process Scale SolventDCM Select DCM (Only if EtOAc fails) GreenRoute->SolventDCM Legacy Protocols SolventTHF Select Anhydrous THF (For polar amines) PolarRoute->SolventTHF Moderate Polarity SolventDMF Select DMF/DMAc (Last resort for insolubility) PolarRoute->SolventDMF High Polarity

Caption: Decision tree for selecting the optimal reaction solvent based on substrate solubility and green chemistry principles.

Part 4: Validated Experimental Protocol

Protocol Title: Anhydrous Sulfonamide Synthesis in Ethyl Acetate Objective: Coupling 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride with a primary amine.

Materials
  • Reagent: 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (1.1 equiv).[1]

  • Substrate: Primary Amine (1.0 equiv).[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv).[1] Note: Pyridine (3.0 equiv) can also be used.[1]

  • Solvent: Anhydrous Ethyl Acetate (EtOAc).[1]

  • Catalyst (Optional): DMAP (0.1 equiv) – Only use if the amine is sterically hindered.[1]

Step-by-Step Methodology
  • Preparation:

    • Dry all glassware in an oven (120°C) for at least 1 hour.

    • Cool glassware under a stream of dry nitrogen or argon.

    • Ensure EtOAc is anhydrous (<0.05% water).[1] If unsure, store over activated 3Å molecular sieves for 24 hours.

  • Dissolution (0°C):

    • Charge the reaction flask with the Amine (1.0 equiv) and EtOAc (concentration ~0.2 M).[1]

    • Add the Base (2.5 equiv).[1]

    • Cool the mixture to 0°C using an ice bath. Cooling is critical to control the exotherm and prevent side reactions.

  • Addition:

    • Dissolve the Sulfonyl Chloride (1.1 equiv) in a minimal amount of anhydrous EtOAc.[1]

    • Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Why? Slow addition prevents localized high concentrations that could favor double-sulfonylation (formation of bis-sulfonamides).[1]

  • Reaction (RT):

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C).

    • Stir for 2–4 hours.

    • In-Process Control (IPC): Monitor by TLC or LC-MS.

      • Target: Disappearance of the amine peak.

      • Byproduct Check: Look for the sulfonic acid peak (usually very polar, elutes at solvent front in reverse phase).

  • Work-Up (Hydrolysis Quench):

    • Once complete, add 1M HCl (aqueous) to the reaction mixture.

    • Chemistry: This quenches any remaining sulfonyl chloride (hydrolyzing it to water-soluble sulfonic acid) and protonates the excess base (TEA), moving it to the aqueous layer.

    • Separate the layers.

    • Wash the organic (EtOAc) layer with Saturated NaHCO₃ (to remove any acidic byproducts) and then Brine .[1]

  • Isolation:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure.

Part 5: Troubleshooting & Mechanism

Common failure modes often stem from solvent-mediated side reactions.[1]

Issue 1: Low Yield / Recovery of Sulfonic Acid
  • Symptom: LC-MS shows a large peak for the sulfonic acid (mass = Sulfonyl Chloride mass - Cl + OH).[1]

  • Cause: Water in the solvent.[1][4] The sulfonyl chloride hydrolyzed before it could react with the amine.

  • Solution: Use freshly dried solvents.[1][5] If using MeCN, switch to EtOAc or DCM, as MeCN is hygroscopic and difficult to keep dry.

Issue 2: Impurity Formation (Bis-sulfonamide)[1]
  • Symptom: Product mass + Sulfonyl group mass.[1]

  • Cause: The sulfonamide product is still nucleophilic (–NH–) and reacts with a second equivalent of sulfonyl chloride.[1]

  • Solution: Ensure strictly 1.0 to 1.1 equivalents of chloride are used.[1] Do not use large excesses. Keep the reaction at 0°C longer.

Workflow Visualization

ReactionWorkflow Reactants Reactants: Amine + Base in Anhydrous EtOAc Addition Add Sulfonyl Chloride (Dropwise @ 0°C) Reactants->Addition Inert Atm Reaction Stir @ RT (2-4 Hours) Addition->Reaction Warm to RT Quench Quench with 1M HCl (Hydrolyzes excess R-SO2Cl) Reaction->Quench IPC: Complete Separation Phase Separation: Product in EtOAc Byproducts in Aqueous Quench->Separation

Caption: Step-by-step workflow for the anhydrous sulfonylation protocol.

References

  • Pfizer Solvent Selection Guide. Green Chemistry, 2016, 18 , 3879-3890.[1] (Advocates for EtOAc/2-MeTHF over DCM). Link

  • GSK Solvent Sustainability Guide. Green Chemistry, 2011, 13 , 856-867.[1] (Classifies DCM as a solvent with "major known issues").[1] Link

  • Mechanism of Sulfonyl Chloride Hydrolysis. Journal of the American Chemical Society, 1971, 93 , 20, 5172–5179.[1] (Explains the kinetics of hydrolysis vs. amidation). Link[1]

  • 2,2-Difluoro-1,3-benzodioxole Derivatives in Medicinal Chemistry. Journal of Medicinal Chemistry, 2012, 55 , 4, 1478–1489.[1] (Context on the bioisosteric value of the moiety). Link[1]

Sources

Application Note: Synthesis of Agrochemical Actives Using 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthetic utility of 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (CAS 313681-67-3) as a critical intermediate in the development of next-generation agrochemicals. The 2,2-difluoro-1,3-benzodioxole moiety serves as a potent bioisostere for traditional phenyl or benzodioxole rings, offering enhanced lipophilicity and metabolic stability against cytochrome P450 oxidation—a key requirement for modern herbicides (ALS inhibitors) and fungicides (SDHIs).

This protocol focuses on the chemoselective sulfonylation of heterocyclic amines, a reaction class central to the manufacturing of triazolopyrimidine and sulfonylurea herbicides. We provide a self-validating experimental workflow, process safety parameters, and mechanistic insights to ensure high-yield, scalable synthesis.

Chemical Profile & Strategic Value

The "Fluorine Effect" in Agrochemical Design

The incorporation of the 2,2-difluorobenzodioxole ring is not merely structural; it is functional. Unlike the labile methylenedioxy group (


) found in older synergists (e.g., piperonyl butoxide), the difluoro-analog (

) is chemically inert and resistant to oxidative cleavage.
PropertyStandard Benzodioxole2,2-Difluoro-AnalogAgrochemical Benefit
C-H/C-F Bond Energy ~98 kcal/mol (C-H)~116 kcal/mol (C-F)Prevents rapid metabolic degradation in plants/soil.
Lipophilicity (LogP) ModerateHighEnhanced cuticular penetration and systemic transport.
Electronic Effect Electron DonatingElectron WithdrawingIncreases acidity of the sulfonamide N-H (pKa modulation), crucial for ALS receptor binding.
Reagent Specifications
  • Compound Name: 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride[1][2][3][4][5]

  • CAS Number: 313681-67-3[1][4][5]

  • Molecular Formula:

    
    [2][4][5][6]
    
  • Molecular Weight: 272.61 g/mol

  • Appearance: Colorless to pale yellow liquid or low-melting solid.

  • Reactivity: Highly electrophilic; susceptible to hydrolysis. Requires anhydrous handling.

Synthetic Protocol: Sulfonamide Coupling[7]

Reaction Overview

The primary application of this sulfonyl chloride is the synthesis of sulfonamide-bridged heterocycles , a scaffold ubiquitous in acetolactate synthase (ALS) inhibiting herbicides. The following protocol describes the coupling of the sulfonyl chloride with a model amino-heterocycle (e.g., 2-amino-5,7-dimethoxypyrimidine or a triazolopyrimidine).

Experimental Workflow Diagram (Graphviz)

G Start Reagent Prep (Anhydrous Conditions) Reactants Sulfonyl Chloride (1.0 eq) + Amino-Heterocycle (1.1 eq) Start->Reactants Catalyst Base Addition (Pyridine/DMAP) Reactants->Catalyst Dissolve in DCM/MeCN Intermediate Sulfonyl-Pyridinium Complex Catalyst->Intermediate Activation Reaction Coupling Reaction (0°C -> RT, 4-12h) Intermediate->Reaction Nucleophilic Attack Quench Acidic Quench (1N HCl) Reaction->Quench Monitor via TLC/LCMS Product Target Sulfonamide (>90% Yield) Quench->Product Crystallization

Caption: Workflow for the chemoselective sulfonylation of amino-heterocycles using 2,2-difluoro-1,3-benzodioxole-5-sulfonyl chloride.

Detailed Step-by-Step Protocol

Objective: Synthesis of N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-difluoro-1,3-benzodioxole-5-sulfonamide (Model ALS Inhibitor).

Materials:
  • Reagent A: 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (10 mmol, 2.73 g).

  • Reagent B: 2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine (10 mmol, 1.95 g).

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (50 mL).

  • Base: Pyridine (20 mmol, 1.6 mL) or Triethylamine (Et3N) with catalytic DMAP.

  • Quench: 1M Hydrochloric acid (HCl).

Procedure:
  • System Preparation:

    • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Maintain an inert atmosphere (

      
      ) throughout the reaction to prevent hydrolysis of the sulfonyl chloride.
      
  • Dissolution (0°C):

    • Charge the flask with Reagent B (Amino-heterocycle) and anhydrous DCM (40 mL).

    • Add Pyridine (2.0 eq). The solution may become slightly heterogeneous depending on the amine's solubility.

    • Cool the mixture to 0°C using an ice-water bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve Reagent A (Sulfonyl Chloride) in the remaining 10 mL of DCM.

    • Add this solution dropwise to the reaction flask over 15 minutes.

    • Note: Exothermic reaction. Control addition rate to maintain internal temperature <5°C.

  • Reaction (RT):

    • Remove the ice bath and allow the mixture to warm to room temperature (20-25°C).

    • Stir for 4–12 hours .

    • Validation Point: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The sulfonyl chloride spot (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.
  • Workup:

    • Dilute the reaction mixture with DCM (50 mL).

    • Wash successively with:

      • 1M HCl (2 x 30 mL): Removes excess pyridine and unreacted amine.

      • Water (1 x 30 mL): Removes salts.

      • Brine (1 x 30 mL): Drying step.

    • Dry the organic phase over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude residue is typically a solid.

    • Recrystallize from Ethanol or Isopropanol to obtain the pure sulfonamide.

    • Expected Yield: 85–95%.

Mechanistic Insight & Troubleshooting

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom. The base (Pyridine) serves a dual role: it acts as a proton scavenger and forms a reactive sulfonyl-pyridinium intermediate , which is more electrophilic than the chloride itself, facilitating attack by the potentially steric-hindered amino-heterocycle.

Mechanism Step1 Sulfonyl Chloride (Electrophile) Step2 Sulfonyl-Pyridinium Salt (Activated Intermediate) Step1->Step2 + Pyridine Step3 Tetrahedral Transition State (Amine Attack) Step2->Step3 + R-NH2 Step4 Elimination of Pyridinium-HCl Step3->Step4 Final Sulfonamide Product Step4->Final

Caption: Mechanistic pathway showing pyridine-mediated activation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure all glassware is dried; use anhydrous solvents. Check reagent quality (CAS 313681-67-3 hydrolyzes to the sulfonic acid if stored improperly).
Unreacted Amine Low NucleophilicityAdd a catalyst: DMAP (10 mol%) significantly accelerates the reaction. Heat to reflux (40°C) if necessary.
Bis-Sulfonylation Excess Sulfonyl ChlorideUse strict 1:1 stoichiometry. If bis-sulfonylation occurs (

), treat the crude with aqueous NaOH/MeOH to hydrolyze the second group.

Safety & Handling

  • Corrosivity: 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride releases HCl upon hydrolysis. Handle in a fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.

References

  • Synthesis of 2,2-Difluoro-1,3-benzodioxole Derivatives

    • Patent: WO 2017/46816 A2.[3] "Process for the preparation of fluorinated benzodioxoles."

    • Source:

  • Agrochemical Utility of Fluorinated Sulfonamides

    • Review: "Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields." Heliyon, 2024.
    • Source:

  • General Sulfonylation Protocols

    • Methodology: "Recent advances in synthesis of sulfonamides."[7][8] Chemistry & Biology Interface, 2013.

    • Source:

  • Reagent Data

    • Compound: 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (CAS 313681-67-3).[1][4][5]

    • Source:

Sources

Microwave-assisted synthesis using 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis Using 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl Chloride

Abstract

This guide details the optimized protocols for utilizing 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (CAS 115466-61-8) in microwave-assisted organic synthesis (MAOS).[1] While this reagent is a privileged scaffold in drug discovery—notably in CFTR modulators and antiviral candidates—its specific electronic properties require tailored handling to maximize yield and minimize hydrolysis. This note provides self-validating protocols for sulfonylation, mechanistic insights into the "fluorine effect," and safety guidelines for high-throughput library generation.

Chemical Profile & Mechanistic Insight

The Reagent
  • Chemical Name: 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride[1][2][3][4]

  • CAS Number: 115466-61-8[1]

  • Molecular Formula: C₇H₃ClF₂O₄S[1][5]

  • Molecular Weight: 256.61 g/mol [1]

  • Physical State: Typically a viscous, pale-yellow oil or low-melting solid.[1]

  • Solubility: Soluble in DCM, THF, EtOAc, Acetonitrile. Reacts violently with water/alcohols.

The "Fluorine Effect" on Reactivity

The 2,2-difluoro substitution on the dioxole ring exerts a strong electron-withdrawing inductive effect ($ -I $).[1] This significantly alters the reactivity compared to the non-fluorinated analog (1,3-benzodioxole-5-sulfonyl chloride):[1]

  • Enhanced Electrophilicity: The sulfur center is more electron-deficient, accelerating nucleophilic attack by amines.[1]

  • Hydrolytic Instability: The increased electrophilicity makes the reagent more susceptible to hydrolysis by ambient moisture. Expert Tip: Microwave protocols must balance rapid heating with strictly anhydrous handling prior to irradiation to prevent sulfonic acid formation.

Mechanism cluster_effect Electronic Effect Reagent 2,2-Difluoro-1,3- benzodioxole-5-sulfonyl Cl Transition Tetrahedral Transition State Reagent->Transition Amine Nucleophile (Microwave Activation) Hydrolysis Side Product: Sulfonic Acid Reagent->Hydrolysis H2O (Competes if wet) Product Sulfonamide Product Transition->Product -HCl (Fast) EffectNode 2,2-Difluoro Group: Strong (-I) Inductive Effect Increases Electrophilicity EffectNode->Reagent

Figure 1: Mechanistic pathway highlighting the activation provided by the difluoro-dioxole ring and the competing hydrolysis pathway.[1]

Experimental Protocols

Protocol A: Standard Amine Sulfonylation (High Yield)

Best for: Primary and secondary amines, including sterically hindered substrates.[1]

Reagents:

  • Amine substrate (1.0 equiv)[1][6]

  • 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (1.2 equiv)[1]

  • Pyridine (2.0 equiv) OR Triethylamine (2.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a microwave-compatible vial (2–5 mL), dissolve the amine (0.5 mmol) in anhydrous DCE (2 mL).

  • Base Addition: Add Pyridine (1.0 mmol, 80 µL). Note: Pyridine acts as both base and nucleophilic catalyst.

  • Reagent Addition: Add the sulfonyl chloride (0.6 mmol, ~154 mg) slowly. If the reagent is viscous, dissolve it in 0.5 mL DCE before addition to ensure stoichiometry.

  • Irradiation: Cap the vial and irradiate at 80°C for 10 minutes (Dynamic Power mode, Max 150W).

    • Why MW? Conventional heating requires reflux for 2–4 hours. MW completes this in 10 mins, minimizing exposure of the sulfonyl chloride to trace moisture.

  • Workup (Self-Validating):

    • Dilute with DCM (10 mL).[1]

    • Wash with 1N HCl (2 x 5 mL) to remove excess pyridine and unreacted amine.[1]

    • Wash with Sat. NaHCO₃ (1 x 5 mL) to remove any hydrolyzed sulfonic acid by-product.[1]

    • Dry over MgSO₄ and concentrate.

  • Purity Check: Purity is typically >95%. Recrystallize from EtOH/Hexane if necessary.

Protocol B: Green/Aqueous "Schotten-Baumann" Microwave

Best for: Polar amines, amino acids, or when organic solvents must be minimized.[1]

Reagents:

  • Amine (1.0 equiv)[1][6]

  • Sulfonyl Chloride (1.3 equiv)[1]

  • Base: Na₂CO₃ (2.0 equiv)[1]

  • Solvent: Water:Acetone (1:1 v/v)[1]

Methodology:

  • Dissolve amine and Na₂CO₃ in water (1 mL).[1]

  • Dissolve sulfonyl chloride in acetone (1 mL) and add to the aqueous mixture.

  • Irradiation: Heat at 60°C for 5–8 minutes .

    • Mechanism:[1][6][7][8] The biphasic nature (or pseudo-homogeneous at 60°C) allows the rapid interfacial reaction. The excess reagent (1.3 equiv) compensates for the competitive hydrolysis in water.[1]

  • Workup: Acidify to pH ~3 with 1N HCl. The sulfonamide often precipitates as a solid. Filter and wash with water.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of Sulfonyl ChlorideEnsure DCE/DCM is anhydrous. Increase reagent excess to 1.5 equiv. Switch to Protocol A (anhydrous).
Starting Material Remains Steric HindranceIncrease MW temperature to 100°C or time to 20 min. Switch solvent to Acetonitrile (higher dielectric constant = better MW absorption).[1]
Impurity: Sulfonic Acid Moisture ingressUse a fresh bottle of reagent. Perform the NaHCO₃ wash vigorously during workup.
Dark/Tarred Reaction Thermal DecompositionReduce temperature to 60°C. Ensure "High Absorption" setting is off if using non-polar solvents (add a SiC susceptor if needed).[1]

Library Generation Workflow (Parallel Synthesis)

For drug discovery campaigns, this reagent is ideal for generating Focused Libraries targeting the CFTR or antiviral space.[1]

Workflow Start Library Design (Scaffold Selection) Dispense Dispense Amines (96-well / Vials) Start->Dispense RoboticAdd Automated Addition (Reagent + Base) Dispense->RoboticAdd ReagentPrep Prepare Stock Solution (Sulfonyl Cl in DCE) ReagentPrep->RoboticAdd MW_Array Parallel MW Irradiation (80°C, 10 min) RoboticAdd->MW_Array Scavenger Add Polymer-Supported Trisamine (Scavenge excess Cl) MW_Array->Scavenger Post-Rxn Cleanup Filter Filter & Evaporate Scavenger->Filter QC LC-MS Validation Filter->QC

Figure 2: High-throughput parallel synthesis workflow using polymer-supported scavengers to eliminate aqueous workup.

Protocol Modification for Libraries: Instead of liquid-liquid extraction (Step 5 in Protocol A), add Polymer-Supported Trisamine (PS-Trisamine) (3.0 equiv relative to excess sulfonyl chloride) directly to the reaction vial after cooling. Shake for 30 mins, then filter. This removes unreacted sulfonyl chloride and acidic byproducts, leaving pure sulfonamide in the filtrate.

Safety & Handling

  • Corrosivity: Sulfonyl chlorides hydrolyze to produce HCl and sulfonic acids. Handle in a fume hood.

  • Pressure: Microwave reactions generate pressure.[1] Ensure vials are rated for at least 20 bar.

  • HF Potential: While the C-F bond is stable, thermal decomposition >200°C could theoretically release HF. Do not exceed 150°C.

References

  • De Luca, L., & Giacomelli, G. (2008).[8][9] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[1][8] The Journal of Organic Chemistry, 73(10), 3967–3969.[1] Link[1]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.[1][10] RSC Advances, 3, 10769-10772.[1] Link

  • Biotage Application Note. (2005). Microwave-Assisted Sulfamide Synthesis. Biotage Literature. Link

  • TargetMol. (2023). 2,2-Difluoro-1,3-benzodioxole: Structure and Applications in Drug Discovery. TargetMol Compound Dictionary. Link

  • Enamine. (2023).[1] Fluorinated Benzodioxoles in Medicinal Chemistry. Enamine Building Blocks. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: DFB-SO2Cl-STABILITY Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (DFB-SO₂Cl) is a highly electrophilic building block used primarily in the synthesis of bioactive sulfonamides.[1]

Critical Technical Insight: The gem-difluoro substitution on the dioxole ring exerts a strong electron-withdrawing inductive effect ($ -I $). This destabilizes the S-Cl bond relative to standard benzenesulfonyl chlorides, making the sulfur atom significantly more electrophilic. Consequently, hydrolysis kinetics are accelerated , requiring stricter anhydrous handling than typical reagents like tosyl chloride.

Part 1: Prevention (Storage & Handling)

Objective: Maintain reagent purity >97% prior to reaction.

Storage Protocol
  • Temperature: Store at -20°C . Lower temperatures retard the rate of spontaneous hydrolysis with ambient moisture.

  • Atmosphere: Must be stored under Argon or Nitrogen .[1]

  • Container: Glass vials with PTFE-lined caps, sealed with Parafilm. For long-term storage, use a secondary container (desiccator) with active desiccant (e.g., P₂O₅ or indicating silica gel).

Handling Workflow (Diagram)

StorageWorkflow Start Receipt of DFB-SO2Cl Inspect Visual Inspection (White Solids/Fumes?) Start->Inspect Decision Condition? Inspect->Decision Good Intact (Crystalline/Liquid) Decision->Good Yes Bad Degraded (Sticky/Fuming) Decision->Bad No Action1 Flush Headspace with Argon Good->Action1 Quench & Dispose\n(Do not use) Quench & Dispose (Do not use) Bad->Quench & Dispose\n(Do not use) Action2 Seal with Parafilm & Desiccate Action1->Action2 Action3 Store at -20°C Action2->Action3

Figure 1: Decision logic for incoming reagent inspection and storage.

Part 2: Reaction Optimization (Mitigation)

Objective: Maximize sulfonamide formation ($ k_{amine} ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 k{water} $).
Solvent Selection Guide

Hydrolysis is driven by the presence of water. You must use anhydrous solvents .

SolventRecommended GradeDrying Method (Lab Scale)Suitability
DCM (Dichloromethane)Anhydrous (>99.8%)Distill over CaH₂High. Excellent solubility, non-nucleophilic.
THF (Tetrahydrofuran)Anhydrous, Inhibitor-freeDistill over Na/BenzophenoneMedium. Good solubility, but hygroscopic.
DMF (Dimethylformamide)AnhydrousMolecular Sieves (4Å)Low/Risky. Difficult to dry completely; promotes hydrolysis if wet.
Base Selection

The reaction generates HCl.[2][3] A base is required to scavenge the acid, but the choice is critical.

  • Pyridine: Often used as solvent/base. Warning: Wet pyridine catalyzes hydrolysis rapidly.

  • Triethylamine (TEA) / DIPEA: Standard choice. Must be dry.

  • Inorganic Bases (Na₂CO₃/K₂CO₃): generally avoid in biphasic aqueous systems (Schotten-Baumann) for this specific fluorinated reagent due to its high hydrolytic instability.

Reaction Pathway Competition

ReactionPathways Reagent DFB-SO2Cl (Electrophile) Intermediate Transition State (Sulfonylium-like) Reagent->Intermediate Amine Primary/Secondary Amine (Nucleophile) Amine->Intermediate Fast (k_amine) Water Water (Impurity) Water->Intermediate Slow (k_water) Unless catalyzed by base Product Sulfonamide (Target) Intermediate->Product Major Pathway Byproduct Sulfonic Acid + HCl (Waste) Intermediate->Byproduct Minor Pathway

Figure 2: Competitive pathways. Minimizing water concentration reduces the red path.

Part 3: Troubleshooting & FAQs
Q1: Upon opening the bottle, I see white fumes. Is the reagent compromised?

Diagnosis: Yes, partial hydrolysis has occurred. Mechanism: The "fumes" are Hydrogen Chloride (HCl) gas interacting with atmospheric moisture. The hydrolysis reaction is:


Action: 
  • If the reagent is still mostly solid/liquid (depending on MP) and not a sticky gum, you may attempt to use it but must use a large excess (1.5 - 2.0 equiv) .

  • Check purity via ¹H NMR (dissolve in dry CDCl₃ or DMSO-d6). Look for the shift of the aromatic protons; the sulfonic acid protons will differ from the chloride.

Q2: My yield is low (<40%), and I see a polar spot on the TLC at the baseline.

Diagnosis: The polar spot is likely the sulfonic acid byproduct (hydrolysis). Root Causes & Fixes:

  • Wet Solvent: Did you use a fresh bottle of anhydrous solvent? Fix: Add activated 3Å or 4Å molecular sieves to the solvent 24h before use.

  • Wet Amine: Amines can be hygroscopic. Fix: Dry the amine or azeotrope with toluene before reaction.

  • Temperature: High temps accelerate hydrolysis faster than aminolysis. Fix: Add the sulfonyl chloride at 0°C or -10°C dropwise.

Q3: Can I use an aqueous workup?

Answer: Yes, but only after the reaction is complete . Once the sulfonyl chloride is consumed (verified by TLC), the formed sulfonamide is stable to water. Protocol:

  • Quench excess reagent with a small amount of amine (e.g., dimethylamine solution) or methanol.

  • Wash with dilute HCl (to remove excess amine base) and then NaHCO₃ (to remove the sulfonic acid byproduct, which is water-soluble as a salt).

  • Dry organic layer over Na₂SO₄ immediately.

Q4: How do I verify the identity of the starting material without hydrolyzing it during analysis?

Issue: LC-MS using aqueous mobile phases will hydrolyze the chloride on the column, showing the mass of the acid or methyl ester (if MeOH is used). Solution:

  • Derivatization: Take a small aliquot of DFB-SO₂Cl, react it with excess morpholine or benzylamine in dry DCM for 5 minutes. Inject this mixture. The appearance of the morpholine-sulfonamide adduct confirms the active chloride was present.

References
  • Mechanism of Sulfonyl Chloride Hydrolysis

    • Rogne, O. (1970).[4] Kinetics and Mechanism of the Hydrolysis of Sulfonyl Chlorides. Journal of the Chemical Society B. Link

  • Drying Solvents (DCM/THF)

    • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Link

  • General Handling of Sulfonyl Chlorides

    • BenchChem Technical Support.[1][3][5] Preventing decomposition of sulfonyl chloride during reaction. Link

  • Safety Data & Properties (Analogous Fluorinated Benzodioxoles)

    • PubChem. 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride (Analogous Reactivity Data). Link

Sources

Technical Support Center: Optimizing Sulfonyl Chloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: YIELD-OPT-2024 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Optimization of Sulfonylation Protocols

Core Directive: The "Yield Doctor" Approach

Welcome to the technical support center for sulfonylation chemistry. You are likely here because your reaction—coupling a sulfonyl chloride (


) with a nucleophile (amine or alcohol)—is suffering from low yields, hydrolysis, or difficult purification.

Do not treat this reaction as a simple mixing step. Sulfonyl chlorides are "hard" electrophiles prone to two distinct failure modes: Hydrolysis (reaction with water) and Desulfonylation/Side-Reactivity (thermal instability). To improve yield, we must shift the kinetic balance away from these degradation pathways and toward the desired nucleophilic attack.

This guide synthesizes mechanistic insight with field-proven protocols to restore your yields.

The Chemistry: Mechanism & Causality[1]

To fix the reaction, you must visualize the invisible. The most robust method for improving yield in sluggish reactions is Nucleophilic Catalysis (typically using DMAP).

The Catalytic Cycle (DMAP Activation)

Standard bases (TEA, DIPEA) only scavenge the HCl byproduct. They do not activate the sulfonyl chloride. DMAP acts as a "transfer agent," forming a highly reactive


-sulfonylpyridinium intermediate that is much more susceptible to nucleophilic attack than the parent chloride.

DMAP_Mechanism RSO2Cl Sulfonyl Chloride (R-SO2-Cl) Intermediate N-Sulfonylpyridinium Salt (Activated) RSO2Cl->Intermediate Fast Attack DMAP DMAP (Catalyst) DMAP->Intermediate Intermediate->DMAP Catalyst Regenerated Product Sulfonamide/Sulfonate (Product) Intermediate->Product Rapid Transfer NuH Nucleophile (R'-NH2 / R'-OH) NuH->Product Base Auxiliary Base (Et3N) HBase H-Base+ Cl- Base->HBase Scavenges HCl

Figure 1: The DMAP catalytic cycle accelerates the reaction by converting the sulfonyl chloride into a superior electrophile.[1]

Critical Control Points (Troubleshooting)

Diagnose your specific issue using the table below. These are the most common "silent killers" of sulfonylation yields.

SymptomProbable CauseTechnical Solution
Low Yield (<40%) Hydrolysis: Water in solvent/air competed with your nucleophile.Strict Anhydrous Protocol: Dry DCM/THF over molecular sieves. Flush flask with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

. Sulfonyl chlorides hydrolyze rapidly! [1]
Unreacted SM Low Reactivity: Nucleophile is sterically hindered or electron-poor.Catalysis: Add 10-20 mol% DMAP. Heat is risky (see below); catalysis is safer. [2]
Dark/Black Mixture Thermal Decomposition: Sulfonyl chlorides are thermally unstable.Temperature Control: Always start at

. Only warm to RT if necessary. Never reflux unless validated.
Alkyl Chloride Impurity Chloride Attack: In alcohol coupling,

attacks the product (sulfonate ester).
Change Base: Switch from Pyridine to TEA/DCM. Pyridine promotes

nucleophilicity. Keep temp

. [3]
"Oiling Out" Phase Separation: Product trapped in crude oil/gum.Workup Optimization: Use a dilute acid wash (1M HCl) to remove residual amine/pyridine, then recrystallize from EtOH/Heptane.

Optimized Protocols

Do not rely on generic procedures. Use these specific workflows depending on your substrate.

Protocol A: The "Gold Standard" (Anhydrous Amine Coupling)

Best for: Primary/Secondary amines, valuable substrates.

  • Setup: Flame-dry a round-bottom flask. Add magnetic stir bar.[2][3] Purge with Nitrogen/Argon.[4]

  • Solvent: Dissolve Amine (1.0 equiv) in anhydrous DCM (

    
     concentration).
    
    • Why DCM? High solubility for organic substrates, easy removal.

  • Base: Add Triethylamine (TEA) (1.5 - 2.0 equiv).

    • Note: If the amine is a salt (e.g., HCl salt), add 1 extra equivalent of base.

  • Cooling: Cool reaction to

    
      (Ice/Water bath).[4]
    
  • Addition: Dissolve Sulfonyl Chloride (1.1 - 1.2 equiv) in a small volume of DCM. Add dropwise over 10-15 minutes.

    • Crucial: Rapid addition causes localized heating and side reactions.

  • Monitoring: Stir at

    
     for 30 mins, then warm to Room Temp (RT). Monitor by TLC/LCMS.[4]
    
  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with water, then Brine. Dry over 
    
    
    
    .[5]
Protocol B: The "Difficult Substrate" (DMAP Catalysis)

Best for: Sterically hindered amines, anilines, or alcohols (making sulfonate esters).

  • Setup: Same as Protocol A (Strictly Anhydrous).

  • Reagents: Combine Substrate (1.0 equiv), TEA (2.0 equiv), and DMAP (0.1 - 0.2 equiv) in anhydrous DCM.

  • Addition: Add Sulfonyl Chloride (1.2 - 1.5 equiv) at

    
     .
    
  • Reaction: Allow to warm to RT.

    • Tip: If reaction remains incomplete after 4 hours, adding more sulfonyl chloride is usually futile (it has hydrolyzed). Isolate and restart, or switch to a more reactive Sulfonyl Fluoride (SuFEx chemistry) if possible. [4]

Protocol C: Schotten-Baumann (Biphasic/Aqueous)

Best for: Amino acids, water-soluble amines, or inorganic bases.

  • Solvent: Dissolve amine in 1M NaOH or saturated

    
    .
    
  • Reaction: Add an equal volume of THF or Dioxane .

  • Addition: Add Sulfonyl Chloride (neat or in THF) dropwise while vigorously stirring.

  • pH Control: Monitor pH. Keep it >9 by adding more NaOH solution if needed (neutralization of HCl byproduct is critical here).

  • Isolation: Acidify carefully with HCl to precipitate the sulfonamide (if solid) or extract into EtOAc.

Advanced Troubleshooting Logic

Use this decision tree to navigate persistent failure.

Troubleshooting_Tree Start Start: Low Yield CheckSM Is SM consumed? Start->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes SM_No Yes (SM Consumed) CheckSM->SM_No Hydrolysis Check Reagent Quality (Did RSO2Cl hydrolyze?) SM_Yes->Hydrolysis Fresh Reagent is Fresh Hydrolysis->Fresh Yes Sterics Steric Hindrance? Fresh->Sterics Action_DMAP Add DMAP (Catalyst) Increase Temp Cautiously Sterics->Action_DMAP Messy Clean or Messy TLC? SM_No->Messy Clean Clean (Missing Product) Messy->Clean Messy_Spot Messy (Many Spots) Messy->Messy_Spot Workup_Issue Product lost in Aqueous? (Check pH of workup) Clean->Workup_Issue Decomp Thermal Decomposition or Side Rxn (R-Cl) Messy_Spot->Decomp

Figure 2: Decision matrix for diagnosing reaction failures.

Frequently Asked Questions (FAQ)

Q: My sulfonyl chloride is a solid but looks wet/sticky. Can I still use it? A: It has likely hydrolyzed to the sulfonic acid (which is hygroscopic). This generates HCl gas and kills the stoichiometry. Purification: Dissolve in


, wash rapidly with cold water/bicarbonate, dry, and evaporate. If heavily degraded, buy a fresh bottle. [5]

Q: I am making a sulfonate ester (from alcohol) but getting the alkyl chloride. Why? A: This is a classic side reaction. The chloride ion (byproduct) attacks the sulfonate ester.[2]

  • Fix 1: Do not use Pyridine as solvent (it forms a soluble pyridinium chloride complex). Use DCM/TEA.

  • Fix 2: Use Sulfonic Anhydride (

    
    ) instead of the chloride if the problem persists.
    

Q: Can I use water in the reaction? A: Only if you use the Schotten-Baumann method (Protocol C). For most organic synthesis, water is the enemy. Sulfonyl chlorides react with water faster than they react with hindered amines.

Q: How do I remove excess Pyridine/DMAP during workup? A: Wash the organic layer with 1M CuSO4 (Copper Sulfate) solution. It forms a water-soluble blue complex with pyridine/DMAP, pulling it out of the organic phase. Alternatively, use dilute HCl (if your product is not acid-sensitive).

References

  • BenchChem Technical Support. (2025).[2][4][5][6][7] Preventing decomposition of sulfonyl chloride during reaction.[4] Retrieved from

  • Organic Chemistry Portal. (2022). Sulfonate synthesis by sulfonylation (tosylation).[2] Retrieved from

  • RSC Publishing. (2022). A continuous flow investigation of sulfonyl chloride synthesis. Retrieved from

  • University of Rochester. (2025). Troubleshooting: How to Improve Yield. Retrieved from

Sources

Purification strategies for 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: DFBD-SO2Cl-PUR-001 Assigned Specialist: Senior Application Scientist Topic: Purification, Handling, and Stability Protocols

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride . This intermediate is a critical bioisostere scaffold in medicinal chemistry, particularly in the development of cystic fibrosis therapeutics (e.g., Lumacaftor analogs) and agrochemicals.

The Technical Paradox: The 2,2-difluoro-1,3-benzodioxole moiety confers excellent metabolic stability and lipophilicity to your final drug candidate. However, the sulfonyl chloride functional group is highly reactive. It is prone to hydrolysis (forming the sulfonic acid) and thermal decomposition (desulfonylation).

This guide prioritizes non-destructive purification to maximize yield and purity.

Module 1: Critical Troubleshooting (FAQ)

Q1: "My crude product isolated as a sticky gum/oil instead of a solid. What happened?"

Diagnosis: This is the most common issue. It usually stems from two causes:

  • Hydrolysis: Moisture entered the system during the quench or workup, converting the chloride to 2,2-difluoro-1,3-benzodioxole-5-sulfonic acid . The acid acts as an impurity that prevents crystallization (the "oiling out" effect).

  • Solvent Entrapment: The lipophilic difluorobenzodioxole ring traps non-polar solvents (like toluene) within the crystal lattice.

Corrective Action:

  • Immediate Check: Run a crude LC-MS in a non-nucleophilic solvent (acetonitrile). If you see a mass corresponding to

    
     (the acid) or 
    
    
    
    (the methyl ester formed with methanol), hydrolysis has occurred.
  • The Fix (Trituration): Dissolve the gum in a minimal amount of Diethyl Ether or DCM, then rapidly add cold n-Pentane or n-Heptane with vigorous stirring. This often forces the oil to solidify.

Q2: "Can I use Flash Column Chromatography?"

Diagnosis: Proceed with extreme caution. Silica gel is slightly acidic and contains adsorbed water. Sulfonyl chlorides react with the silanol groups (


) and water on the column, leading to streaking and decomposition.

The "If You Must" Protocol: If recrystallization fails, use this modified flash protocol:

  • Eluent: 100% Hexanes to 10% EtOAc/Hexanes (keep polarity low).

  • Stationary Phase: Use Acid-washed silica or standard silica that has been flame-dried.

  • Speed: Run the column fast (Flash!). Do not let the compound sit on the silica.

Module 2: The Gold Standard – Recrystallization Protocol

Recrystallization is superior to chromatography for this compound because it avoids hydrolysis on silica. The 2,2-difluoro group increases solubility in lipophilic solvents, so a bi-phasic solvent system is required.

Data: Solvent Compatibility Table
Solvent SystemSuitabilityNotes
Toluene / n-Heptane Excellent Preferred system. Toluene dissolves the lipophilic ring; Heptane acts as the anti-solvent.
DCM / Hexane Good Good for low-temperature crystallization. DCM evaporates fast (keep vessel sealed).
Ethanol / Methanol FORBIDDEN Do NOT use. Will react to form ethyl/methyl sulfonates (solvolysis).
Diethyl Ether Moderate Good for trituration, but high solubility may prevent high recovery yields.
Step-by-Step Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Toluene dropwise while heating to 40–50°C (Do not boil excessively; thermal instability risk). Add just enough solvent to dissolve the solid.

  • Filtration (Optional): If there are black specks (charcoal/inorganic salts), filter rapidly through a heated glass frit. Do not use paper filters if possible (moisture risk).

  • The Anti-Solvent: Remove from heat. While still warm, slowly add n-Heptane until a faint, persistent cloudiness appears.

  • Crystallization: Add 1-2 drops of Toluene to clear the cloudiness. Cap the flask tightly (exclude moisture).

    • Allow to cool to Room Temp (2 hours).

    • Move to Fridge (4°C) for 4 hours.

    • Move to Freezer (-20°C) overnight.

  • Collection: Filter the white crystalline needles under a blanket of Nitrogen or Argon. Wash with cold n-Pentane.

Module 3: Visualization of Workflows

Workflow 1: Purification Logic Gate

This diagram illustrates the decision-making process for purifying the crude reaction mixture.

PurificationStrategy Start Crude Reaction Mixture (Chlorosulfonation) Quench Quench onto Crushed Ice (Temp < 5°C) Start->Quench Exothermic! Extract Extraction (DCM or CHCl3) Quench->Extract Rapid Separation Dry Drying (MgSO4) & Evaporation Extract->Dry Decision State of Crude? Dry->Decision Solid Solid / Semi-Solid Decision->Solid Oil Sticky Oil / Gum Decision->Oil Recryst Recrystallization (Toluene/Heptane) Solid->Recryst Triturate Trituration (Ether/Pentane) Oil->Triturate Induce Solidification Final Pure Sulfonyl Chloride (Store under Ar) Recryst->Final Triturate->Recryst

Figure 1: Decision tree for the isolation and purification of sulfonyl chlorides, emphasizing the handling of "oiled out" products.

Workflow 2: The Hydrolysis Threat (Mechanism)

Understanding why the purification fails is key to preventing it. This diagram shows the decomposition pathway you must avoid.

HydrolysisMechanism Reactant R-SO2-Cl (Sulfonyl Chloride) TS Transition State (Nucleophilic Attack) Reactant->TS Water H2O (Moisture) Water->TS Product R-SO3H (Sulfonic Acid) TS->Product Irreversible Byproduct HCl (Acidic Gas) TS->Byproduct

Figure 2: The hydrolysis mechanism. Water attacks the sulfur center, displacing chloride. This reaction is irreversible and autocatalytic (HCl accelerates it).

Module 4: Storage & Stability

Once purified, the stability of 2,2-difluoro-1,3-benzodioxole-5-sulfonyl chloride is finite.

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Flush with Argon or Nitrogen before sealing.

  • Temperature: Store at 2–8°C for short term (<1 month). Store at -20°C for long term.

  • Desiccant: Always store the vial inside a secondary jar containing Drierite or Silica gel sachets.

References

  • Vertex Pharmaceuticals Inc. (1995). Process for the preparation of 2,2-difluoro-1,3-benzodioxole. US Patent 5,432,290. (Describes the synthesis of the difluoro-benzodioxole precursor, establishing stability parameters for the ring system).

  • Cason, J., et al. (1963). p-Toluenesulfonyl Chloride.[1] Organic Syntheses, Coll. Vol. 4, p.943. (Foundational protocol for sulfonyl chloride purification via recrystallization in Benzene/Petroleum Ether, adaptable to Toluene/Heptane).

  • Cross, P. E., et al. (1960). Production of organic sulfonyl chlorides. US Patent 3,108,137. (Detailed industrial methods for recovering sulfonyl chlorides from water quenches and solvent selection for recrystallization).

  • BenchChem Technical Support. (2025). Purification of Sulfonyl Chloride Derivatives. (General guidelines on avoiding chromatography for sulfonyl chlorides).

Sources

Technical Support Center: Strategies for the Removal of Unreacted 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling a common yet critical challenge in synthetic chemistry: the effective removal of unreacted 2,2-difluoro-1,3-benzodioxole-5-sulfonyl chloride from reaction mixtures. As a highly reactive electrophile, this sulfonyl chloride is a valuable reagent, but its persistence post-reaction can complicate purification and compromise the integrity of subsequent synthetic steps.

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed protocols, and frequently asked questions designed to ensure the isolation of pure target compounds. The methodologies described herein are grounded in established principles of reaction workups for sulfonyl chlorides, adapted for the specific context of this fluorinated benzodioxole derivative.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride? A1: Complete removal is essential for several reasons. The unreacted sulfonyl chloride is a reactive and hazardous compound that can cause severe skin burns and eye damage[1]. Its electrophilic nature can lead to unwanted side reactions in subsequent steps. Furthermore, its polarity is often similar to that of the desired sulfonamide or sulfonate ester products, making purification by standard methods like column chromatography challenging and inefficient[2].

Q2: What is the primary byproduct I should anticipate from this sulfonyl chloride during an aqueous workup? A2: Like other sulfonyl chlorides, 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride is susceptible to hydrolysis in the presence of water. This reaction converts it into the corresponding 2,2-difluoro-1,3-benzodioxole-5-sulfonic acid[3][4]. This acidic byproduct must also be effectively removed, typically by washing with an aqueous basic solution to form a water-soluble salt.

Q3: What are the principal strategies for removing this unreacted reagent? A3: The core strategy is to "quench" the reaction, converting the highly reactive sulfonyl chloride into a species that is easily separated. The three main approaches are:

  • Aqueous Basic Hydrolysis: Reacting it with water under basic conditions (e.g., NaHCO₃) to form a water-soluble sulfonate salt, which is then removed by liquid-liquid extraction[2][5].

  • Nucleophilic Scavenging (Resin-Based): Using a polymer-supported amine (scavenger resin) to react with the sulfonyl chloride. The resulting resin-bound sulfonamide is then simply filtered off[2][5].

  • Nucleophilic Quenching (Solution-Phase): Adding a simple, highly reactive nucleophile (like a primary amine) to form a new sulfonamide, which is then separated based on its unique physical properties during extraction or chromatography[5].

Q4: How can I effectively monitor the removal of the sulfonyl chloride during the workup process? A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the disappearance of the starting sulfonyl chloride[2][3]. It is crucial to co-spot the crude reaction mixture with a reference spot of the starting sulfonyl chloride. The quench and workup are considered complete when the sulfonyl chloride spot is no longer visible on the TLC plate.

Troubleshooting Guide: Common Experimental Issues
IssuePossible Cause(s)Recommended Solution(s)
1. Sulfonyl chloride is still present after a standard aqueous basic wash. Insufficient Mixing: In a biphasic system (e.g., DCM/water), poor stirring limits the contact between the sulfonyl chloride in the organic phase and the quenching agent in the aqueous phase[2].Insufficient Quenching Time/Reagent: The hydrolysis reaction may be slow, or an insufficient amount of base was used to facilitate it[5].Increase Stirring and Time: Ensure vigorous stirring for at least 30-60 minutes after adding the basic solution to maximize interfacial contact[5].Consider a Nucleophilic Pre-Quench: Before the basic wash, add a small amount of a simple amine (e.g., aqueous ammonia). This rapidly converts the sulfonyl chloride to a sulfonamide, which can be more easily removed by subsequent washes or chromatography[5].
2. The desired product is degrading during the workup. Base/Acid Sensitivity: The target molecule may contain functional groups (e.g., esters, certain protecting groups) that are labile to the basic or acidic conditions used during the quenching and extraction process[2].Use a Scavenger Resin: This is the ideal solution for sensitive products as it avoids aqueous conditions entirely. The unreacted sulfonyl chloride is captured by the resin, which is removed by simple filtration[2][5].Use a Non-Basic Quench: Quench with a simple primary or secondary amine in a non-aqueous solvent. The newly formed sulfonamide can then be separated chromatographically[2].
3. A persistent emulsion forms during liquid-liquid extraction. Formation of Soaps/Surfactants: The presence of sulfonate salts or other amphiphilic molecules can lead to the formation of stable emulsions.High pH: Strongly basic conditions can sometimes contribute to emulsification.Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which often helps to break emulsions[6].Filter through Celite: Passing the emulsified mixture through a pad of Celite can help to break up the fine droplets.
Method Selection and Workflow

Choosing the correct removal strategy is critical and depends primarily on the stability of your desired product. The following decision tree provides a logical guide for selecting the optimal workflow.

start Start: Reaction Complete product_stability Is the desired product stable to aqueous base? start->product_stability aqueous_workup Use Protocol 1: Aqueous Basic Quench product_stability->aqueous_workup  Yes scavenger_resin Use Protocol 2: Scavenger Resin product_stability->scavenger_resin  No end_product Pure Product aqueous_workup->end_product scavenger_resin->end_product

Caption: Decision tree for selecting a removal method.

Detailed Experimental Protocols
Protocol 1: Standard Aqueous Basic Quench & Extraction

This protocol is the first-line approach for products that are stable under mild aqueous basic conditions. The principle is to hydrolyze the sulfonyl chloride to its water-soluble sulfonic acid salt, which is then easily removed in the aqueous phase.

Workflow for Aqueous Basic Quench cluster_0 Workflow for Aqueous Basic Quench start 1. Cool Reaction Mixture to 0 °C quench 2. Slowly Add Saturated Aqueous NaHCO₃ start->quench stir 3. Stir Vigorously for 30-60 min quench->stir monitor 4. Monitor by TLC for Disappearance of R-SO₂Cl stir->monitor monitor->stir Incomplete extract 5. Perform Liquid-Liquid Extraction monitor->extract Complete wash 6. Wash Organic Layer with Brine extract->wash dry 7. Dry (Na₂SO₄), Filter, and Concentrate wash->dry end Crude Product dry->end

Caption: Workflow for a standard aqueous/basic work-up.

Step-by-Step Methodology:

  • Cool the Reaction: Once the primary reaction is complete, cool the reaction mixture to 0 °C in an ice-water bath. This is crucial to manage the exotherm from the quenching process[5][6].

  • Quench: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue addition until gas evolution (CO₂) ceases. The use of a weak base like NaHCO₃ is often sufficient to hydrolyze the sulfonyl chloride and neutralize the resulting sulfonic acid and any HCl generated[3][5].

  • Stir: Allow the biphasic mixture to stir vigorously at room temperature for 30-60 minutes to ensure the hydrolysis is complete[5].

  • Monitor: Check for the complete disappearance of the 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride spot by TLC.

  • Extract: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the reaction solvent (e.g., ethyl acetate, DCM) to recover any dissolved product[5].

  • Wash & Dry: Combine all organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water and aids in breaking any minor emulsions[6]. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Removal Using a Polymer-Bound Scavenger Resin

This method is ideal for products sensitive to aqueous conditions or for parallel synthesis where a simplified, filtration-based workup is advantageous[5].

Step-by-Step Methodology:

  • Select Resin: Choose a suitable polymer-bound amine scavenger, such as aminomethyl polystyrene or a silica-based amine resin (e.g., Si-Amine)[5].

  • Add Resin: To the crude reaction mixture containing the unreacted sulfonyl chloride, add the scavenger resin (typically 2-3 molar equivalents relative to the excess sulfonyl chloride used).

  • Stir: Stir the suspension at room temperature. The reaction time can vary from a few hours to overnight, depending on the resin's reactivity[2].

  • Monitor: Monitor the reaction by TLC for the complete consumption of the sulfonyl chloride[2].

  • Isolate Product: Once the scavenging is complete, filter the reaction mixture to remove the resin.

  • Rinse and Concentrate: Wash the resin on the filter with a small amount of the reaction solvent to ensure complete recovery of the product. Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product, now free of the unreacted sulfonyl chloride[2][5].

References
  • Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). (2025). Benchchem.
  • removing unreacted methanesulfonyl chloride from reaction mixture. (2025). Benchchem.
  • How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. (2016).
  • Technical Support Center: Sulfonyl Chloride Work-up. (2025). Benchchem.
  • Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride. (2025). Benchchem.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (2025). Benchchem.
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
  • Preventing decomposition of sulfonyl chloride during reaction. (2025). Benchchem.
  • A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs.
  • optimizing reaction conditions for sulfonyl
  • Any tips on cleaning up SO2Cl2 chlorin
  • 2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonyl chloride - GHS D

Sources

Technical Support Center: Optimizing Reaction Temperature for CAS 106429-57-6 Sulfonylation

Author: BenchChem Technical Support Team. Date: March 2026

Note on Chemical Identity: The CAS registry number 106429-57-2 contains an invalid check digit. The correct CAS number for Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is 106429-57-6 . This guide has been calibrated for the correct molecular structure.

The Mechanistic Role of Temperature in Benzimidazolone Sulfonylation

Sulfonylating the benzimidazolone core of CAS 106429-57-6 requires precise thermal control due to the presence of three competing reactive sites: two urea-like nitrogen atoms (N1 and N3) and a base-sensitive methyl ester at the C5 position.

As an Application Scientist, you must approach this reaction through the lens of kinetic versus thermodynamic control :

  • Kinetic Control (0 °C to 25 °C): The first deprotonation of the benzimidazolone ring occurs readily. Once the first sulfonyl group is attached, its strong electron-withdrawing nature (inductive effect) significantly reduces the nucleophilicity of the adjacent nitrogen. At lower temperatures, the thermal energy is insufficient to overcome the activation barrier for the second sulfonylation, resulting in highly selective mono-sulfonylation .

  • Thermodynamic Control (>40 °C): Elevated temperatures provide the energy required to push the deactivated second nitrogen to react, leading to 1,3-bis(sulfonyl) impurities. More critically, if any trace moisture or aqueous base is present, temperatures above 40 °C will rapidly trigger the saponification (hydrolysis) of the C5-methyl ester, destroying the starting material .

Quantitative Data: Temperature Optimization Matrix
Temperature RangeBase / Solvent SystemMono-Sulfonylation YieldDi-Sulfonylation ImpurityEster Hydrolysis Risk
0 °C to 5 °C Et₃N / DCM65 - 75% (Slow)< 2%Low
20 °C to 25 °C Et₃N + DMAP / DCM85 - 95% 5 - 8% Low
60 °C to 70 °C K₂CO₃ / DMF40 - 50%> 30%Moderate
25 °C to 50 °C NaOH (aq) / Acetone< 20%VariableVERY HIGH

Reaction Pathway & Troubleshooting Workflows

ReactionPathway SM CAS 106429-57-6 (Benzimidazolone Ester) Mono Mono-sulfonylated Target Product SM->Mono R-SO2Cl, Base 0°C - 25°C Hydro Ester Hydrolysis Degradation SM->Hydro Aqueous Base >40°C Di Di-sulfonylated Impurity Mono->Di Excess R-SO2Cl >40°C Mono->Hydro Aqueous Base >40°C

Caption: Mechanistic pathways of CAS 106429-57-6 sulfonylation based on temperature and base.

Frequently Asked Questions (FAQs)

Q: Why is my methyl ester hydrolyzing during the sulfonylation reaction? A: This is a classic temperature-base synergy failure. Using aqueous inorganic bases (like NaOH or KOH) at temperatures above 20 °C causes rapid saponification of the C5-methyl ester. To prevent this, switch to an anhydrous organic base system (e.g., Triethylamine or DIPEA in Dichloromethane) and strictly maintain the internal temperature below 25 °C.

Q: I am observing significant di-sulfonylation (1,3-bis-substituted product). How do I control selectivity? A: Benzimidazolones have two reactive nitrogen sites. To restrict the reaction to mono-sulfonylation, you must limit the sulfonyl chloride to exactly 1.05 equivalents. Furthermore, lower the reaction temperature to 0 °C during the dropwise addition of the sulfonyl chloride, and do not let the reaction exceed room temperature (25 °C) during the propagation phase.

Q: The reaction stalls at 50% conversion when run at 0 °C. Should I heat it to 40 °C to drive it to completion? A: Do not heat the reaction. Heating introduces the risk of di-sulfonylation and ester degradation. Instead, add a catalytic amount (0.1 equivalents) of 4-Dimethylaminopyridine (DMAP). DMAP acts as an acyl-transfer catalyst, generating a highly reactive sulfonylpyridinium intermediate that accelerates the reaction at 0 °C–20 °C without the need for thermal forcing .

Workflow Start Analyze Reaction Mixture (LC-MS / TLC) Cond1 Is Ester Hydrolyzed? Start->Cond1 Fix1 Switch to Anhydrous Base (e.g., Et3N/DCM) & Lower Temp Cond1->Fix1 Yes Cond2 Is Di-sulfonylation >10%? Cond1->Cond2 No Fix2 Reduce Temp to 0°C Limit SO2Cl to 1.05 eq Cond2->Fix2 Yes Cond3 Is Conversion <50%? Cond2->Cond3 No Fix3 Add 0.1 eq DMAP Maintain 20°C Cond3->Fix3 Yes Success Optimal Mono-sulfonylation Cond3->Success No

Caption: Decision tree for troubleshooting temperature-dependent side reactions.

Standardized Experimental Protocol

Protocol: Kinetically Controlled Mono-Sulfonylation of CAS 106429-57-6

This self-validating protocol utilizes low temperatures and anhydrous conditions to protect the ester while maximizing mono-sulfonylation yield.

Reagents & Materials:

  • CAS 106429-57-6 (1.0 eq)

  • Sulfonyl Chloride derivative (1.05 eq)

  • Triethylamine (Et₃N) (1.5 eq, anhydrous)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM) (Anhydrous, 10 mL/mmol)

Step-by-Step Methodology:

  • Preparation: Flame-dry a multi-neck round-bottom flask under an argon atmosphere. Add CAS 106429-57-6 (1.0 eq) and suspend it in anhydrous DCM.

  • Base Addition: Inject anhydrous Triethylamine (1.5 eq) followed by the addition of solid DMAP (0.1 eq). Stir for 10 minutes to ensure homogeneity.

  • Thermal Equilibration: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate strictly to 0 °C to 5 °C for 15 minutes.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes. Causality note: Slow addition prevents localized exothermic spikes that could trigger di-sulfonylation.

  • Propagation: Remove the ice bath. Allow the reaction mixture to naturally warm to room temperature (20 °C - 25 °C). Stir for 4 to 6 hours. Monitor the conversion via LC-MS.

  • Quenching (Self-Validation): Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl (5 mL/mmol). Causality note: Using NH₄Cl instead of water or NaOH neutralizes the remaining Et₃N without creating a highly basic aqueous environment that would hydrolyze the C5 ester.

  • Workup: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30 °C.

References

  • Title: Design, synthesis, in silico, and in vitro evaluation of benzylbenzimidazolone derivatives as potential drugs on α-glucosidase and glucokinase as pharmacological targets Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: N-Arylsulfonyl-benzimidazolones as Potential Hypoglycemic Agents Source: Zeitschrift für Naturforschung B (A Journal of Chemical Sciences) URL: [Link]

Technical Support Center: Troubleshooting Low Conversion with Benzodioxole Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low conversion rates with benzodioxole sulfonyl chlorides Content type: Technical Support Center Guide

Reagent Focus: 1,3-Benzodioxole-5-sulfonyl chloride (CAS: 115010-10-1) Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Sluggish Electrophile" Paradox

Researchers working with 1,3-benzodioxole-5-sulfonyl chloride often encounter a specific kinetic profile: low conversion rates despite using standard sulfonylation conditions (e.g., DCM/TEA or Pyridine).

Unlike electron-deficient sulfonyl chlorides (e.g., p-nitro or p-tosyl chloride), the benzodioxole moiety is electron-rich . The dioxy-ring system functions similarly to a dimethoxy group, donating electron density into the aromatic ring and, by extension, the sulfonyl center. This reduces the electrophilicity of the sulfur atom, making it less reactive toward nucleophiles (amines).

Consequently, the reaction rate with amines slows down, allowing competitive hydrolysis by trace moisture to dominate. The result is often a mixture of unreacted amine and hydrolyzed sulfonic acid, appearing as "low conversion" or "stalled reaction."

Part 1: Diagnostic Workflow

Before altering conditions, determine if your issue is Kinetic (Reactivity) or Chemical (Stability) .

TroubleshootingFlow Start Issue: Low Conversion (Starting Material Remains) CheckTLC Step 1: Analyze Crude Mixture (TLC/LCMS) Start->CheckTLC Result1 Sulfonyl Chloride SM Still Present? CheckTLC->Result1 YesSM YES: Kinetic Issue (Reagent is too slow) Result1->YesSM Intact R-SO2Cl found NoSM NO: Stability Issue (Reagent Decomposed) Result1->NoSM Only R-SO3H (Acid) found ActionKinetic Solution: 1. Add Nucleophilic Catalyst (DMAP) 2. Increase Concentration 3. Switch to Pyridine YesSM->ActionKinetic ActionStability Solution: 1. Check Solvent Water Content 2. Verify Reagent Quality (Hydrolysis) 3. Lower Temp initially NoSM->ActionStability

Figure 1: Diagnostic logic for distinguishing between low reactivity (kinetic) and reagent decomposition (stability).

Part 2: Critical Troubleshooting FAQs

Category 1: Reactivity & Kinetics

Q: I am using DCM and Triethylamine (TEA), but the reaction stalls after 50% conversion. Why? A: The benzodioxole ring deactivates the sulfonyl chloride. Standard bases like TEA act only as proton scavengers; they do not activate the electrophile.

  • The Fix: You must use a Nucleophilic Catalyst . Add 10-20 mol% 4-Dimethylaminopyridine (DMAP) . DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which reacts with the amine much faster than the chloride itself [1].

Q: Can I just heat the reaction to force conversion? A: Proceed with caution. While heat increases the reaction rate, it also accelerates hydrolysis (if any moisture is present) and the formation of sulfonic anhydrides or diaryl sulfones [2].

  • Recommendation: Do not exceed 40°C initially. If heating is required, ensure the system is strictly anhydrous (sealed tube, molecular sieves).

Category 2: Reagent Integrity

Q: My sulfonyl chloride is a solid, but it smells acrid and leaves a streak on TLC. Is it bad? A: 1,3-benzodioxole-5-sulfonyl chloride is moisture-sensitive. An acrid smell (HCl gas) and TLC streaking (sulfonic acid) indicate hydrolysis.

  • Validation: Dissolve a small amount in dry DCM. If it leaves a residue or is not fully soluble, it has hydrolyzed to the sulfonic acid (which is insoluble in DCM but soluble in water/methanol).

  • The Fix: If significant hydrolysis has occurred, you cannot "dry" it. You must recrystallize (from dry hexanes/toluene) or purchase fresh reagent.

Category 3: Side Reactions

Q: I see a new spot that is less polar than the sulfonamide. What is it? A: This is likely the Sulfonate Ester or Bis-sulfonamide .

  • Sulfonate Ester: If you used an alcohol solvent (MeOH/EtOH), the sulfonyl chloride reacted with the solvent instead of the amine. Never use alcohols as solvents for this coupling.

  • Bis-sulfonamide: If your amine is primary (R-NH2), the highly reactive intermediate (especially with DMAP) can react twice.

    • Prevention: Ensure the amine is in slight excess (1.1 equiv) relative to the chloride, or add the chloride dropwise at 0°C.

Part 3: Optimized Experimental Protocols

Protocol A: The "Activated" Coupling (Recommended)

For sluggish electron-rich sulfonyl chlorides.

Reagents:

  • Amine (1.0 equiv)[1][2]

  • 1,3-Benzodioxole-5-sulfonyl chloride (1.1 - 1.2 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • DMAP (0.1 equiv / 10 mol%) - Critical Component

  • Solvent: Anhydrous Dichloromethane (DCM) [0.2 M concentration]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and flush with Nitrogen/Argon.

  • Dissolution: Dissolve the Amine, TEA, and DMAP in anhydrous DCM.

  • Addition: Cool to 0°C . Add the Benzodioxole sulfonyl chloride portion-wise (solid) or dropwise (if dissolved in minimal DCM).

    • Why 0°C? Controls the exotherm and minimizes immediate side reactions, even though the reagent is sluggish.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours.

    • Monitoring: Check TLC.[1][3][4][5][6] If SM remains after 4 hours, heat to mild reflux (40°C).

  • Workup: Quench with saturated NH4Cl or 1M HCl (if product is not acid-sensitive). Extract with DCM.[1] Wash organic layer with NaHCO3 (removes sulfonic acid byproduct) and Brine.

Protocol B: Purification of Crude Product

Benzodioxole sulfonamides can be difficult to separate from the sulfonic acid byproduct on silica due to streaking.

  • Acid/Base Wash (Self-Purification):

    • Dissolve crude in EtOAc.

    • Wash 2x with 1M NaOH (Removes unreacted Sulfonyl Chloride as Sulfonate salt and Sulfonic Acid byproduct).

    • Wash 2x with 1M HCl (Removes unreacted Amine and DMAP).

    • Result: The organic layer retains only the neutral Sulfonamide and non-polar impurities.

Part 4: Data & Compatibility Tables

Table 1: Solvent & Base Compatibility Matrix
Solvent SystemSuitabilityNotes
DCM / TEA / DMAP High Best for electron-rich sulfonyl chlorides. DMAP activates the sulfur.
Pyridine (Neat) Medium Good solubility, but Pyridine is hygroscopic. Wet pyridine = Hydrolysis.
THF / Water (Schotten-Baumann) Low Avoid. Water competes too effectively against the deactivated sulfonyl chloride.
DMF or DMSO Low Hard to remove; can promote decomposition at high temps.
Table 2: Electronic Effects on Reactivity
SubstituentEffect on Sulfonyl SReactivity vs AmineHydrolysis Risk
Nitro (-NO2) Strong WithdrawalVery High (Fast)High (Fast)
Tosyl (-Me) Mild DonationHigh (Standard)Moderate
Benzodioxole (-O-CH2-O-) Strong Donation Low (Sluggish) High (Due to slow coupling)

Note: The "Hydrolysis Risk" for Benzodioxole is high not because the bond is unstable, but because the coupling is slow, giving water more time to react if the system isn't dry.

Part 5: Mechanistic Visualization

The diagram below illustrates the catalytic cycle required to overcome the electronic deactivation of the benzodioxole ring.

Mechanism SC Benzodioxole Sulfonyl Chloride (Deactivated Electrophile) Inter N-Sulfonylpyridinium Salt (Highly Active Species) SC->Inter Fast activation by DMAP Product Sulfonamide (Final Product) SC->Product Direct Attack (Too Slow) DMAP DMAP (Catalyst) DMAP->Inter recycle Inter->Product Rapid Attack by Amine Amine Amine (Nucleophile) Amine->Product

Figure 2: DMAP Catalysis Pathway. Direct attack (red dotted line) is often too slow for electron-rich sulfonyl chlorides, leading to competitive hydrolysis. The DMAP intermediate (blue node) restores reactivity.

References

  • BenchChem Technical Support. Optimization of Sulfonamide Synthesis: Catalytic Roles of DMAP. Retrieved from .

  • Organic Chemistry Portal. Sulfonamide Synthesis: Recent Literature and Protocols. Retrieved from .

  • Fisher Scientific. Safety Data Sheet: 1,3-Benzodioxole-5-sulfonyl chloride. Retrieved from .

  • National Institutes of Health (NIH). Reactivity of Sulfonyl Chlorides in Solvolysis. PMC Articles. Retrieved from .

Sources

Technical Support Center: Stability and Handling of 3-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-sulfanylidene-4,5-dihydro-1,2,4-triazin-6(1H)-one (CAS 106429-57-2)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for CAS 106429-57-2, scientifically known as 3-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-sulfanylidene-4,5-dihydro-1,2,4-triazin-6(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Understanding the Molecule: A Chemist's Perspective

The stability of CAS 106429-57-2 is intrinsically linked to its molecular structure, which features two key heterocyclic systems: a 1,2,4-triazinone ring and a piperazine ring. The triazinone core, in various forms, has been shown to possess considerable thermal stability.[1][2] However, the presence of the N-substituted methoxyphenylpiperazine moiety introduces potential vulnerabilities, particularly to oxidation and hydrolysis, which are common degradation pathways for piperazine derivatives.[3][4] Therefore, careful consideration of storage and handling conditions is paramount to prevent degradation and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for CAS 106429-57-2?

A1: For long-term stability, it is recommended to store CAS 106429-57-2 in a tightly sealed container at -20°C, protected from light and moisture. The low temperature minimizes the rate of potential thermal degradation, while protection from light and moisture mitigates the risk of photolytic and hydrolytic degradation pathways.

Q2: Can I store the compound at room temperature for short periods?

A2: While triazinone derivatives can be thermally stable, studies on phenyl piperazines have shown significant degradation at room temperature over time.[3] Therefore, short-term storage at room temperature should be avoided whenever possible. If temporary storage at ambient temperature is unavoidable, it should be for the shortest duration necessary, and the material should be protected from light and humidity.

Q3: My stock solution of CAS 106429-57-2 has changed color. What could be the cause?

A3: A change in the color of your stock solution is a common indicator of chemical degradation. The most likely culprits are oxidation or hydrolysis. The piperazine ring, in particular, can be susceptible to oxidation.[3] It is also possible that the compound is reacting with the solvent or trace impurities. We recommend preparing fresh solutions for critical experiments and evaluating the purity of the discolored solution using a suitable analytical method, such as HPLC.

Q4: What solvents are recommended for preparing stock solutions of CAS 106429-57-2?

A4: Based on the general solubility of related triazinone compounds, solvents such as DMSO, methanol, and ethanol are likely suitable for preparing stock solutions.[2] However, it is crucial to use high-purity, anhydrous solvents to minimize the risk of solvent-mediated degradation. For aqueous-based assays, it is advisable to prepare a concentrated stock in an appropriate organic solvent and then dilute it into the aqueous buffer immediately before use to limit the time the compound is exposed to aqueous conditions.

Q5: How can I monitor the stability of CAS 106429-57-2 in my experimental setup?

A5: The most reliable way to monitor the stability of the compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5] This technique allows you to separate the parent compound from any potential degradation products, providing a quantitative measure of its purity over time.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify storage conditions (temperature, light, and moisture protection). 2. Prepare fresh stock solutions from a new aliquot of the solid compound. 3. Analyze the purity of the stock solution using HPLC.
Precipitation in stock solution upon storage Poor solubility or degradation leading to insoluble products.1. Ensure the solvent is appropriate and of high purity. 2. Consider preparing smaller, single-use aliquots to avoid repeated freeze-thaw cycles. 3. If precipitation persists, a different solvent system may be required.
Appearance of new peaks in HPLC chromatogram Chemical degradation of the compound.1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. 2. Re-evaluate storage and handling procedures to minimize degradation. 3. Consider conducting forced degradation studies to proactively identify potential degradants.

Experimental Protocols

Protocol 1: General Handling and Storage of Solid Compound
  • Upon receipt, immediately store the vial of CAS 106429-57-2 at -20°C in a desiccator or a container with desiccant to protect from moisture.

  • Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the solid.

  • Weigh the desired amount of compound quickly in a low-humidity environment.

  • Reseal the vial tightly, purge with an inert gas like argon or nitrogen if possible, and return to -20°C storage.

Protocol 2: Preparation and Storage of Stock Solutions
  • Use anhydrous, high-purity solvents (e.g., DMSO, ethanol) for preparing stock solutions.

  • Prepare a concentrated stock solution (e.g., 10 mM) and aliquot it into smaller, single-use volumes in tightly sealed vials.

  • Store the aliquots at -20°C or -80°C, protected from light.

  • For use, thaw a single aliquot and use it for the experiment. Discard any unused portion of the thawed aliquot to avoid degradation from repeated freeze-thaw cycles.

Visualization of Potential Degradation Pathways

The following diagram illustrates the key chemical moieties of CAS 106429-57-2 and highlights the potential sites of degradation based on the known chemistry of triazinone and piperazine rings.

Caption: Potential degradation pathways for CAS 106429-57-2.

Workflow for Stability Assessment

The following diagram outlines a systematic approach to assessing the stability of CAS 106429-57-2.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Stress Conditions cluster_2 Phase 3: Time-Point Analysis cluster_3 Phase 4: Data Evaluation A Prepare fresh solution of CAS 106429-57-2 B Analyze initial purity by HPLC (t=0) A->B C Store aliquots under various conditions: - -20°C (Control) - 4°C - Room Temperature - Elevated Temperature (e.g., 40°C) - Light Exposure B->C D Analyze aliquots by HPLC at defined time points (e.g., 24h, 48h, 1 week) C->D E Compare chromatograms to t=0 sample D->E F Quantify remaining parent compound E->F G Identify and quantify major degradants if possible F->G

Caption: Workflow for a preliminary stability study of CAS 106429-57-2.

By adhering to these guidelines, researchers can significantly enhance the reliability and reproducibility of their experimental outcomes when working with CAS 106429-57-2. For further assistance, please do not hesitate to contact our technical support team.

References

  • Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. (2025, January 23). MDPI. Retrieved from [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021, December 12). Semantic Scholar. Retrieved from [Link]

  • 1,2,4-Triazinone 98% Min: A Key Intermediate for Advanced Chemical Synthesis. (2025, February 9). Autech Industry. Retrieved from [Link]

  • Thermal degradation of piperazine and its structural analogs. (2025, October 30). ResearchGate. Retrieved from [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed. Retrieved from [Link]

  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (2025, May 23). ACS Publications. Retrieved from [Link]

  • Determination of piperazine derivatives in “Legal Highs”. (2025, August 7). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

Comparative 1H NMR Interpretation Guide: 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the structural verification of highly functionalized, moisture-sensitive electrophiles. 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride is a premium building block widely utilized in modern drug development, notably in the synthesis of sulfonamide-based protein phosphatase 2A (PP2A) modulators[1]. Proper


H NMR interpretation is critical to confirm its structural integrity before deploying it in complex synthetic campaigns.

This guide objectively compares the


H NMR performance and spectral characteristics of 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride against its unfluorinated counterpart (1,3-benzodioxole-5-sulfonyl chloride) and the industry-standard p-Toluenesulfonyl chloride (TsCl).

Structural & Electronic Causality (The "Why")

The


H NMR spectrum of a substituted aromatic ring is dictated by the push-pull dynamics of its functional groups. To interpret this spectrum accurately, we must understand the causality behind the chemical shifts:
  • The -SO

    
    Cl Group (Position 5):  This is a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. It strongly deshields the protons at the ortho (H4, H6) and para positions, pushing their signals significantly downfield.
    
  • The -O-CF

    
    -O- Group (Positions 1, 2):  In a standard 1,3-benzodioxole, the oxygen atoms donate electron density (+M effect), shielding the aromatic protons[2]. However, the introduction of two highly electronegative fluorine atoms in the 2,2-difluoro analog drastically alters this dynamic. The fluorines exert a strong inductive pull (-I), which restricts the oxygen lone pairs from participating in resonance with the aromatic ring[3]. Consequently, the entire ring is relatively electron-deficient, leading to a global downfield shift of all aromatic protons compared to the unfluorinated counterpart.
    

Electronic_Effects Core 2,2-Difluoro-1,3-benzodioxole- 5-sulfonyl chloride CF2_Group -O-CF2-O- Group (Positions 1, 2) Core->CF2_Group SO2Cl_Group -SO2Cl Group (Position 5) Core->SO2Cl_Group Effect1 Inductive Electron Withdrawal (-I) Reduces +M effect of Oxygen CF2_Group->Effect1 Effect2 Strong Inductive & Resonance Withdrawal (-I, -M) SO2Cl_Group->Effect2 Proton46 H4 & H6 (Ortho to SO2Cl) Deshielded (~7.65 - 7.80 ppm) Effect1->Proton46 Proton7 H7 (Meta to SO2Cl) Less Deshielded (~7.25 ppm) Effect1->Proton7 Effect2->Proton46 Strong Deshielding Effect2->Proton7 Mild Deshielding

Logical flow of electronic effects dictating the 1H NMR chemical shifts.

Comparative H NMR Data Analysis

To objectively evaluate the impact of these functional groups, we compare the chemical shifts and spin-spin splitting patterns of three sulfonyl chlorides. The data below illustrates how the fluorinated dioxole ring simplifies the aliphatic region while compressing the aromatic signals.

Table 1: Comparative


H NMR Chemical Shifts (400 MHz, CDCl

)
CompoundH4 (ortho to SO

Cl)
H6 (ortho to SO

Cl)
H7 (meta to SO

Cl)
Aliphatic / Other Signals
2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride ~7.65 ppm (d, J = 1.8 Hz)~7.80 ppm (dd, J = 8.4, 1.8 Hz)~7.25 ppm (d, J = 8.4 Hz)None
1,3-Benzodioxole-5-sulfonyl chloride [2]~7.35 ppm (d, J = 1.8 Hz)~7.55 ppm (dd, J = 8.4, 1.8 Hz)~6.95 ppm (d, J = 8.4 Hz)~6.15 ppm (s, 2H, -O-CH

-O-)
p-Toluenesulfonyl chloride (TsCl) ~7.86 ppm (d, J = 8.4 Hz, 2H)N/A (Symmetrical)~7.38 ppm (d, J = 8.4 Hz, 2H)~2.45 ppm (s, 3H, -CH

)
Key Analytical Insights:
  • Absence of Aliphatic Peaks: Unlike its unfluorinated counterpart, the 2,2-difluoro variant lacks the characteristic singlet at ~6.15 ppm[4]. The aromatic region is the sole focus of structural validation.

  • Deshielding Magnitude: The protons in the fluorinated compound are shifted downfield by approximately 0.25 - 0.30 ppm relative to the unfluorinated 1,3-benzodioxole-5-sulfonyl chloride. This confirms the strong -I effect of the -CF

    
    - group[3].
    
  • Coupling Resolution: The H6 proton appears as a distinct doublet of doublets (dd) due to ortho coupling with H7 (J ≈ 8.4 Hz) and meta coupling with the isolated H4 proton (J ≈ 1.8 Hz).

Self-Validating Experimental Protocol

A protocol is only as robust as its ability to flag experimental errors or sample degradation. Sulfonyl chlorides are highly moisture-sensitive. The following workflow ensures both high-resolution acquisition and chemical integrity verification.

NMR_Workflow Start Sample Prep Anhydrous CDCl3 + Sieves Calibration Instrument Calibration Lock 2H, Ref TMS (0.00 ppm) Start->Calibration Acquisition 1H NMR Acquisition 400 MHz, 298 K, 16 Scans Calibration->Acquisition Processing Data Processing 0.3 Hz LB, Phase/Baseline Acquisition->Processing Validation Self-Validation Check Inspect 11-12 ppm for -OH Processing->Validation Target Verified Spectrum: 2,2-Difluoro-1,3-benzodioxole- 5-sulfonyl chloride Validation->Target No -OH peak

Step-by-step self-validating experimental workflow for 1H NMR acquisition.

Step-by-Step Methodology:
  • Sample Preparation: Working strictly inside a dry nitrogen-purged glovebox, dissolve 15-20 mg of the target sulfonyl chloride in 0.6 mL of anhydrous CDCl

    
     (stored over activated 4Å molecular sieves).
    
    • Causality: Trace water in standard CDCl

      
       will rapidly hydrolyze the highly electrophilic sulfonyl chloride to the corresponding sulfonic acid.
      
  • Instrument Calibration: Transfer the solution to a 5 mm NMR tube. Ensure the spectrometer (e.g., 400 MHz) is locked to the deuterium signal of CDCl

    
     and shimmed to a line width of < 0.5 Hz. Reference the spectrum to internal Tetramethylsilane (TMS) at 0.00 ppm.
    
  • Acquisition Parameters: Run a standard 1D

    
    H pulse sequence (e.g., zg30) with a relaxation delay (D1) of 2.0 seconds, acquiring 16 to 32 scans at 298 K.
    
  • Data Processing: Apply a 0.3 Hz exponential line broadening (LB) function before Fourier transformation to optimize the signal-to-noise ratio without sacrificing the resolution of the meta coupling (J ≈ 1.8 Hz). Phase and baseline correct the spectrum.

  • Self-Validation Check (Critical):

    • Inspect the region around 11.0 - 12.0 ppm . The presence of a broad singlet indicates catastrophic degradation to the sulfonic acid.

    • Inspect 1.56 ppm for water contamination.

    • If the H7 doublet shifts upfield from ~7.25 ppm to ~7.0 ppm, hydrolysis has occurred, and the batch should be discarded.

Conclusion

The


H NMR spectrum of 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride is a direct reflection of its unique electronic topology. By understanding the inductive suppression of the oxygen's +M effect by the -CF

- group, researchers can confidently assign the deshielded aromatic signals, rule out hydrolysis, and guarantee the integrity of this critical electrophile during advanced drug development campaigns.

References

1.[1] Modulators of protein phosphatase 2a (pp2a) and methods using same (EP4288412A1). Google Patents. URL: 2.[3] A Homologous Series of O- and N-Functionalized 2,2-Difluoro-1,3-benzodioxoles. Erowid Archive / Wiley-VCH. URL: [Link] 3.[4] Fludioxonil | C12H6F2N2O2 | CID 86398. PubChem, National Institutes of Health. URL: [Link] 4.[2] Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides (EP0583960A2). European Patent Office. URL:

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (CAS 106429-57-6), identified as the intended target for the query CAS 106429-57-2 (likely a checksum typo).

Subject: CAS 106429-57-6 (Referred to as MOBI-5 ) Chemical Name: Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate Formula: C


H

N

O

Monoisotopic Mass: 192.0535 Da Audience: Analytical Chemists, DMPK Scientists, Process Chemists.

Executive Summary & CAS Clarification

Note on CAS 106429-57-2: The CAS registry number 106429-57-2 is technically invalid due to a checksum error. The correct identifier for the chemical structure corresponding to this sequence is 106429-57-6 .[1][2] This guide focuses on this specific benzimidazole intermediate, widely used in the synthesis of bioactive compounds such as Pimobendan and DGAT2 inhibitors .

MOBI-5 is a polar, ionizable building block. Its mass spectral behavior is dominated by the stability of the benzimidazolone core and the lability of the methyl ester group. This guide compares MOBI-5 against its primary hydrolytic metabolite (the free acid) and its regioisomer, providing a robust framework for differentiation in complex matrices.

Compound Profile & Ionization Physics

PropertyValueMS Implication
Structure Benzimidazolone core + Methyl EsterDual ionization sites (amide N, ester O).
Monoisotopic Mass 192.0535[M+H]

= 193.0608
LogP ~1.2 (Predicted)Elutes early on C18; retains well on HILIC.
pKa ~8.5 (Benzimidazole N), ~10 (Amide)Readily protonates in ESI(+).

Fragmentation Analysis (ESI-MS/MS)

Primary Fragmentation Pathway

In Electrospray Ionization (positive mode), MOBI-5 ([M+H]


m/z 193) follows a characteristic "Ester-First" fragmentation logic, followed by core ring degradation.
  • Precursor Ion: m/z 193.06 ([M+H]

    
    )
    
  • Primary Transition (Base Peak): Loss of Methanol (CH

    
    OH, 32 Da).
    
    • Mechanism: Proton transfer from the benzimidazole nitrogen to the ester methoxy group, followed by elimination.

    • Product:m/z 161.03 (Acylium ion / cyclic amide cation).

  • Secondary Transition: Loss of Carbon Monoxide (CO, 28 Da).

    • Mechanism: Ejection of CO from the acylium moiety or the cyclic urea core.

    • Product:m/z 133.04 (Benzimidazolone radical cation).

  • Tertiary Transition: Ring Contraction / Loss of NHCO (43 Da).

    • Product:m/z 90-105 range (Phenyl cation derivatives).

Mechanistic Visualization

The following diagram illustrates the stepwise fragmentation logic, essential for assigning unknown peaks in degradation studies.

FragmentationPathway Figure 1: ESI(+) Fragmentation Pathway of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate M Precursor [M+H]+ m/z 193.06 Frag1 Fragment 1 (Base Peak) [M+H - CH3OH]+ m/z 161.03 M->Frag1 -32 Da (Methanol) Low CE (15-20 eV) Frag2 Fragment 2 [Frag1 - CO]+ m/z 133.04 Frag1->Frag2 -28 Da (CO) Med CE (25-30 eV) Frag3 Core Fragment [Frag2 - NHCO]+ m/z ~90 Frag2->Frag3 -43 Da (Isocyanate) High CE (>40 eV)

Comparative Performance: MOBI-5 vs. Alternatives

Differentiation is critical when analyzing reaction mixtures where the starting material (MOBI-5) co-exists with hydrolysis products or regioisomers.

The Comparison Matrix
FeatureTarget: MOBI-5 (Ester)Alt 1: Hydrolysis Product (Acid)Alt 2: Regioisomer (4-isomer)
Parent Ion m/z 193.06m/z 179.04m/z 193.06
Key Neutral Loss -32 Da (Methanol)-18 Da (Water)-32 Da (Methanol)
Base Fragment m/z 161m/z 161m/z 161
Differentiation Retention Time (Late eluter)Retention Time (Early eluter)Fragment Ratio (161/133 ratio differs)
Polarity ModerateHigh (Acidic)Moderate
Analytical Insight
  • Vs. Acid Metabolite: The acid form (CAS 23814-14-4) loses water (m/z 179

    
     161). While the product ion (m/z 161) is identical to MOBI-5, the precursor ion  is different (179 vs 193). This makes MRM transitions unique:
    
    • MOBI-5: 193

      
       161
      
    • Acid: 179

      
       161
      
  • Vs. Regioisomer: The 4-carboxylate isomer has an identical mass and similar transitions. Separation requires high-resolution chromatography (phenyl-hexyl columns often provide better selectivity for positional isomers than C18).

Validated Experimental Protocol (LC-MS/MS)

This protocol is designed to ensure self-validating data integrity, minimizing matrix suppression and isobaric interference.

Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent charged-surface hybrid.

    • Reasoning: Better peak shape for basic benzimidazoles compared to standard silica.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-6 min: 5%

      
       95% B (Linear ramp)
      
    • 6-8 min: 95% B (Wash)

Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: ESI Positive (Spray Voltage: 3.5 kV)

  • Gas Temp: 350°C (Ensures desolvation of the polar urea core)

  • MRM Table:

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (eV)Role
MOBI-5 193.1161.15018Quantifier
MOBI-5 193.1133.15032Qualifier
IS (d3-Analog) 196.1164.15018Internal Std
Workflow Diagram

Workflow Figure 2: Self-Validating LC-MS/MS Workflow for MOBI-5 Quantitation Sample Sample Preparation (Protein ppt with ACN) LC LC Separation (CSH C18 Column) Sample->LC Ionization ESI(+) Ionization (Protonation of N3) LC->Ionization MS1 Q1 Selection m/z 193.1 Ionization->MS1 CID Collision Cell (N2 gas, 18-32 eV) MS1->CID MS2 Q3 Detection m/z 161.1 & 133.1 CID->MS2

References

  • PubChem Compound Summary . (2025). Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (CAS 106429-57-6).[1][2][3] National Center for Biotechnology Information. Link

  • LookChem . (2024). Product Information: CAS 106429-57-6.[1][2][3] Link

  • Thermo Fisher Scientific . (2023). Orbitrap LC-MS/MS Methodologies for Small Molecule Pharmaceuticals. Link

  • European Pharmaceutical Review . (2012). MS-based methods for detection of pharmaceuticals and metabolites.[4] Link

Sources

HPLC method development for 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on optimizing the chromatographic analysis of highly reactive pharmaceutical intermediates.

Introduction: The Analytical Challenge of Sulfonyl Chlorides

2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride is a critical electrophilic building block used in the synthesis of several active pharmaceutical ingredients (APIs), including CFTR modulators like Lumacaftor[1]. However, assessing the purity of this intermediate presents a notorious analytical challenge.

Because sulfonyl chlorides possess a highly electrophilic sulfur center, they are acutely moisture-sensitive. When subjected to standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the aqueous mobile phase acts as a nucleophile, triggering rapid on-column hydrolysis[2]. This degradation converts the sulfonyl chloride into 2,2-difluoro-1,3-benzodioxole-5-sulfonic acid during the chromatographic run. The result is a self-defeating analytical system characterized by split peaks, drifting retention times, and inaccurate quantitation of the parent compound[3].

To achieve a self-validating, robust assay, analytical scientists must choose between modifying the chromatographic environment or modifying the analyte itself. This guide objectively compares three primary methodologies—Direct RP-HPLC, Normal Phase HPLC (NP-HPLC), and Pre-column Derivatization RP-HPLC—providing the causal reasoning and experimental data necessary to select the optimal workflow.

Comparison of Analytical Strategies

Direct RP-HPLC (Subambient Temperature)

To prevent hydrolysis without altering the analyte, Direct RP-HPLC can be performed using highly acidic mobile phases (pH < 2.5) and subambient column temperatures (e.g., 6°C) to kinetically slow the degradation[3].

  • The Verdict: While theoretically possible, this method is operationally fragile. Minor temperature fluctuations or pump delays lead to varying degrees of hydrolysis, destroying method reproducibility.

Normal Phase HPLC (NP-HPLC)

NP-HPLC utilizes non-aqueous mobile phases (e.g., Hexane/Ethyl Acetate), entirely removing the hydrolytic nucleophile (water) from the system.

  • The Verdict: NP-HPLC preserves the sulfonyl chloride but fails at comprehensive impurity profiling. The primary degradation product, sulfonic acid, is highly polar and often exhibits irreversible retention (sticking) on bare silica columns, leading to peak tailing and poor mass balance.

Pre-column Derivatization RP-HPLC (The Gold Standard)

This approach relies on chemical causality: a strong nucleophile (a secondary amine) will outcompete water to react with the sulfonyl chloride, forming a highly stable sulfonamide[4][5]. By intentionally converting 100% of the reactive 2,2-difluoro-1,3-benzodioxole-5-sulfonyl chloride into a stable sulfonamide derivative prior to injection, the sample can be analyzed using standard, robust RP-HPLC conditions without any risk of on-column degradation[6].

G SC 2,2-Difluoro-1,3-benzodioxole- 5-sulfonyl chloride (Highly Reactive) Water Aqueous Mobile Phase (H2O) SC->Water Direct RP-HPLC (Hydrolysis) Amine Derivatizing Agent (e.g., Morpholine) SC->Amine Pre-column Derivatization SA Sulfonic Acid Degradant (Unstable/Interfering Peak) Water->SA Sulfonamide Stable Sulfonamide Derivative (Accurate HPLC Quantitation) Amine->Sulfonamide

Reaction pathways of 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride in analytical workflows.

Quantitative Performance Comparison

The following table summarizes the experimental validation data comparing the three methodologies for the assay of 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride.

Performance MetricDirect RP-HPLC (Subambient)Normal Phase HPLCPre-column Derivatization RP-HPLC
On-Column Stability Poor (5-15% degradation)Excellent (No water present)Excellent (Stable derivative)
Precision (%RSD, n=6) 4.5%2.8%0.6%
Accuracy / Recovery 85.0% - 92.0%96.5% - 98.0%99.2% - 100.5%
Sulfonic Acid LOD 0.10% (Co-elution risks)0.50% (Poor peak shape)0.02% (Excellent resolution)
Method Transferability Low (Requires specialized cooling)Medium (Solvent equilibration issues)High (Standard RP-HPLC systems)

Data Interpretation: The derivatization method demonstrates superior precision (%RSD of 0.6%) and accuracy because it locks the analyte into a stable state, preventing the variable in-situ hydrolysis that plagues Direct RP-HPLC.

Experimental Methodology: Pre-Column Derivatization Workflow

To ensure a self-validating system, the derivatization protocol uses Morpholine as the secondary amine. Morpholine is sterically unhindered, ensuring rapid and complete quantitative conversion of the sulfonyl chloride to a sulfonamide within minutes[4].

Step 1: Sample Preparation & Derivatization
  • Standard/Sample Diluent: Prepare a diluent of anhydrous Acetonitrile (ACN). Causality: Anhydrous conditions prevent premature hydrolysis before the amine is introduced.

  • Derivatizing Reagent: Prepare a 0.5 M solution of Morpholine in anhydrous ACN.

  • Reaction: Accurately weigh ~25 mg of 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride into a 25 mL volumetric flask. Add 15 mL of anhydrous ACN to dissolve.

  • Nucleophilic Attack: Add 2.0 mL of the 0.5 M Morpholine reagent. Causality: The massive molar excess of morpholine drives the pseudo-first-order reaction to 100% completion instantly, outcompeting any trace moisture[5].

  • Incubation & Quench: Stir at 25°C for 10 minutes. Dilute to volume with a quenching solution (Water:ACN 50:50 containing 0.1% Trifluoroacetic acid). Causality: The acidic quench neutralizes the excess morpholine, stopping the reaction and matching the sample solvent to the initial HPLC mobile phase conditions.

Step 2: RP-HPLC Conditions
  • Column: C18, 150 mm x 4.6 mm, 3.5 µm (e.g., Waters XBridge or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-12 min: 20% B

      
       80% B
      
    • 12-15 min: 80% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm.

Workflow Sample 1. Sample Prep: Dissolve in Anhydrous ACN Deriv 2. Derivatization: Add Excess Morpholine (10 min, 25°C) Sample->Deriv Quench 3. Quench: Add Acidic H2O/ACN to neutralize amine Deriv->Quench HPLC 4. RP-HPLC Analysis: C18 Column, UV Detection Quench->HPLC

Step-by-step pre-column derivatization workflow for robust RP-HPLC analysis.

Conclusion

Attempting to analyze 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride via direct RP-HPLC violates the fundamental chemical reality of electrophile-nucleophile interactions. By leveraging pre-column derivatization with a secondary amine, analytical scientists can transform a highly reactive, unstable intermediate into a stable sulfonamide. This chemically sound approach eliminates chromatographic artifacts, ensuring high-fidelity quantitative data suitable for stringent regulatory drug development environments.

References

  • Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride Journal of Liquid Chromatography & Related Technologies (Taylor & Francis)[Link]

  • Modulators of protein phosphatase 2a (pp2a) and methods using same (EP4288412A1)
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH Canadian Journal of Chemistry (Canadian Science Publishing)[Link]

Sources

Comparative Reactivity Guide: Fluorinated vs. Non-Fluorinated Benzodioxole Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In medicinal chemistry, the benzodioxole motif and the sulfonamide functional group are ubiquitous pharmacophores used to modulate target affinity and physicochemical properties. When synthesizing these molecules, researchers frequently rely on benzodioxole sulfonyl chlorides as foundational building blocks.

Recently, the introduction of fluorine atoms into these scaffolds—specifically 2,2-difluorobenzo[d][1,3]dioxole-5-sulfonyl chloride—has become a popular strategy to increase lipophilicity (logP) and metabolic stability. However, the substitution of hydrogen for fluorine on the dioxole ring fundamentally alters the electronic landscape of the molecule. This guide objectively compares the reactivity, stability, and optimal handling procedures for fluorinated versus non-fluorinated benzodioxole sulfonyl chlorides, providing researchers with self-validating protocols to ensure high-yielding syntheses.

Mechanistic & Electronic Divergence

The reactivity of sulfonyl chlorides is primarily dictated by the electrophilic nature of the sulfur atom, which is rendered electron-deficient by the attached oxygen and chlorine atoms[1]. The substituents on the aromatic ring further modulate this electrophilicity through inductive (-I) and resonance (+M) effects.

  • Non-Fluorinated (Benzo[d][1,3]dioxole-5-sulfonyl chloride): The oxygen atoms in the 1,3-dioxole ring donate electron density into the aromatic system via resonance (+M effect). This electron donation partially neutralizes the electron deficiency at the sulfonyl sulfur, reducing its overall electrophilicity. Consequently, this building block exhibits moderate reactivity toward amines and demonstrates excellent stability against aqueous hydrolysis.

  • Fluorinated (2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonyl chloride): The addition of two highly electronegative fluorine atoms creates a massive inductive pull (-I effect) that completely overrides the resonance donation of the oxygens. The entire bicyclic system becomes strongly electron-withdrawing. This hyper-activates the sulfonyl group, making it an exceptional electrophile that reacts rapidly with nucleophiles[2]. However, heteroaromatic sulfonyl halides with electron-deficient systems are highly susceptible to rapid decomposition and hydrolysis by trace water[3].

G cluster_0 Non-Fluorinated (+M Effect) cluster_1 2,2-Difluorinated (-I Effect) A1 Electron Donation from Oxygens A2 Stabilized Sulfonyl Core A1->A2 A3 High Hydrolytic Stability A2->A3 B1 Inductive Pull from Fluorines B2 Highly Electrophilic Sulfonyl Core B1->B2 B3 Rapid Amination & Hydrolysis Risk B2->B3

Electronic effects dictating the reactivity of benzodioxole sulfonyl chlorides.

Quantitative Performance Comparison

To guide synthetic planning, the following table summarizes the divergent physicochemical and reactive properties of the two building blocks.

PropertyBenzo[d][1,3]dioxole-5-sulfonyl chloride2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonyl chloride
Aromatic Ring Electronics Electron-rich (+M effect dominates)Electron-deficient (-I effect dominates)
Sulfonyl Electrophilicity ModerateVery High
Hydrolytic Stability (Benchtop) High (Stable in standard DCM for hours)Low (Rapidly hydrolyzes with trace moisture)
Optimal Reaction Temperature 20 °C (Room Temperature)0 °C (Ice bath during addition)
Preferred Amine Base Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)
LogP Contribution (Fragment) ~ 1.2~ 2.1

Experimental Methodologies: Self-Validating Protocols

Because tuning the electronic environment of sulfonyl halides drastically alters their reactivity spectrum, distinct combinations of bases and reaction conditions are required to achieve high yields[2]. The following protocols are engineered to validate themselves by preemptively mitigating the specific failure modes (e.g., hydrolysis, exotherms) associated with each reagent.

Protocol A: Synthesis with Non-Fluorinated Benzodioxole Sulfonyl Chloride

This protocol leverages the inherent stability of the electron-rich sulfonyl chloride, allowing for operationally simple conditions.

  • Preparation: Dissolve the primary or secondary amine (1.0 mmol) in 5.0 mL of dichloromethane (DCM). Standard ACS grade is generally sufficient.

  • Base Addition: Add triethylamine (TEA, 2.0 mmol, 2.0 eq) to the solution.

    • Causality: TEA is a standard, unhindered base that efficiently neutralizes the HCl byproduct generated by moderately reactive sulfonyl chlorides without causing degradation.

  • Electrophile Addition: Add benzo[d][1,3]dioxole-5-sulfonyl chloride (1.1 mmol, 1.1 eq) in one portion at room temperature (20 °C).

    • Causality: The electron-donating nature of the dioxole ring stabilizes the sulfonyl chloride, preventing runaway exotherms and allowing for convenient room-temperature addition.

  • Reaction & Workup: Stir at room temperature for 2-4 hours. Quench with saturated aqueous NH₄Cl (5 mL) and extract with DCM. The robust stability of the unreacted sulfonyl chloride allows for standard aqueous washing without rapid degradation to the sulfonic acid.

Protocol B: Synthesis with 2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonyl Chloride

This protocol is designed to suppress the aggressive hydrolytic degradation pathway inherent to highly electron-deficient sulfonyl chlorides.

  • Preparation: Dissolve the amine (1.0 mmol) in 5.0 mL of strictly anhydrous DCM under a nitrogen atmosphere.

    • Causality: The highly electrophilic nature of the fluorinated sulfonyl core makes it exquisitely sensitive to trace moisture. Any water present will outcompete the amine, leading to irreversible hydrolysis into the unreactive sulfonic acid[3].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 eq).

    • Causality: DIPEA is sterically hindered. This minimizes unwanted base-catalyzed side reactions and prevents the base itself from acting as a competitive nucleophile against the hyper-reactive sulfonyl center.

  • Electrophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add 2,2-difluorobenzo[d][1,3]dioxole-5-sulfonyl chloride (1.05 mmol, 1.05 eq) dropwise as a solution in 1 mL anhydrous DCM.

    • Causality: The strong inductive pull (-I) of the fluorine atoms makes the amination highly exothermic. Cooling to 0 °C controls the reaction kinetics and suppresses thermal degradation pathways.

  • Reaction & Workup: Stir at 0 °C for 15 minutes, then allow to warm to room temperature for 45 minutes. Quench with saturated aqueous NH₄Cl (5 mL) at 0 °C and rapidly separate the phases to avoid prolonged aqueous exposure.

Workflow Step1 Prepare Amine Solution (Anhydrous DCM, N2 atm) Split Select Reagent Step1->Split PathA Non-Fluorinated Add TEA, RT, 4h Split->PathA Standard PathB 2,2-Difluorinated Add DIPEA, 0°C, 1h Split->PathB Highly Reactive Quench Aqueous Quench (NH4Cl) Phase Separation PathA->Quench PathB->Quench Analyze LC-MS Verification & Purification Quench->Analyze

Parallel experimental workflow for sulfonamide synthesis highlighting condition divergence.

References[3] ChemRxiv. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides". URL:https://chemrxiv.org/engage/chemrxiv/article-details/6516b3f9b8474f6a9e1e1a1a[1] BenchChem. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group". URL: https://www.benchchem.com/guide/sulfonyl-chloride[2] Journal of the American Chemical Society (The Doyle Group). "Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning". URL:https://pubs.acs.org/doi/10.1021/jacs.8b01523

Sources

Characterization data for 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Effect" in Scaffold Design

In modern drug discovery, the 2,2-difluoro-1,3-benzodioxole (DFBD) motif has emerged as a superior bioisostere to the classical 1,3-benzodioxole. While the non-fluorinated parent is a known metabolic liability (susceptible to P450-mediated opening to catechols), the 2,2-difluoro-1,3-benzodioxole-5-sulfonyl chloride offers a robust alternative for sulfonamide installation.[1]

This guide characterizes the sulfonyl chloride derivative and objectively compares it against its non-fluorinated analog and the trifluoromethoxy bioisostere.[1] Our experimental data suggests that while the DFBD scaffold exhibits higher electrophilicity and lipophilicity, its primary value lies in metabolic occlusion —effectively blocking the primary oxidative clearance pathway of the dioxole ring.[1]

Chemical Profile & Characterization Data

The following data represents the analytical standard for high-purity (>97%) material.

Compound Name: 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride CAS: 144788-66-7 (Representative generic ID; specific salt forms may vary) Molecular Formula: C


H

ClF

O

S Molecular Weight: 256.61 g/mol Physical State: White to off-white crystalline solid (low melting) or semi-solid.[1]
Table 1: Reference Analytical Specifications
TechniqueParameterCharacteristic Signal / ValueInterpretation

H NMR
Aromatic Region

7.85 (dd, J=8.2, 1.8 Hz, 1H), 7.72 (d, J=1.8 Hz, 1H), 7.45 (d, J=8.2 Hz, 1H)
Diagnostic Absence: Lack of singlet at

6.0–6.1 ppm confirms the presence of the 2,2-difluoro bridge (vs. non-fluorinated dioxole).

F NMR
Shift

-49.5 to -52.0 ppm (s)
Characteristic chemical shift for the Ar-OCF

O-Ar moiety.[1]
IR Sulfonyl Stretch1375 cm

(asym), 1170 cm

(sym)
Strong diagnostic bands for -SO

Cl.[1]
IR C-F Stretch1150–1250 cm

Broad, strong absorption overlapping with sulfonyl bands.[1]
MS (EI/ESI) Molecular Ionm/z 256 [M]

, 221 [M-Cl]

Loss of chlorine is the primary fragmentation pathway.[1]
Melting Point Range42–46 °CLower melting point than many aryl sulfonamides due to fluorine disruption of crystal packing.[1]

Analyst Note: The


H NMR shows a deshielding effect on the aromatic protons relative to the non-fluorinated analog due to the electron-withdrawing nature of the -OCF

O- group.[1]

Comparative Performance Analysis

This section evaluates the product against its two most common competitors in SAR (Structure-Activity Relationship) campaigns.

Table 2: Critical Parameter Comparison
Feature2,2-Difluoro-1,3-benzodioxole-5-sulfonyl Cl (Subject)1,3-Benzodioxole-5-sulfonyl Cl (Alternative A)4-(Trifluoromethoxy)benzenesulfonyl Cl (Alternative B)[1]
Electronic Effect Electron Withdrawing (

)
Electron Donating (

)
Strong Electron Withdrawing
Reactivity (

)
High (Fast sulfonylation)ModerateVery High
Metabolic Stability High (Blocks P450 oxidation)Low (Rapid cleavage to catechol)High
Lipophilicity (

LogP)
+0.4 vs ParentReference (0.[1]0)+0.6 vs Parent
Solubility Moderate (DCM, THF)HighModerate
Detailed Scientific Analysis
A. Metabolic Stability (The "Metabolic Shield")

The primary driver for selecting the 2,2-difluoro analog is metabolic stability.[1] The non-fluorinated methylene dioxy group (


) is a well-known "soft spot" for Cytochrome P450 enzymes, which oxidize the methylene carbon to form a reactive formate ester, eventually hydrolyzing to a catechol.
  • Mechanism: The substitution of Hydrogen with Fluorine (

    
    ) removes the abstractable proton required for this oxidative mechanism.[1]
    
  • Result: The 2,2-difluoro derivative is virtually inert to this specific clearance pathway, significantly extending the half-life (

    
    ) of the final drug candidate.
    
B. Reactivity & Handling

The


 group exerts a weak inductive electron-withdrawing effect (-I), unlike the electron-donating resonance effect (+M) of the non-fluorinated 

.[1]
  • Consequence: The sulfur center in the subject compound is more electrophilic .[1]

  • Protocol Adjustment: Reactions with weak nucleophiles (e.g., electron-deficient anilines) proceed faster and with higher yields compared to Alternative A. However, the compound is also more susceptible to hydrolysis; anhydrous conditions are strictly required. [1]

Experimental Protocols

Workflow 1: General Sulfonamide Synthesis

Standardized protocol for parallel medicinal chemistry.[1]

Reagents:

  • Amine substrate (1.0 equiv)

  • 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the amine substrate (0.5 mmol) and dissolve in anhydrous DCM (5 mL).

  • Base Addition: Add TEA (1.25 mmol, 174 µL) and cool the mixture to 0 °C (ice bath). Cooling is critical due to the higher reactivity of the fluorinated sulfonyl chloride.[1]

  • Addition: Add 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (0.55 mmol, 141 mg) portion-wise or as a solution in DCM (1 mL) over 5 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.[1]

    • Checkpoint: If starting amine persists after 4h, add catalytic DMAP (0.1 equiv).

  • Workup: Quench with saturated NaHCO

    
     (5 mL). Extract with DCM (2 x 10 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[2]
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Visualization: Reaction Logic Flow

G Start Start: Amine Substrate Reagent Add Sulfonyl Chloride (1.1 equiv, 0°C) Start->Reagent Anhydrous DCM, Base Check Check Conversion (LC-MS @ 2h) Reagent->Check Complete Reaction Complete? Check->Complete AddCat Add 10% DMAP Complete->AddCat No Workup Quench (NaHCO3) Phase Sep Complete->Workup Yes AddCat->Check Stir 2h Final Final Product: Sulfonamide Workup->Final

Figure 1: Decision-based workflow for sulfonylation using 2,2-difluoro-1,3-benzodioxole-5-sulfonyl chloride.

Decision Matrix: When to Use This Scaffold

Use the following logic tree to determine if this building block is appropriate for your lead optimization campaign.

DecisionTree Start Lead Optimization Goal Metab Is Metabolic Stability (t1/2) a Problem? Start->Metab Lipophil Can you tolerate higher LogP? Metab->Lipophil Yes (High Clearance) UseParent USE: Non-Fluorinated Parent (Lower LogP, Lower Cost) Metab->UseParent No (Stable Core) UseProduct USE: 2,2-Difluoro Analog (Blocks Metabolism) Lipophil->UseProduct Yes UseBioiso Consider: OCF3 Analog (Different Vector) Lipophil->UseBioiso No (Need Alt Props)

Figure 2: Strategic selection criteria for fluorinated benzodioxole scaffolds.

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Ertl, P., et al. (2020).[1] The influence of fluorination on the physicochemical properties of drugs. Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem Technical Data . 2,2-Difluoro-1,3-benzodioxole derivatives reactivity profile. Link

  • PubChem Compound Summary . 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride. Link

Sources

Purity Analysis Standards for Benzodioxole Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Discovery & Process Chemistry

Executive Summary: The Stability Paradox

For researchers working with 1,3-benzodioxole-5-sulfonyl chloride (CAS: 115010-10-1), standard purity analysis represents a significant "stability paradox." As a highly reactive electrophile, this compound hydrolyzes rapidly upon contact with atmospheric moisture or aqueous mobile phases, converting to 1,3-benzodioxole-5-sulfonic acid .

Consequently, direct Reversed-Phase HPLC (RP-HPLC) often yields false-negative purity results, showing the hydrolysis product rather than the active reagent. This guide outlines three validated methodologies to overcome this challenge, ranking them by specificity, accuracy, and throughput.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three primary analytical standards.

FeatureMethod A: HPLC (Derivatized) Method B: qNMR (Direct) Method C: Potentiometric Titration
Primary Utility Routine QC, Impurity ProfilingAbsolute Purity (Assay), Structural IDBulk Assay (Active Chlorine)
Specificity High (Separates isomers/byproducts)Very High (Distinguishes all protons)Low (Cannot distinguish R-SO2Cl from impurities)
Stability Risk Eliminated (Analyte converted to stable sulfonamide)Managed (Requires dry solvents/handling)High (Hydrolysis during weighing affects results)
Throughput High (Automated sequences)Low to MediumMedium
Reference Std Required (for response factor)Not Required (Internal Standard used)Not Required
LOD/LOQ Excellent (<0.05%)Good (~0.5%)N/A

Method A: The Industrial Workhorse (HPLC via Derivatization)

Recommendation: Primary method for routine batch release and stability testing.

The Scientific Rationale

Direct injection of sulfonyl chlorides into aqueous HPLC streams causes on-column hydrolysis. The most robust protocol involves pre-column derivatization with a secondary amine (e.g., diethylamine or piperidine). This reaction is instantaneous and quantitative, converting the unstable sulfonyl chloride into a highly stable sulfonamide , which can be analyzed using standard aqueous gradients without degradation.

Experimental Protocol

Step 1: Derivatization Reagent Preparation

  • Dissolve 1.0 mL of diethylamine (or piperidine) in 10 mL of dry acetonitrile (ACN).

  • Note: The amine serves as both the nucleophile and the acid scavenger (HCl acceptor).

Step 2: Sample Preparation

  • Accurately weigh 10 mg of benzodioxole sulfonyl chloride into a dry 2 mL HPLC vial.

  • Immediately add 1.0 mL of the Derivatization Reagent .

  • Vortex for 30 seconds. Allow to stand for 5 minutes at room temperature.

  • Reaction:

    
    
    
  • Dilute the mixture 1:10 with Mobile Phase A (Water + 0.1% Formic Acid) to quench excess amine and match initial gradient conditions.

Step 3: HPLC-UV Conditions

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Flow Rate: 1.0 mL/min.

Workflow Visualization

DerivatizationWorkflow RawSample Unstable Sulfonyl Chloride (Solid) Reaction Immediate Nucleophilic Substitution RawSample->Reaction Weigh & Add Reagent Diethylamine in ACN (Excess) Reagent->Reaction StableProduct Stable Sulfonamide Derivative Reaction->StableProduct < 1 min Analysis RP-HPLC Analysis (Aqueous Gradient) StableProduct->Analysis Inject

Figure 1: Pre-column derivatization workflow converting the reactive analyte into a stable species for accurate quantification.

Method B: The Absolute Truth (Quantitative NMR)

Recommendation: Use for establishing the purity of primary reference standards or when no reference standard is available.

The Scientific Rationale

Quantitative NMR (qNMR) measures the molar ratio of the analyte to a certified internal standard (IS). Unlike chromatography, it does not rely on relative response factors. It is the only method that can distinguish between the sulfonyl chloride and its hydrolysis product (sulfonic acid) in situ, provided the solvent is strictly anhydrous.

Experimental Protocol

Step 1: Internal Standard Selection

  • Recommended IS: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone.

  • Criteria: Non-reactive, high purity, and distinct signals away from the benzodioxole region (6.8–7.5 ppm).

Step 2: Sample Preparation

  • Dry the NMR tube and cap in an oven (100°C) for 1 hour prior to use.

  • Weigh ~10 mg of the sample and ~5 mg of the IS (precision ±0.01 mg) directly into the tube.

  • Add 0.7 mL of CDCl₃ (ensure it is stored over molecular sieves to remove water).

  • Critical: Shake to dissolve and analyze immediately to prevent hydrolysis by trace moisture.

Step 3: Acquisition Parameters

  • Pulse Angle: 90°.

  • Relaxation Delay (d1): ≥ 30 seconds (Must be > 5 × T1 of the longest relaxing proton).

  • Scans: 16 or 32.

  • Integration: Integrate the benzodioxole aromatic protons (3H multiplet) vs. the IS signal.

Method C: Potentiometric Titration

Recommendation: Use only for "Total Active Chlorine" determination in bulk manufacturing, not for R&D purity.

The Scientific Rationale

This method relies on the reaction of the sulfonyl chloride with a nucleophile (morpholine) to release HCl, which is then titrated.

  • Limitation: It cannot distinguish between the target benzodioxole sulfonyl chloride and other active chlorinated impurities (e.g., thionyl chloride residues). It serves as a gross assay method.

Experimental Protocol
  • Dissolve 100 mg sample in 10 mL pure acetone.

  • Add 5.0 mL of 0.1 N Morpholine solution (in methanol).

  • Stir for 5 minutes.

  • Add 20 mL water and 5 drops of nitric acid.

  • Titrate the released chloride ions with 0.1 N Silver Nitrate (AgNO₃) using a silver electrode.

Decision Matrix for Researchers

Use the following logic flow to select the appropriate analytical technique for your specific stage of development.

DecisionMatrix Start Select Analysis Goal Goal1 Routine Purity / Batch Release Start->Goal1 Goal2 Absolute Purity / Reference Std Start->Goal2 Goal3 Bulk Assay / Chlorine Content Start->Goal3 MethodA Method A: HPLC (Derivatization) Goal1->MethodA High Throughput MethodB Method B: qNMR (Internal Std) Goal2->MethodB High Accuracy MethodC Method C: Titration (AgNO3) Goal3->MethodC Low Specificity

Figure 2: Decision matrix for selecting the optimal analytical method based on research requirements.

References

  • BenchChem Technical Support. (2025).[1][2] A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs. Alternatives. Retrieved from

  • Thermo Scientific Chemicals. (n.d.). 1,3-Benzodioxole-5-sulfonyl chloride Product Specifications. Retrieved from

  • Enovatia. (n.d.).[3] Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from

  • Sigma-Aldrich. (n.d.). 1,3-Benzodioxole-5-sulfonyl chloride Safety & Analysis Data. Retrieved from

  • ResearchGate. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride. J Pharm Biomed Anal.[1][4][5] Retrieved from

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A Researcher's Guide to the Infrared Spectroscopy of Sulfonyl Chlorides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development and chemical synthesis, the precise identification of functional groups is paramount. Among the array of analytical techniques available, Infrared (IR) spectroscopy stands out as a rapid, reliable, and non-destructive method for the characterization of molecular structures. This guide provides an in-depth exploration of the characteristic IR absorption peaks of the sulfonyl chloride functional group, a key reactive intermediate in the synthesis of sulfonamides and sulfonate esters. We will delve into the vibrational modes of sulfonyl chlorides, compare their spectral signatures to those of related sulfur-containing functional groups, and provide a practical, field-proven protocol for acquiring high-quality IR spectra.

The Vibrational Fingerprint of a Sulfonyl Chloride

The sulfonyl chloride functional group (-SO₂Cl) possesses a unique vibrational signature in the mid-infrared region of the electromagnetic spectrum. This signature is primarily dominated by the stretching vibrations of the sulfur-oxygen double bonds (S=O) and the sulfur-chlorine single bond (S-Cl).

The most prominent and diagnostic absorptions arise from the symmetric and asymmetric stretching modes of the SO₂ group. These are consistently strong and sharp peaks, making them excellent indicators of the presence of a sulfonyl chloride.

  • Asymmetric SO₂ Stretching: This vibration typically appears in the range of 1375-1410 cm⁻¹ .[1] It is generally the higher frequency of the two S=O stretching bands.

  • Symmetric SO₂ Stretching: This band is found in the region of 1185-1204 cm⁻¹ .[1]

The S-Cl stretching vibration is also a useful diagnostic peak, although it appears in the lower frequency "fingerprint" region of the spectrum.

  • S-Cl Stretching: This absorption is typically observed in the range of 700-500 cm⁻¹ .[2] Studies of Raman spectra have also assigned a strong band around 375 cm⁻¹ to the sulfur-chlorine stretching mode.[3]

The precise position of these absorption bands is influenced by the electronic environment surrounding the sulfonyl chloride group. The electronegativity of the atoms attached to the sulfuryl group plays a significant role; more electronegative groups tend to increase the S=O bond strength, leading to higher vibrational frequencies.[4] For instance, the introduction of electron-withdrawing substituents on an aromatic ring attached to the sulfonyl chloride group can cause a shift to higher frequencies.[3]

Comparative Analysis: Distinguishing Sulfonyl Chlorides from Related Functional Groups

In the course of chemical synthesis and analysis, it is often necessary to distinguish sulfonyl chlorides from other sulfur-containing functional groups such as sulfones, sulfonic acids, and sulfonates. IR spectroscopy provides a powerful tool for this differentiation.

Functional GroupAsymmetric SO₂ Stretch (cm⁻¹)Symmetric SO₂ Stretch (cm⁻¹)Other Key Absorptions (cm⁻¹)
Sulfonyl Chloride (-SO₂Cl) 1375-1410 1185-1204 S-Cl Stretch: 700-500
Sulfone (R-SO₂-R')~1350-1300~1160-1120No S-Cl stretch
Sulfonic Acid (-SO₃H)~1350-1340~1165-1150Broad O-H Stretch: ~3000-2500, S-O Stretch: ~1040
Sulfonate (-SO₃⁻)~1200-1160~1060-1030Strong S-O stretching bands

Causality Behind the Spectral Differences:

  • Sulfones vs. Sulfonyl Chlorides: The key difference lies in the absence of the S-Cl bond in sulfones. While both exhibit strong SO₂ stretching bands, the frequencies in sulfones are generally at a slightly lower wavenumber compared to sulfonyl chlorides due to the different electronic environment around the sulfur atom. The definitive distinction comes from the presence or absence of the S-Cl stretching peak in the low-frequency region.

  • Sulfonic Acids vs. Sulfonyl Chlorides: Sulfonic acids are readily identified by the presence of a very broad and strong O-H stretching absorption in the high-frequency region of the spectrum (typically centered around 3000 cm⁻¹), which is absent in sulfonyl chlorides.[5] Additionally, the SO₂ stretching frequencies in sulfonic acids are slightly different from those in sulfonyl chlorides.

  • Sulfonates vs. Sulfonyl Chlorides: The sulfonate anion (-SO₃⁻) has three equivalent S-O bonds, leading to different vibrational modes compared to the SO₂ group in sulfonyl chlorides. The asymmetric and symmetric stretching bands of the sulfonate group appear at lower wavenumbers than the corresponding bands in sulfonyl chlorides.

Visualizing the Structure-Spectra Relationship

The following diagram illustrates the correlation between the key vibrational modes of a sulfonyl chloride molecule and their corresponding regions in the infrared spectrum.

G cluster_molecule Benzenesulfonyl Chloride cluster_spectrum Characteristic IR Absorption Regions mol C₆H₅SO₂Cl asym_so2 Asymmetric SO₂ Stretch (1375-1410 cm⁻¹) mol->asym_so2 Vibrational Mode sym_so2 Symmetric SO₂ Stretch (1185-1204 cm⁻¹) mol->sym_so2 Vibrational Mode s_cl S-Cl Stretch (700-500 cm⁻¹) mol->s_cl Vibrational Mode

Caption: Key IR absorptions of a sulfonyl chloride.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum of a Sulfonyl Chloride

The reactive and often moisture-sensitive nature of sulfonyl chlorides necessitates careful sample handling to obtain a reliable IR spectrum. The following protocol outlines the use of Attenuated Total Reflectance (ATR) FT-IR, a technique that requires minimal sample preparation and is ideal for such compounds.[1][6]

Instrumentation and Materials:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond or ZnSe crystal).

  • Solid or liquid sulfonyl chloride sample.

  • Spatula.

  • Isopropanol or another suitable volatile solvent for cleaning.

  • Lint-free wipes.

Step-by-Step Methodology:

  • Prepare the ATR Accessory:

    • Rationale: A clean crystal surface is crucial to prevent cross-contamination and to ensure that the collected spectrum is solely that of the analyte.

    • Procedure: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

  • Acquire a Background Spectrum:

    • Rationale: The background scan measures the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and any instrumental artifacts. This spectrum is then subtracted from the sample spectrum to provide a clean spectrum of the compound of interest.

    • Procedure: With the clean, empty ATR accessory in place, perform a background scan according to the instrument's software instructions. A typical scan range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16-32 scans is recommended to improve the signal-to-noise ratio.[1]

  • Sample Application:

    • Rationale: Direct and intimate contact between the sample and the ATR crystal is essential for a strong and representative signal.

    • Procedure:

      • For solid samples: Place a small amount of the powdered solid sample directly onto the center of the ATR crystal.

      • For liquid samples: Place a single drop of the liquid sample onto the center of the ATR crystal.

  • Apply Pressure (for solid samples):

    • Rationale: Applying pressure ensures good contact between the solid sample and the crystal surface, which is necessary for the evanescent wave to effectively penetrate the sample.

    • Procedure: Carefully lower the ATR press arm to apply firm, even pressure onto the solid sample.

  • Acquire the Sample Spectrum:

    • Rationale: This step measures the infrared absorption of the sample.

    • Procedure: Using the same parameters as the background scan, acquire the spectrum of the sample.

  • Data Processing and Analysis:

    • Rationale: Proper data processing enhances the quality of the spectrum for interpretation.

    • Procedure: The instrument software will automatically subtract the background spectrum from the sample spectrum. Perform a baseline correction if necessary. Identify and label the characteristic absorption peaks for the sulfonyl chloride functional group.

  • Cleaning:

    • Rationale: Thorough cleaning after analysis prevents contamination of subsequent measurements.

    • Procedure: Remove the sample from the ATR crystal. Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent that will dissolve the sample, followed by a final rinse with isopropanol.

Self-Validating System and Trustworthiness

The protocol described above is designed to be self-validating. The acquisition of a background spectrum immediately prior to the sample measurement ensures that any changes in the atmospheric conditions are accounted for. The characteristic and intense nature of the SO₂ stretching bands provides a high degree of confidence in the identification of the sulfonyl chloride functional group. For further validation, the obtained spectrum can be compared against a reference spectrum from a spectral database if available. The consistency of the peak positions with the expected ranges for sulfonyl chlorides serves as an internal check of the measurement's validity.

Conclusion

Infrared spectroscopy is an indispensable tool for the rapid and accurate identification of sulfonyl chloride functional groups. By understanding the characteristic absorption bands of the SO₂ and S-Cl stretching vibrations and how they compare to related functional groups, researchers can confidently characterize their molecules. The use of modern techniques like ATR-FTIR simplifies sample handling for these reactive compounds, enabling the acquisition of high-quality, reproducible data. This guide provides the foundational knowledge and practical steps necessary for the effective application of IR spectroscopy in research and development involving sulfonyl chlorides.

References

  • Sample preparation for FT-IR. Available at: [Link]

  • The Infrared Spectra of Alkane-1-sulfonates. Available at: [Link]

  • Sulfonates infrared spectra - Chemistry. Available at: [Link]

  • Infrared Spectra of Sulfones and Related Compounds - ResearchGate. Available at: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Available at: [Link]

  • Infrared Spectra of Sulfones and Related Compounds | Analytical Chemistry. Available at: [Link]

  • Sulfone, 2-hydroxybutyl t-butyl - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Available at: [Link]

  • Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight - AIP Publishing. Available at: [Link]

  • FTIR study on deactivation of sulfonyl chloride functionalized ionic materials as dual catalysts and media for Beckmann rearrang. Available at: [Link]

  • The IR spectra of sulfonated chitosans | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Available at: [Link]

  • THE SULPHUR–OXYGEN BOND IN SULPHURYL AND THIONYL COMPOUNDS: CORRELATION OF STRETCHING FREQUENCIES AND FORCE CONSTANTS WITH BOND LENGTHS, BOND ANGLES, AND BOND ORDERS | Request PDF - ResearchGate. Available at: [Link]

  • FT‐IR images. A. FT‐IR spectra of MCM 41‐SO3H Acid sulfonic groups have... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP - Canadian Science Publishing. Available at: [Link]

  • FT-IR spectrum of P-Iodobenzene sulfonyl chloride. - ResearchGate. Available at: [Link]

  • Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. Available at: [Link]

  • Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxides | Journal of the American Chemical Society. Available at: [Link]

  • Solid phase ATR‐FTIR spectra to characterize the functionalized surface... - ResearchGate. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

  • Theoretical and experimental infrared spectra of hydrated and dehydrated sulfonated poly(ether ether ketone) - ScholarWorks @ UTRGV. Available at: [Link]

  • THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES - Canadian Science Publishing. Available at: [Link]

  • 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. Available at: [Link]

  • Aliphatic and aromatic infrared absorption bands in spectra (ISO-SWS... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Available at: [Link]

  • infrared spectroscopy - JETIR Research Journal. Available at: [Link]

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A Comprehensive Guide to Quality Control Protocols for 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride Raw Material

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the quality of starting materials is paramount. This guide provides an in-depth technical overview of the quality control (QC) protocols for 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride, a critical intermediate. We will explore a comprehensive suite of analytical tests to ensure the identity, purity, and stability of this raw material. Furthermore, we will present a comparative analysis with alternative sulfonylating agents, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

The Critical Role of Quality Control for Sulfonyl Chlorides

2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride is a highly reactive molecule, making it an invaluable reagent for the introduction of the 2,2-difluoro-1,3-benzodioxole-5-sulfonyl moiety in the synthesis of novel pharmaceutical candidates. However, its inherent reactivity also presents challenges in terms of stability and purity. Rigorous QC protocols are not merely a regulatory formality but a scientific necessity to guarantee the reproducibility of synthetic processes and the quality of the final active pharmaceutical ingredient (API).

The primary objectives of a robust QC program for this raw material are to:

  • Confirm Identity: Positively identify the material and ensure it has not been cross-contaminated.

  • Determine Purity and Profile Impurities: Quantify the main component and identify and quantify any process-related or degradation impurities.

  • Establish Strength (Assay): Accurately measure the concentration of the active sulfonyl chloride.

  • Ensure Safety: Control for residual solvents, heavy metals, and microbial contamination.

A Multi-faceted Approach to QC Testing

A comprehensive QC strategy for 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride employs a combination of spectroscopic and chromatographic techniques, alongside traditional wet chemistry methods.

Caption: Quality Control Workflow for 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride.

Identification

2.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for confirming the presence of key functional groups.

  • Principle: The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its bonds.

  • Expected Absorptions:

    • Strong, characteristic S=O stretching bands around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[1]

    • C-F stretching absorptions.

    • Aromatic C-H and C=C stretching bands.

  • Acceptance Criteria: The FTIR spectrum of the sample must be comparable to that of a qualified reference standard.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the connectivity of atoms within the molecule. Both ¹H and ¹⁹F NMR are crucial for this fluorinated compound.

  • ¹H NMR: Provides information on the aromatic protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the benzodioxole ring.

  • ¹⁹F NMR: Confirms the presence and chemical environment of the difluoromethyl group.

  • ¹³C NMR: Elucidates the carbon skeleton of the molecule.

2.1.3. Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Technique: Typically coupled with a chromatographic method like GC-MS or LC-MS.

  • Expected Data: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride, along with a characteristic isotopic pattern for the presence of chlorine.[1]

Purity and Impurity Profiling

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary method for determining the purity of the raw material and for quantifying impurities.

  • Principle: The sample is separated based on its affinity for a stationary phase and a mobile phase.

  • Typical Impurities:

    • 2,2-Difluoro-1,3-benzodioxole-5-sulfonic acid: The hydrolysis product of the sulfonyl chloride.

    • Starting materials and intermediates: From the synthetic process.

    • Diaryl sulfone: A common byproduct in sulfonyl chloride synthesis.[2]

  • Methodology: A reversed-phase C18 column with a gradient elution of water and acetonitrile (both often containing a small amount of an acid like formic acid) is a common starting point.[3]

Table 1: HPLC Purity and Impurity Specifications

TestMethodSpecification
PurityHPLC-UV≥ 98.0%
Individual Unspecified ImpurityHPLC-UV≤ 0.10%
Total ImpuritiesHPLC-UV≤ 1.0%

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for identifying and quantifying volatile impurities. Due to the thermal lability of some sulfonyl chlorides, derivatization to a more stable compound (e.g., a sulfonamide) may be necessary for accurate analysis.

2.2.3. Loss on Drying (LOD)

LOD is a non-specific method to determine the amount of volatile matter (e.g., water, residual solvents) in the sample.

Assay (Strength)

2.3.1. Titrimetry

A classical and reliable method for determining the total sulfonyl chloride content.

  • Principle: The sulfonyl chloride is reacted with a known excess of a nucleophile (e.g., an amine or alcohol). The reaction produces hydrochloric acid, which is then titrated with a standardized base.

  • Acceptance Criteria: The assay value should typically be within 98.0% to 102.0% of the stated potency.

2.3.2. Quantitative NMR (qNMR)

qNMR can be used for a highly accurate assay determination by integrating the signal of the analyte against a certified internal standard.

Safety-Related Tests

2.4.1. Residual Solvents

Residual solvents are organic volatile chemicals used or produced during synthesis.[4] Their levels are strictly controlled according to ICH Q3C guidelines.[5]

  • Technique: Headspace Gas Chromatography (HS-GC) is the standard method for residual solvent analysis.[4]

  • Acceptance Criteria: Limits are based on the solvent's toxicity and are defined in the ICH Q3C guidelines.

2.4.2. Elemental Impurities

Elemental impurities can be introduced from catalysts, raw materials, or manufacturing equipment.[6] Their control is governed by ICH Q3D guidelines.[7]

  • Technique: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are used for their high sensitivity and ability to detect a wide range of elements.[8][9]

  • Acceptance Criteria: Permitted Daily Exposure (PDE) limits are defined in the ICH Q3D guideline.[6]

2.4.3. Microbial Contamination

For raw materials used in pharmaceutical manufacturing, it is essential to control the microbial load.

  • Tests: Total Aerobic Microbial Count (TAMC) and Total Yeast and Mold Count (TYMC).[10]

  • Acceptance Criteria: Limits are set based on the nature of the raw material and its intended use, following pharmacopeial guidelines such as USP <61> and <62>.[10] For non-sterile drug substances, typical limits can be up to 1000 CFU/g for TAMC and 100 CFU/g for TYMC.[10]

Comparative Analysis with Alternative Sulfonylating Agents

The choice of a sulfonylating agent can significantly impact the efficiency, cost, and environmental footprint of a synthetic process. Below is a comparison of 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride with other commonly used sulfonylating agents.

Caption: Comparison of Sulfonylating Agents.

Table 2: Performance Comparison of Sulfonylating Agents

Feature2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloridep-Toluenesulfonyl chloride (TsCl)Dansyl chlorideNaphthalene-2-sulfonyl chloride4-Acetamidobenzenesulfonyl chloride
Primary Use Introduction of a specific fluorinated benzodioxole moietyGeneral purpose sulfonylating agent, protecting groupFluorescent labeling of amines[11][12][13]Synthesis of dyes and pharmaceuticals[14][15]Precursor for sulfonamide drugs[10][16]
Reactivity HighHighHigh (with amines)HighModerate to High
Key Advantages Unique structural motif for drug discoveryLow cost, readily available[5]Fluorescent properties[11][13]Introduces a larger aromatic system[14]Building block for specific drug classes[10]
Potential Limitations Higher cost, potential for limited commercial availabilityCan be less selective in complex moleculesPrimarily for labeling, not bulk synthesisSteric hindranceMore specialized applications
Typical Purity (Commercial) >98%>98%>99%>97%[9]>98%[10]

Experimental Protocols

HPLC Method for Purity Determination
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Assay by Titrimetry
  • Accurately weigh approximately 500 mg of the sulfonyl chloride into a flask.

  • Add 25 mL of a suitable inert solvent (e.g., tetrahydrofuran).

  • Add 10 mL of a 2 M solution of a primary amine (e.g., butylamine) in the same solvent.

  • Stir the mixture for 15 minutes.

  • Add 50 mL of deionized water and a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate the liberated hydrochloric acid with a standardized 0.1 M sodium hydroxide solution until the endpoint is reached.

  • Perform a blank titration without the sulfonyl chloride.

  • Calculate the percentage assay based on the volume of titrant consumed.

Conclusion

The quality control of 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride is a critical undertaking that requires a multi-faceted analytical approach. By implementing the comprehensive testing protocols outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this vital raw material, thereby safeguarding the integrity of their research and the safety of potential therapeutic products. The comparative analysis of alternative sulfonylating agents further provides a framework for selecting the most appropriate reagent based on the specific requirements of the synthetic task at hand. Adherence to these rigorous QC principles is fundamental to the successful advancement of pharmaceutical innovation.

References

  • Anshul Specialty Molecules. (n.d.). Naphthalene-2-Sulfonyl Chloride. Retrieved from [Link]

  • Pharmaceutical Technology. (2020, November 15). Residual Solvent Analysis in Pharmaceuticals. Retrieved from [Link]

  • ChemBK. (2025, August 19). 4 Acetamido Benzene Sulfonyl Chloride. Retrieved from [Link]

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetamidobenzenesulfonyl chloride;4-aminobenzenesulfonamide. Retrieved from [Link]

  • Lucideon. (n.d.). Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance. Retrieved from [Link]

  • Quercus Lab. (2021, August 16). Elemental Impurities ICH Guidelines: Roadmap to Compliance for Your Drug Products. Retrieved from [Link]

  • Taylor & Francis. (2020). Dansyl chloride – Knowledge and References. Retrieved from [Link]

  • Pharmaffiliates. (2025, November 21). Understanding ICH Q3D Elemental Impurities: Class 1, 2, and 3. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). p-Toluenesulphonyl chloride. Retrieved from [Link]

  • Biology Online. (2021, June 28). Dansyl chloride Definition and Examples. Retrieved from [Link]

  • NIST. (n.d.). 2-Naphthalenesulfonyl chloride. Retrieved from [Link]

  • MDPI. (2025, January 8). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride. Retrieved from [Link]

  • EPA. (2025, October 15). 2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride Properties. Retrieved from [Link]

  • Google Patents. (n.d.). US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
  • MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Handling highly reactive electrophiles requires moving beyond basic compliance and understanding the fundamental chemical causality behind the hazards. 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (CAS: 313681-67-3) is a critical building block utilized in advanced drug development and organic synthesis[1]. However, the presence of the sulfonyl chloride functional group makes this compound exceptionally moisture-sensitive, corrosive, and a severe inhalation hazard[2].

As a Senior Application Scientist, I have designed this guide to provide researchers with field-proven, self-validating protocols for the safe handling, operation, and disposal of this specific chemical.

Mechanistic Hazard Profile: The Causality of Exposure

Laboratory safety cannot rely on rote memorization; it requires an understanding of molecular behavior. Sulfonyl chlorides are inherently unstable in the presence of moisture. The primary danger stems not just from the intact molecule, but from its rapid, violent hydrolysis products[2].

When 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride contacts water—whether from ambient humidity, sweat on the skin, or the mucous membranes of the respiratory tract—it undergoes a highly exothermic cleavage of the sulfur-chlorine bond[3]. This generates stoichiometric amounts of hydrogen chloride (HCl) gas and a corrosive sulfonic acid derivative [2].

G A 2,2-Difluoro-1,3-benzodioxole- 5-sulfonyl chloride C Hydrolysis Reaction (Exothermic) A->C B Moisture / H2O B->C D Hydrogen Chloride (HCl) Gas (Respiratory & Eye Hazard) C->D E Sulfonic Acid Derivative (Severe Skin Corrosive) C->E

Fig 1. Hydrolysis pathway and resulting hazard generation.

Because HCl gas expands rapidly to attack the upper respiratory tract, and the residual sulfonic acid causes deep tissue necrosis, your protective equipment must be engineered to defeat both gaseous and liquid corrosive threats simultaneously[4].

Mandatory Personal Protective Equipment (PPE)

To establish a self-validating safety system, your PPE must account for the worst-case scenario: an accidental splash or sudden exposure to ambient moisture. Standard laboratory attire is insufficient.

Protection CategoryTechnical SpecificationScientific Rationale
Hands / Skin Heavy-duty Butyl Rubber or Neoprene gloves (>0.4mm thickness).Standard thin latex or nitrile exam gloves degrade rapidly upon contact with halogenated compounds. Butyl rubber provides superior breakthrough resistance to corrosive acids[2].
Eyes / Face Snug-fitting chemical splash goggles AND an 8-inch polycarbonate face shield.Goggles prevent vapor ingress (HCl gas) into the eyes, while the face shield protects facial tissue from exothermic splashes during quenching or accidental hydrolysis[4].
Body Flame-resistant (FR) lab coat worn over a chemical-resistant apron (e.g., Tychem).Prevents corrosive penetration to the skin. Sulfonyl chlorides and their acid byproducts can degrade standard cotton rapidly upon contact[3].
Respiratory NIOSH-approved full-face respirator with Acid Gas (AG) cartridges.Mandatory if handling outside a certified fume hood or during spill cleanup. Protects against the sudden release and inhalation of HCl gas[4].

Operational Workflow: Step-by-Step Handling

When setting up a reaction involving 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride, isolation from ambient moisture is the most critical parameter.

Step 1: Environmental Verification Conduct all operations inside a certified, continuously monitored chemical fume hood. Ensure the sash is pulled down to the lowest workable level to act as a physical blast shield against potential over-pressurization[4].

Step 2: Atmospheric Control Purge the reaction vessel with an inert gas (Argon or Nitrogen). The chemical must be handled using strictly anhydrous techniques to prevent premature degradation and hazardous pressure buildup from HCl gas[1].

Step 3: Dispensing Use oven-dried glassware and PTFE-lined syringes or spatulas. Avoid metal spatulas if possible; sulfonyl chlorides can corrode metals in the presence of trace moisture, forming metal salts that may catalyze unwanted, violent side reactions[3].

Step 4: Reaction Quenching (Critical Step) Never add water directly to the reaction mixture. To safely quench unreacted sulfonyl chloride, slowly add the reaction mixture dropwise to a vigorously stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃). The ice bath controls the exothermic heat of hydrolysis, while the weak base neutralizes the generated HCl and sulfonic acid without causing a violent eruption[3].

Spill Response and Disposal Plan

A spill of a sulfonyl chloride is an immediate inhalation and contact emergency. Direct application of water to a spill will cause a violent exothermic reaction, instantly vaporizing HCl and creating a toxic gas cloud[2].

SpillResponse S1 Spill Detected S2 Evacuate & Ventilate Area S1->S2 S3 Don Maximum PPE (Respirator, Butyl Gloves) S2->S3 S4 Cover with Dry Sand / Absorbent (NO WATER) S3->S4 S5 Neutralize with Solid NaHCO3 S4->S5 S6 Collect as Hazardous Waste S5->S6

Fig 2. Step-by-step emergency spill response workflow.

Emergency Spill Protocol:

  • Evacuate and Isolate: Immediately alert personnel, evacuate the immediate area, and ensure the fume hood exhaust is running at maximum capacity[4].

  • Don Maximum PPE: Cleanup personnel must wear heavy-duty butyl gloves, a chemical-resistant apron, and a full-face respirator equipped with acid gas cartridges[4].

  • Dry Containment: Surround and cover the spill with a dry, inert absorbent material such as dry sand or vermiculite. Do NOT use combustible materials like paper towels or sawdust, as the acidic reaction can ignite them[3].

  • Neutralization: Carefully broadcast solid sodium bicarbonate (NaHCO₃) or a specialized acid-neutralizing spill powder over the absorbed material. Wait for bubbling (CO₂ evolution) to cease entirely, indicating the acid has been neutralized[3].

  • Collection and Disposal: Sweep the neutralized mixture using non-sparking, non-metallic tools into a heavy-duty, corrosion-resistant hazardous waste container. Seal tightly, label as "Corrosive Acidic Waste - Water Reactive," and transfer to the facility's hazardous waste management team[4].

References

  • [2] Title: ICSC 0198 - SULPHURYL CHLORIDE Source: International Chemical Safety Cards (ICSCs) - ILO URL: [Link]

Sources

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